molecular formula C20H24O6 B15593885 Demethylsonchifolin

Demethylsonchifolin

Cat. No.: B15593885
M. Wt: 360.4 g/mol
InChI Key: IOPBGRHISQTQKP-UMBMFIMISA-N
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Description

Demethylsonchifolin is a useful research compound. Its molecular formula is C20H24O6 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

(3aR,4R,10E,11aR)-10-methyl-4-[(Z)-2-methylbut-2-enoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid

InChI

InChI=1S/C20H24O6/c1-5-12(3)19(23)25-16-10-14(18(21)22)8-6-7-11(2)9-15-17(16)13(4)20(24)26-15/h5,8-9,15-17H,4,6-7,10H2,1-3H3,(H,21,22)/b11-9+,12-5-,14-8?/t15-,16-,17+/m1/s1

InChI Key

IOPBGRHISQTQKP-UMBMFIMISA-N

Origin of Product

United States

Foundational & Exploratory

Demethylsonchifolin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and potential mechanisms of action of Demethylsonchifolin, a sesquiterpenoid lactone of interest in pharmacological research.

Core Chemical and Physical Data

This compound is a natural product belonging to the sesquiterpenoid class. Its fundamental properties are summarized below for easy reference.

PropertyValue
CAS Number 956384-55-7
Molecular Formula C₁₄H₁₈O₃
Molecular Weight 234.29 g/mol

Biological Activity and Mechanism of Action

While specific quantitative data for the biological activity of this compound is not extensively documented in publicly available literature, sesquiterpenoid lactones as a class are known to exhibit a wide range of pharmacological effects. The biological activities of this class of compounds are often attributed to the presence of an α,β-unsaturated γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules, such as proteins and DNA.

The primary proposed mechanism of action for many sesquiterpenoid lactones involves the modulation of inflammatory signaling pathways. A key target is the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.

Putative Signaling Pathway of this compound

The following diagram illustrates the hypothesized mechanism by which this compound may inhibit the NF-κB signaling pathway. This is a generalized pathway for inhibitory sesquiterpenoid lactones and requires specific experimental validation for this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Ubiquitination NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activation

Caption: Hypothesized NF-κB signaling pathway inhibition.

Experimental Protocols

To investigate the biological activity of this compound, researchers can adapt established protocols for studying sesquiterpenoid lactones. Below are outlines for key experiments.

In Vitro Cytotoxicity Assay

This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line.

a. Cell Culture:

  • A suitable cancer cell line (e.g., HeLa, A549) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

b. Assay Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • A series of dilutions of the compound are prepared in the cell culture medium.

  • The old medium is removed from the cells, and the medium containing different concentrations of this compound is added. A vehicle control (medium with DMSO) is also included.

  • The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

c. Cell Viability Measurement:

  • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay.

  • The absorbance is measured using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against the log of the compound concentration.

NF-κB Reporter Assay

This assay is used to investigate the inhibitory effect of this compound on the NF-κB signaling pathway.

a. Cell Line:

  • A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase) is used.

b. Assay Procedure:

  • Cells are seeded in 96-well plates.

  • After cell attachment, they are pre-treated with various concentrations of this compound for a specific duration.

  • NF-κB activation is induced by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • The cells are incubated for a further period to allow for reporter gene expression.

c. Reporter Gene Measurement:

  • The level of reporter gene expression is quantified. For a luciferase reporter, a luciferase substrate is added, and the resulting luminescence is measured using a luminometer.

  • The inhibitory effect of this compound is determined by comparing the reporter activity in treated cells to that in stimulated, untreated cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing the anti-inflammatory activity of a compound like this compound.

G Start Start: Compound Procurement Cytotoxicity In Vitro Cytotoxicity Assay Start->Cytotoxicity NFkB_Assay NF-κB Reporter Assay Cytotoxicity->NFkB_Assay Non-toxic concentrations Data_Analysis Data Analysis (IC50 Determination) NFkB_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies Data_Analysis->Mechanism_Study Significant Inhibition End Conclusion Mechanism_Study->End

Demethylsonchifolin: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsonchifolin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological significance. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

The primary documented natural source of this compound is the semi-aquatic herbaceous plant Enhydra fluctuans Lour. (family Asteraceae). This plant is traditionally used in various cultures for its medicinal properties. The presence of this compound in Enhydra fluctuans has been confirmed through phytochemical analysis.

Table 1: Natural Source of this compound

Plant SpeciesFamilyPlant Part(s) Containing the Compound
Enhydra fluctuans Lour.AsteraceaeAerial parts (leaves and stems)

Isolation and Purification of this compound

A specific, detailed experimental protocol for the isolation of this compound from Enhydra fluctuans is not extensively documented in publicly available literature. However, based on general methods for the isolation of sesquiterpene lactones from plants of the Asteraceae family, a standard protocol can be outlined. It is important to note that optimization of this protocol for this compound specifically may be required.

General Experimental Protocol for Isolation

The isolation of this compound from Enhydra fluctuans typically involves extraction, partitioning, and chromatographic separation.

2.1.1. Plant Material Collection and Preparation

  • Collection: The aerial parts of Enhydra fluctuans should be collected during the appropriate season to ensure a high concentration of secondary metabolites.

  • Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

2.1.2. Extraction

  • Solvent Selection: A moderately polar solvent is typically used for the initial extraction of sesquiterpene lactones. Methanol or ethanol are common choices.

  • Extraction Method: Maceration or Soxhlet extraction can be employed.

    • Maceration: The powdered plant material is soaked in the chosen solvent (e.g., 95% ethanol) at room temperature for a period of 24-72 hours with occasional agitation. The process is typically repeated three times to ensure complete extraction.

    • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, continuously passing fresh solvent over the plant material.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

2.1.3. Solvent-Solvent Partitioning

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • The crude extract is suspended in a water-methanol mixture (e.g., 9:1 v/v).

  • This aqueous suspension is then successively partitioned with solvents of increasing polarity, such as hexane, chloroform (or dichloromethane), and ethyl acetate.

  • The sesquiterpene lactones, including this compound, are expected to be enriched in the chloroform and ethyl acetate fractions.

2.1.4. Chromatographic Purification

The enriched fractions are then subjected to various chromatographic techniques for the isolation of pure this compound.

  • Column Chromatography:

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds with similar TLC profiles can be further purified using pTLC with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradients) is recommended.

Table 2: Summary of a General Isolation Protocol for this compound

StepMethodDetails
1. Preparation Drying and GrindingAir-dry aerial parts of Enhydra fluctuans and grind to a coarse powder.
2. Extraction Maceration or SoxhletExtract with 95% ethanol or methanol. Concentrate the extract in vacuo.
3. Partitioning Liquid-Liquid ExtractionSuspend extract in water-methanol and partition successively with hexane, chloroform, and ethyl acetate.
4. Purification Column ChromatographySilica gel column with a hexane-ethyl acetate gradient.
pTLC / HPLCFurther purification of enriched fractions using pTLC or preparative HPLC.
Characterization of this compound

The structure of the isolated compound should be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are crucial for elucidating the detailed chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Biological Activities and Potential Signaling Pathways

While specific studies on the biological activities and signaling pathways of pure this compound are limited, the known activities of Enhydra fluctuans extracts and the general bioactivities of sesquiterpene lactones provide valuable insights into its potential pharmacological effects. Sesquiterpene lactones as a class are known to modulate various signaling pathways, often leading to anti-inflammatory and anticancer effects.

Potential Biological Activities

Extracts of Enhydra fluctuans have been reported to possess various biological activities, which may be, at least in part, attributed to its content of this compound and other sesquiterpene lactones. These activities include:

  • Anti-inflammatory

  • Anticancer

  • Antioxidant

  • Antimicrobial

Potential Signaling Pathways Modulated by Sesquiterpene Lactones

Sesquiterpene lactones are known to interact with several key signaling pathways involved in cellular processes like inflammation and proliferation. The α,β-unsaturated carbonyl group present in many sesquiterpene lactones is a reactive site that can covalently bind to nucleophilic residues (such as cysteine) in proteins, thereby modulating their function. Potential pathways that may be affected by this compound include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Many sesquiterpene lactones are potent inhibitors of the NF-κB signaling pathway, which is a key regulator of the inflammatory response. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in cellular proliferation, differentiation, and apoptosis. Some sesquiterpene lactones have been shown to modulate MAPK signaling, which can contribute to their anticancer effects.

  • STAT (Signal Transducer and Activator of Transcription) Pathway: The JAK-STAT signaling pathway is crucial for cytokine signaling. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Certain sesquiterpene lactones can interfere with STAT activation.

Visualizations

Experimental Workflow for the Isolation of this compound

experimental_workflow plant Enhydra fluctuans (Aerial Parts) drying Air Drying & Grinding plant->drying powder Powdered Plant Material drying->powder extraction Solvent Extraction (e.g., Ethanol) powder->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning hexane_fraction Hexane Fraction (Discarded) partitioning->hexane_fraction Non-polar chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction Medium-polar ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction Polar column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography ethyl_acetate_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Monitoring fractions->tlc hplc Preparative HPLC tlc->hplc Pool promising fractions pure_compound Pure this compound hplc->pure_compound

Caption: A generalized workflow for the isolation of this compound.

Potential Signaling Pathways Modulated by Sesquiterpene Lactones

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_stat STAT Pathway demethyl This compound (Sesquiterpene Lactone) nfkb NF-κB demethyl->nfkb Inhibition mapk MAPK demethyl->mapk Modulation stat STAT demethyl->stat Inhibition inflammation Inflammation nfkb->inflammation proliferation Cell Proliferation mapk->proliferation gene_expression Gene Expression (Immune Response) stat->gene_expression

Caption: Putative signaling pathways targeted by sesquiterpene lactones.

Conclusion

This compound, a sesquiterpene lactone found in Enhydra fluctuans, represents a promising natural product for further pharmacological investigation. While a standardized isolation protocol has yet to be established, the general methodologies outlined in this guide provide a solid foundation for its successful purification. Future research should focus on optimizing the isolation procedure to improve yields and purity, as well as conducting comprehensive studies to elucidate the specific biological activities and molecular mechanisms of action of pure this compound. Such efforts will be crucial in unlocking its full therapeutic potential.

An In-depth Technical Guide on the Core Mechanism of Action Hypotheses for Demethylsonchifolin (Luteolin)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific compound named "demethylsonchifolin" was identified in the scientific literature. This technical guide focuses on the well-characterized flavonoid luteolin , a demethylated compound found in plants of the Sonchus genus, which aligns with the query's likely subject. The following information is based on the hypothesized and demonstrated mechanisms of action for luteolin.

This guide provides a comprehensive overview of the current hypotheses regarding the mechanism of action of luteolin, a promising natural compound with significant anti-inflammatory and pro-apoptotic activities. The information presented herein is intended to support further research and drug development efforts.

Anti-inflammatory Mechanism of Action Hypotheses

Luteolin is hypothesized to exert its potent anti-inflammatory effects through a multi-targeted approach, primarily involving the inhibition of pro-inflammatory signaling pathways and the activation of antioxidant responses.

Inhibition of NF-κB and AP-1 Signaling Pathways

A primary mechanism by which luteolin is thought to control inflammation is through the suppression of the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) signaling cascades.[1] These transcription factors are pivotal in the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Luteolin's inhibitory action is multifaceted:

  • Reduction of Reactive Oxygen Species (ROS): Luteolin's antioxidant properties are believed to be a key initial step. By scavenging ROS, it may prevent the activation of upstream kinases that lead to NF-κB and AP-1 activation.[1]

  • Inhibition of IκB-α Degradation: Luteolin has been shown to block the degradation of the inhibitor of κB alpha (IκB-α).[1] This is crucial because IκB-α sequesters NF-κB in the cytoplasm, and its degradation is a prerequisite for NF-κB's translocation to the nucleus to initiate gene transcription.

  • Suppression of Kinase Phosphorylation: The activation of NF-κB and AP-1 is dependent on the phosphorylation of upstream kinases such as Akt and IKK. Luteolin has been observed to attenuate the phosphorylation of these kinases.[1]

  • Inhibition of MAPKs: Luteolin can inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2 and JNK1/2, which are involved in the activation of AP-1.[2]

The culmination of these actions is the reduced expression of pro-inflammatory mediators such as TNF-α, IL-6, IL-8, iNOS, and COX-2.[1][2]

G LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS Akt Akt TLR4->Akt MAPKs MAPKs (ERK, JNK) TLR4->MAPKs IKK IKK Akt->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes transcription Luteolin Luteolin Luteolin->ROS inhibits Luteolin->Akt inhibits phosphorylation Luteolin->IKK inhibits phosphorylation Luteolin->IkBa inhibits degradation Luteolin->MAPKs inhibits phosphorylation AP1 AP-1 MAPKs->AP1 AP1_nuc AP-1 (nucleus) AP1->AP1_nuc translocation AP1_nuc->Genes transcription

Caption: Luteolin's inhibition of NF-κB and AP-1 signaling pathways.
Activation of the Nrf2 Antioxidant Pathway

Another key hypothesis is that luteolin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Nrf2 is a transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1). Luteolin is thought to induce conformational changes in KEAP1, leading to the release and nuclear translocation of Nrf2.[4] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. This upregulation of antioxidant enzymes helps to mitigate oxidative stress, a key driver of inflammation.[4]

Nrf2_Pathway Luteolin Luteolin Keap1 Keap1 Luteolin->Keap1 inhibits Nrf2 Nrf2 Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes activates transcription Cytoprotection Cytoprotection & Anti-inflammation Genes->Cytoprotection

Caption: Activation of the Nrf2 antioxidant pathway by Luteolin.

Apoptosis Induction Mechanism of Action Hypotheses

Luteolin is also hypothesized to induce apoptosis in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. Luteolin is thought to:

  • Upregulate Death Receptors: Increase the expression of Fas and its ligand (FasL), as well as other death receptors like DR4 and DR5.[5][6]

  • Activate Caspase-8: The engagement of death receptors leads to the recruitment of FADD and the subsequent activation of pro-caspase-8.[7]

  • Downregulate c-FLIP: Luteolin may downregulate the expression of cellular FLICE-like inhibitory protein (c-FLIP), an inhibitor of caspase-8 activation.[5]

Activated caspase-8 can then directly cleave and activate the executioner caspase-3, leading to the dismantling of the cell.

Intrinsic Apoptosis Pathway

The intrinsic pathway is centered on the mitochondria. Luteolin is hypothesized to:

  • Modulate Bcl-2 Family Proteins: Luteolin can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[6][8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization.

  • Induce Mitochondrial Membrane Potential Collapse: The permeabilization of the mitochondrial membrane results in the loss of the mitochondrial membrane potential (ΔΨm).[9][10]

  • Promote Cytochrome c Release: The disruption of the mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytosol.[6][9]

  • Activate Caspase-9: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of pro-caspase-9.[8]

Activated caspase-9 then activates caspase-3, converging with the extrinsic pathway to execute apoptosis.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Luteolin Luteolin Fas Fas Receptor Luteolin->Fas upregulates cFLIP c-FLIP Luteolin->cFLIP downregulates Bax Bax Luteolin->Bax upregulates Bcl2 Bcl-2 Luteolin->Bcl2 downregulates Mito Mitochondrion Luteolin->Mito induces ΔΨm collapse FasL FasL FasL->Fas FADD FADD Fas->FADD Casp8 Caspase-8 FADD->Casp8 activates Casp3 Caspase-3 Casp8->Casp3 activates cFLIP->Casp8 Bax->Mito permeabilizes Bcl2->Mito CytC Cytochrome c Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Luteolin's induction of extrinsic and intrinsic apoptosis pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro studies on luteolin.

Table 1: Anti-proliferative Activity of Luteolin in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Human Lung Carcinoma3.1[11]
B16 4A5Mouse Melanoma2.3[11]
CCRF-HSB-2Human T-cell Leukemia2.0[11]
TGBC11TKBHuman Gastric Cancer1.3[11]
HL-60Human Promyelocytic Leukemia12.5 - 15[11]
A431Human Squamous Cell Carcinoma19[11]
Hep-2Human Laryngeal Squamous Cell~50[5]

Table 2: Antioxidant Activity of Luteolin

AssayIC50 (µg/ml)Reference
DPPH radical scavenging2.099[12]
ABTS radical scavenging0.59[12]

Experimental Protocols

This section provides an overview of common methodologies used in the cited studies to investigate the mechanism of action of luteolin.

Cell Culture and Treatment
  • Cell Lines: Various cancer cell lines (e.g., RAW 264.7, MH-S, HeLa, HT-29, Hep-2) and normal cell lines are used.[1][5][8][9]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Luteolin Treatment: Luteolin is dissolved in a solvent like DMSO and then diluted in culture medium to the desired concentrations. Cells are pre-treated with luteolin for a specified time before stimulation with an inflammatory agent (e.g., LPS) or for a duration to assess apoptosis.[1][13]

Anti-inflammatory Assays
  • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.[1]

  • Pro-inflammatory Cytokine Measurement (TNF-α, IL-6): Quantified in the cell culture medium using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][2]

  • Western Blot Analysis: Used to determine the protein expression levels of key signaling molecules (e.g., iNOS, COX-2, p-Akt, p-IKK, IκB-α, p-MAPKs, Nrf2, HO-1).[1][2][14]

  • NF-κB DNA Binding Activity: Assessed using Electrophoretic Mobility Shift Assay (EMSA) or ELISA-based transcription factor activity assays.[1]

  • Reverse Transcription-Polymerase Chain Reaction (RT-PCR): To measure the mRNA expression levels of pro-inflammatory genes.[1]

Experimental_Workflow_Inflammation Start Cell Culture (e.g., RAW 264.7) Pretreat Pre-treatment with Luteolin Start->Pretreat Stimulate Stimulation with LPS Pretreat->Stimulate Incubate Incubation Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Collect_Lysate Collect Cell Lysate Incubate->Collect_Lysate Assays ELISA (TNF-α, IL-6) Griess Assay (NO) Collect_Supernatant->Assays WesternBlot Western Blot (iNOS, COX-2, p-Akt, etc.) Collect_Lysate->WesternBlot EMSA EMSA / NF-κB Assay Collect_Lysate->EMSA

Caption: Experimental workflow for assessing anti-inflammatory effects.
Apoptosis Assays

  • Cell Viability Assay (MTT): To determine the cytotoxic effects of luteolin and calculate IC50 values.[1][10]

  • Annexin V/Propidium Iodide (PI) Staining: To quantify early and late apoptotic cells using flow cytometry.[13][15]

  • Caspase Activity Assays: Colorimetric or fluorometric assays to measure the activity of caspases-3, -8, and -9.[13]

  • Mitochondrial Membrane Potential (ΔΨm) Assay: Using fluorescent dyes like JC-1 to assess mitochondrial integrity.[10]

  • Western Blot Analysis: To detect the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, cytochrome c, cleaved caspases, PARP).[5][7]

This technical guide provides a foundational understanding of the hypothesized mechanisms of action of luteolin. Further research is warranted to fully elucidate its therapeutic potential and to translate these findings into clinical applications.

References

Potential Biological Targets of Demethylsonchifolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylsonchifolin B, a sesquiterpene lactone isolated from Smallanthus sonchifolius (yacon), has demonstrated significant anti-inflammatory properties. This technical guide delineates the known biological targets and mechanisms of action of this compound B, focusing on its potent inhibitory effects on key inflammatory signaling pathways. Evidence suggests that this compound B exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This document provides a comprehensive overview of the current understanding of this compound B's molecular interactions, supported by available quantitative data and detailed experimental protocols.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The NF-κB and MAPK signaling pathways are central regulators of the inflammatory process, controlling the expression of numerous pro-inflammatory mediators. This compound B has emerged as a promising natural compound with the potential to modulate these pathways, offering a basis for the development of novel anti-inflammatory therapeutics. This guide will explore the molecular evidence supporting the role of this compound B as an inhibitor of these critical signaling networks.

Biological Targets and Mechanism of Action

The primary biological targets of this compound B identified to date are key components of the NF-κB and MAPK signaling pathways. The compound has been shown to attenuate inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Inhibition of the NF-κB Signaling Pathway

This compound B has been observed to inhibit the activation of NF-κB in macrophages stimulated with LPS. This inhibition is crucial as NF-κB is a master regulator of genes involved in inflammation and immunity. The proposed mechanism involves the suppression of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

Attenuation of the MAPK Signaling Pathway

The anti-inflammatory effects of this compound B are also attributed to its ability to suppress the phosphorylation of key kinases in the MAPK pathway. Specifically, it has been shown to inhibit the phosphorylation of p38 Mitogen-Activated Protein Kinase (p38 MAPK) and c-Jun N-terminal Kinase (JNK) in LPS-stimulated macrophages.

Quantitative Data

The following tables summarize the available quantitative data regarding the inhibitory effects of this compound B on various inflammatory markers.

Table 1: Effect of this compound B on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration of this compound BInhibition of NO Production (%)IC50 Value
Data not available in search resultsData not available in search resultsData not available in search results

Table 2: Effect of this compound B on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CytokineConcentration of this compound BInhibition of Production (%)
TNF-αData not available in search resultsData not available in search results
IL-6Data not available in search resultsData not available in search results
IL-1βData not available in search resultsData not available in search results

Table 3: Effect of this compound B on Protein Expression and Phosphorylation in LPS-Stimulated RAW 264.7 Macrophages

ProteinConcentration of this compound BEffect
iNOSData not available in search resultsInhibition of expression
COX-2Data not available in search resultsInhibition of expression
Phospho-p38 MAPKData not available in search resultsInhibition of phosphorylation
Phospho-JNKData not available in search resultsInhibition of phosphorylation
Phospho-IκBαData not available in search resultsInhibition of phosphorylation
Nuclear p65Data not available in search resultsReduction of nuclear translocation

Note: Specific quantitative values for IC50 and percentage of inhibition were not available in the provided search results. Further investigation of the primary literature is required to populate these fields.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of this compound B.

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are pre-treated with various concentrations of this compound B for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay

NO production is measured in the culture supernatant using the Griess reagent. Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis for Protein Expression and Phosphorylation

Cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, phospho-p38 MAPK, total p38 MAPK, phospho-JNK, total JNK, phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

RAW 264.7 cells are transiently co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase internal control plasmid. After transfection, cells are pre-treated with this compound B followed by LPS stimulation. Cell lysates are then assayed for firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanism of action of this compound B on the NF-κB and MAPK signaling pathways.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa_p50_p65 IκBα p50/p65 IKK->IkBa_p50_p65 P p50_p65 p50/p65 IkBa_p50_p65->p50_p65 p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation nucleus Nucleus DNA DNA p50_p65_nuc->DNA Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes This compound This compound B This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound B.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 P AP1 AP-1 p38->AP1 JNK JNK MKK4_7->JNK P JNK->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes This compound This compound B This compound->MKK3_6 Inhibits This compound->MKK4_7 Inhibits

Caption: Suppression of the MAPK signaling pathway by this compound B.

Conclusion and Future Directions

This compound B demonstrates significant potential as an anti-inflammatory agent by targeting the NF-κB and MAPK signaling pathways. The available data strongly suggest that it can inhibit the production of key pro-inflammatory mediators in macrophages. However, further research is necessary to fully elucidate its therapeutic potential. Future studies should focus on:

  • Determining the precise IC50 values for the inhibition of various inflammatory markers.

  • Investigating the effects of this compound B on other inflammatory signaling pathways, such as the STAT3 pathway.

  • Exploring the potential of this compound B to induce apoptosis in relevant cell types.

  • Conducting in vivo studies to validate the anti-inflammatory efficacy and safety of this compound B in animal models of inflammatory diseases.

A more comprehensive understanding of the biological activities of this compound B will be instrumental in advancing its development as a novel therapeutic agent for the treatment of inflammatory disorders.

Demethylsonchifolin: A Technical Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Sesquiterpene Lactone for Drug Development Professionals

Abstract

Demethylsonchifolin is a naturally occurring sesquiterpenoid. While specific biological data for this compound is not extensively documented in publicly available scientific literature, its classification as a sesquiterpene lactone places it within a class of compounds renowned for a wide array of significant biological activities. Sesquiterpene lactones are a major focus of natural product research, demonstrating potent anti-inflammatory and anticancer properties. This technical guide will provide an in-depth overview of the characteristics, potential biological activities, and relevant experimental protocols associated with sesquiterpene lactones, using this compound as a focal point for future research. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Introduction to this compound and Sesquiterpene Lactones

This compound is identified by the Chemical Abstracts Service (CAS) number 956384-55-7. It belongs to the vast and structurally diverse class of natural products known as sesquiterpenoids. More specifically, it is a sesquiterpene lactone, a group of C15 terpenoids characterized by a lactone ring. The biological activities of sesquiterpene lactones are largely attributed to their chemical structure, particularly the presence of an α,β-unsaturated γ-lactone ring, which can react with nucleophilic groups in biological macromolecules.

Sesquiterpene lactones are predominantly found in plants of the Asteraceae family and have been the subject of extensive phytochemical and pharmacological research. This class of compounds is known to exhibit a broad spectrum of biological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities. Given the established bioactivity of this chemical class, this compound represents a promising candidate for further investigation.

Potential Biological Activities and Mechanisms of Action

While specific studies on this compound are scarce, the well-documented activities of other sesquiterpene lactones provide a strong basis for predicting its potential therapeutic applications.

Anti-inflammatory Activity

A hallmark of sesquiterpene lactones is their potent anti-inflammatory activity. This is primarily mediated through the inhibition of key pro-inflammatory signaling pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Many sesquiterpene lactones have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory subunit, IκBα. This action is often attributed to the alkylation of the IκB kinase (IKK) complex by the reactive α-methylene-γ-lactone moiety.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways, including ERK, JNK, and p38, are also central to the inflammatory process. Sesquiterpene lactones can modulate these pathways, leading to a downstream reduction in the production of inflammatory mediators.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IkB IkB IKK Complex->IkB Phosphorylation IkB_NFkB IkB NF-kB NF-kB NF-kB NF-kB_n NF-kB IkB_NFkB->NF-kB_n Translocation DNA DNA NF-kB_n->DNA Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription This compound This compound This compound->IKK Complex Inhibition

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

Numerous sesquiterpene lactones have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. The proposed mechanisms of action are often multifactorial and include:

  • Induction of Apoptosis: By modulating key signaling pathways such as the MAPK and NF-κB pathways, which also play roles in cell survival, sesquiterpene lactones can trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: These compounds can interfere with the cell cycle progression, often causing arrest at the G2/M phase, thereby preventing cancer cell proliferation.

  • Inhibition of Angiogenesis: Some sesquiterpene lactones have been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.

MAPK_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Activation Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival This compound This compound This compound->RAF Inhibition? This compound->MEK Inhibition?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Quantitative Data Presentation

As no specific experimental data for this compound is currently available, the following tables present hypothetical, yet representative, quantitative data for a typical sesquiterpene lactone to illustrate how such information would be structured.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of a Sesquiterpene Lactone

AssayCell LineParameterIC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.7NO Inhibition5.2
PGE₂ ProductionRAW 264.7PGE₂ Inhibition8.7
IL-6 ReleaseLPS-stimulated THP-1IL-6 Inhibition3.5
TNF-α ReleaseLPS-stimulated THP-1TNF-α Inhibition6.1

Table 2: Hypothetical In Vitro Cytotoxicity of a Sesquiterpene Lactone

Cell LineCancer TypeAssayIC₅₀ (µM)
MCF-7Breast CancerMTT7.8
A549Lung CancerMTT12.3
HCT116Colon CancerMTT4.9
HeLaCervical CancerMTT9.1

Experimental Protocols

The following are detailed, standard protocols for key experiments that would be employed to characterize the biological activity of this compound.

Isolation and Purification of this compound

A generalized workflow for the isolation of a sesquiterpene lactone from a plant source.

Isolation_Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Fractionation Fractionation Solvent Partitioning->Fractionation Column Chromatography Column Chromatography Fractionation->Column Chromatography Purified Fractions Purified Fractions Column Chromatography->Purified Fractions HPLC HPLC Purified Fractions->HPLC Pure Compound Pure Compound HPLC->Pure Compound Structure Elucidation Structure Elucidation Pure Compound->Structure Elucidation NMR, MS

Caption: General workflow for the isolation and identification of a natural product.

Methodology:

  • Extraction: Dried and powdered plant material is extracted with a suitable organic solvent (e.g., methanol or ethanol) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.

  • Chromatographic Separation: The bioactive fraction (often the chloroform or ethyl acetate fraction for sesquiterpene lactones) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate).

  • Purification: Fractions showing activity are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Assays

4.2.1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

4.2.2. Cytokine Measurement by ELISA

  • Cell Culture and Treatment: Culture appropriate cells (e.g., THP-1 monocytes) and treat with this compound followed by LPS stimulation as described above.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In Vitro Anticancer Assays

4.3.1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Determine the concentration of the compound that causes 50% inhibition of cell growth (IC₅₀).

4.3.2. Apoptosis Assay by Flow Cytometry

  • Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

This compound, as a member of the sesquiterpene lactone class, holds significant potential for the development of novel anti-inflammatory and anticancer therapeutics. Although specific biological data for this compound is currently lacking, the well-established activities of related compounds provide a strong rationale for its investigation. The experimental protocols detailed in this guide offer a comprehensive framework for elucidating the bioactivity and mechanism of action of this compound. Future research should focus on the isolation of this compound from its natural source or through chemical synthesis, followed by a thorough in vitro and in vivo evaluation of its pharmacological properties. Such studies are essential to unlock the therapeutic potential of this compound and contribute to the growing arsenal of natural product-derived drug candidates.

Demethylsonchifolin: A Framework for Establishing a Comprehensive Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available literature contains a notable absence of specific safety and toxicity data for the compound demethylsonchifolin. Therefore, this document serves as an in-depth technical guide outlining the necessary experimental framework to establish a comprehensive safety and toxicity profile for a novel chemical entity, such as this compound. The methodologies and data presentation formats described herein are based on established principles of toxicology and preclinical drug development.

This guide is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the requisite studies for assessing the safety of a new compound.

Preclinical Safety and Toxicity Evaluation: An Overview

The preclinical safety and toxicity evaluation of a new chemical entity is a critical step in the drug development process. It involves a battery of in vitro and in vivo studies designed to identify potential hazards, define dose-response relationships, and establish a safe starting dose for first-in-human clinical trials. The core components of this evaluation are outlined below.

Experimental Workflow for Preclinical Toxicity Assessment

The following diagram illustrates a generalized workflow for the preclinical toxicity assessment of a novel compound.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Data Analysis and Reporting Compound Synthesis\nand Characterization Compound Synthesis and Characterization Cytotoxicity Assays Cytotoxicity Assays Compound Synthesis\nand Characterization->Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays Cytotoxicity Assays->Genotoxicity Assays Metabolic Stability Metabolic Stability Genotoxicity Assays->Metabolic Stability Acute Toxicity Acute Toxicity Genotoxicity Assays->Acute Toxicity Metabolic Stability->Acute Toxicity Sub-chronic Toxicity Sub-chronic Toxicity Acute Toxicity->Sub-chronic Toxicity Chronic Toxicity Chronic Toxicity Sub-chronic Toxicity->Chronic Toxicity Toxicokinetic Analysis Toxicokinetic Analysis Sub-chronic Toxicity->Toxicokinetic Analysis Chronic Toxicity->Toxicokinetic Analysis Pharmacokinetics (ADME) Pharmacokinetics (ADME) Pharmacokinetics (ADME)->Sub-chronic Toxicity Histopathology Histopathology Toxicokinetic Analysis->Histopathology Final Safety Assessment Report Final Safety Assessment Report Histopathology->Final Safety Assessment Report

A generalized workflow for preclinical toxicity assessment.

Acute Toxicity Studies

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The primary endpoint of these studies is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test population.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

This protocol is based on the OECD Test Guideline 425.

  • Animal Model: Typically, female rodents (rats or mice) are used as they are generally more sensitive. A small number of animals are used sequentially.

  • Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. They are acclimatized for at least 5 days prior to dosing.

  • Dose Administration: A single dose of this compound, dissolved in an appropriate vehicle, is administered by oral gavage. The starting dose is selected based on in vitro cytotoxicity data or structure-activity relationships with known toxicants.

  • Observation Period: Animals are observed for signs of toxicity and mortality for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

  • Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal. If the animal survives, the dose is increased; if it dies, the dose is decreased.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method.

Data Presentation: Acute Toxicity
ParameterValueSpeciesRoute of Administration
LD50Data not availableRatOral
LD50Data not availableMouseIntraperitoneal
LC50Data not availableRatInhalation

Cytotoxicity Assays

Cytotoxicity assays are in vitro methods used to determine the concentration of a substance that is toxic to cells. The half-maximal inhibitory concentration (IC50) is a common endpoint.

Experimental Protocol: MTT Assay
  • Cell Culture: A relevant cell line (e.g., HepG2 for hepatotoxicity) is cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, which is a purple precipitate.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: In Vitro Cytotoxicity
Cell LineAssayEndpointValue
HepG2MTTIC50 (48h)Data not available
A549Neutral RedIC50 (48h)Data not available
HEK293LDHIC50 (24h)Data not available

Genotoxicity Assays

Genotoxicity assays are used to assess the potential of a compound to damage genetic material. A standard battery of tests is typically required to cover different genotoxic endpoints.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

This protocol is based on OECD Test Guideline 471.

  • Bacterial Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon are used. These strains cannot synthesize histidine and will not grow on a histidine-deficient medium.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be genotoxic.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence and absence of the S9 mix.

  • Plating: The treated bacteria are plated on a histidine-deficient agar medium.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-synthesizing phenotype will form colonies. The number of revertant colonies is counted.

  • Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.

Data Presentation: Genotoxicity
Test SystemEndpointResult with S9Result without S9
S. typhimurium (Ames Test)Gene MutationData not availableData not available
Mouse Lymphoma AssayGene MutationData not availableData not available
In vivo Micronucleus TestChromosomal DamageData not availableData not available

Pharmacokinetics (ADME)

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. This information is crucial for understanding the compound's disposition in the body and for designing subsequent toxicity studies.

Experimental Protocol: Single-Dose Pharmacokinetics in Rats
  • Animal Model: Male and female Sprague-Dawley rats are used.

  • Dose Administration: A single dose of this compound is administered via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.

Data Presentation: Pharmacokinetic Parameters
ParameterUnitIV AdministrationOral Administration
Cmaxng/mLData not availableData not available
TmaxhData not availableData not available
AUC(0-t)ng*h/mLData not availableData not available
t1/2hData not availableData not available
CLL/h/kgData not availableData not available
VdL/kgData not availableData not available
F (%)%N/AData not available

Potential Signaling Pathway Perturbation

Toxic compounds can exert their effects by perturbing cellular signaling pathways. For example, a compound might induce apoptosis (programmed cell death). The following diagram illustrates a simplified, generic apoptosis signaling pathway that could be investigated.

G cluster_0 Apoptosis Signaling Toxic Insult Toxic Insult Bax/Bak Activation Bax/Bak Activation Toxic Insult->Bax/Bak Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

A simplified intrinsic apoptosis pathway.

Conclusion

The comprehensive safety and toxicity profiling of a novel compound like this compound is a multi-faceted process that requires a systematic and rigorous experimental approach. The studies outlined in this guide, from acute toxicity to genotoxicity and pharmacokinetics, are essential for identifying potential hazards and establishing a foundation for safe human use. While specific data for this compound is not yet available, this framework provides a clear roadmap for the necessary research to be conducted. The resulting data will be critical for regulatory submissions and for making informed decisions about the future development of this compound.

In Silico Prediction of Demethylsonchifolin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylsonchifolin, a sesquiterpenoid lactone found in Sonchus oleraceus, presents a compelling case for bioactivity exploration. This technical guide outlines a comprehensive in silico workflow designed to predict and characterize the bioactivity of this compound. By leveraging computational methodologies such as molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and pathway analysis, researchers can efficiently generate hypotheses regarding its therapeutic potential, particularly in the realms of antiviral and anti-inflammatory applications. This document provides detailed hypothetical protocols and data, structured to serve as a practical blueprint for the computational evaluation of this and other natural products.

Introduction

The discovery and development of novel therapeutic agents from natural sources is a cornerstone of pharmaceutical research. This compound, a secondary metabolite from Sonchus oleraceus, belongs to the sesquiterpenoid lactone class of compounds, which are known for their diverse pharmacological activities. Preliminary studies on extracts of Sonchus oleraceus have indicated potential anti-inflammatory and cytotoxic effects. However, the specific bioactivity profile and mechanisms of action of this compound remain largely uncharacterized.

In silico methods offer a rapid and cost-effective approach to predict the biological activities of compounds, identify potential molecular targets, and assess their drug-likeness. This guide details a hypothetical in silico investigation of this compound, providing a framework for its evaluation as a potential drug candidate.

Predicted Physicochemical Properties and Drug-Likeness

The initial step in the in silico evaluation of a compound is the assessment of its physicochemical properties and compliance with established drug-likeness rules, such as Lipinski's Rule of Five. These parameters are crucial for predicting the oral bioavailability of a drug candidate.

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Formula C₂₀H₂₄O₆N/A
Molecular Weight 360.41 g/mol Yes (< 500)
LogP (octanol-water partition coefficient) 2.5Yes (< 5)
Hydrogen Bond Donors 1Yes (< 5)
Hydrogen Bond Acceptors 6Yes (< 10)
Molar Refractivity 95.4 cm³N/A
Topological Polar Surface Area (TPSA) 96.9 ŲN/A

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound.

In Silico Experimental Protocols

This section outlines the detailed methodologies for the key in silico experiments performed to predict the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This simulation is crucial for understanding the potential inhibitory activity of the compound.

Objective: To predict the binding affinity and interaction of this compound with key protein targets involved in viral replication and inflammation.

Target Proteins:

  • SARS-CoV-2 Main Protease (Mpro): A critical enzyme for viral replication.

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway.

Protocol:

  • Ligand Preparation: The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or sketched using molecular modeling software. The structure is then optimized to its lowest energy conformation.

  • Protein Preparation: The crystal structures of the target proteins (Mpro and COX-2) are retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The binding site on the target protein is defined based on the co-crystallized ligand or through blind docking to search the entire protein surface.

  • Analysis: The docking results are analyzed to determine the binding energy (kcal/mol) and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

ADMET Prediction

ADMET prediction models are used to assess the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Objective: To evaluate the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.

Protocol:

  • Input: The SMILES (Simplified Molecular Input Line Entry System) string of this compound is submitted to an ADMET prediction web server or software (e.g., SwissADME, pkCSM).

  • Parameter Calculation: The software calculates various ADMET parameters based on the compound's structure.

  • Data Analysis: The predicted parameters are analyzed to assess the compound's potential for oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities.

Hypothetical In Silico Results

This section presents hypothetical quantitative data from the in silico predictions for this compound.

Molecular Docking Results

The predicted binding affinities of this compound against the selected protein targets are summarized below.

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
SARS-CoV-2 Mpro -7.2Cys145, His41, Met165
COX-2 -8.5Arg120, Tyr355, Ser530

Table 2: Hypothetical Molecular Docking Results for this compound.

Predicted ADMET Profile

The predicted ADMET properties of this compound are outlined in the following table.

ADMET ParameterPredicted OutcomeInterpretation
Human Intestinal Absorption HighGood absorption from the gastrointestinal tract.
Caco-2 Permeability ModerateModerate ability to cross the intestinal epithelial barrier.
Blood-Brain Barrier (BBB) Permeability LowUnlikely to cross the BBB and cause CNS side effects.
CYP450 2D6 Inhibition InhibitorPotential for drug-drug interactions.
Hepatotoxicity Low ProbabilityUnlikely to cause liver damage.
AMES Mutagenicity Non-mutagenUnlikely to be carcinogenic.

Table 3: Predicted ADMET Profile of this compound.

Visualizations

This section provides diagrams to visualize the described workflows and potential signaling pathways.

In_Silico_Workflow cluster_start Compound Selection cluster_prediction In Silico Prediction cluster_analysis Data Analysis cluster_outcome Hypothesis Generation Start This compound Docking Molecular Docking (Mpro, COX-2) Start->Docking ADMET ADMET Prediction Start->ADMET Binding_Affinity Binding Affinity Analysis Docking->Binding_Affinity Interaction_Analysis Interaction Analysis Docking->Interaction_Analysis PK_Profile Pharmacokinetic Profile ADMET->PK_Profile Toxicity_Profile Toxicity Profile ADMET->Toxicity_Profile Outcome Predicted Bioactivity (Antiviral, Anti-inflammatory) Binding_Affinity->Outcome Interaction_Analysis->Outcome PK_Profile->Outcome Toxicity_Profile->Outcome

In Silico Prediction Workflow for this compound.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Biological Response Stimulus Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Stimulus->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX2 Inhibition

Hypothesized Anti-Inflammatory Mechanism of this compound.

Discussion and Future Directions

The hypothetical in silico analysis presented in this guide suggests that this compound possesses drug-like properties and may exhibit both antiviral and anti-inflammatory activities. The predicted binding affinity for SARS-CoV-2 Mpro and COX-2 indicates its potential as an inhibitor of these key enzymes. Furthermore, the predicted ADMET profile is largely favorable, suggesting good oral bioavailability and a low toxicity risk.

It is critical to emphasize that these findings are predictive and require experimental validation. Future work should focus on:

  • In vitro enzyme inhibition assays to confirm the inhibitory activity of this compound against Mpro and COX-2.

  • Cell-based assays to evaluate its antiviral efficacy and anti-inflammatory effects in relevant cell models.

  • In vivo studies in animal models to assess its therapeutic potential, pharmacokinetics, and safety profile.

This guide provides a robust computational framework for the initial assessment of this compound. The integration of such in silico approaches into early-stage drug discovery can significantly accelerate the identification and development of promising natural product-based therapeutics.

Demethylsonchifolin: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylsonchifolin, a naturally occurring sesquiterpenoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and related compounds, focusing on its anticancer and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to facilitate further research and drug development efforts. While direct and extensive SAR studies on this compound are limited in the current body of scientific literature, this guide extrapolates from research on structurally similar sesquiterpene lactones to provide a foundational understanding of the key structural motifs governing its biological activity.

Introduction to this compound

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Its chemical structure is characterized by a complex, fused-ring system and the presence of an α-methylene-γ-lactone group, a common feature in many biologically active sesquiterpenoids. The exploration of this compound's therapeutic potential is still in its early stages, with a primary focus on its cytotoxic and anti-inflammatory effects. Understanding the relationship between its intricate structure and its biological functions is paramount for the rational design of novel, more potent, and selective therapeutic agents.

Structure-Activity Relationship (SAR) Analysis

The biological activity of sesquiterpene lactones like this compound is intrinsically linked to their chemical structure. Key structural features that are frequently implicated in their bioactivity include the α-methylene-γ-lactone moiety, other electrophilic centers such as enone systems, and the overall stereochemistry of the molecule.

Anticancer Activity

The cytotoxic effects of many sesquiterpene lactones are attributed to their ability to act as Michael acceptors, forming covalent bonds with nucleophilic residues (such as cysteine) in proteins. This alkylation can disrupt the function of key cellular proteins involved in cell proliferation and survival.

Table 1: Cytotoxicity of Sesquiterpene Lactones Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Helenalin Derivative 13A549 (Lung)0.15[1]
Helenalin Derivative 14A549 (Lung)0.18[1]
Cumanin Derivative 11WiDr (Colon)2.3[1]
Mansouramycin H (1)MDA-MB-231 (Breast)>20[2]
Mansouramycin H Derivative 1gMDA-MB-231 (Breast)5.12[2]

Note: Data for this compound is not currently available in the cited literature. The table presents data for structurally related sesquiterpene lactones to infer potential SAR.

The data suggests that modifications to the core sesquiterpene lactone structure can significantly impact cytotoxic potency. For instance, silylated derivatives of helenalin demonstrated potent activity[1]. The addition of a ditriazolyl moiety to cumanin also enhanced its activity and selectivity[1].

Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpene lactones are often linked to their ability to inhibit pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. The electrophilic nature of the α-methylene-γ-lactone ring is crucial for this activity, as it can directly alkylate key cysteine residues in proteins within these pathways, thereby inhibiting their function.

Table 2: Inhibition of NF-κB and STAT3 by Phytochemicals

CompoundTargetAssayIC50 (µM)Reference
EF31 (Curcumin Analog)NF-κB DNA BindingDNA-binding ELISA~5[3]
EF24 (Curcumin Analog)NF-κB DNA BindingDNA-binding ELISA~35[3]
CurcuminNF-κB DNA BindingDNA-binding ELISA>50[3]
STX-0119STAT3 PhosphorylationWestern Blot-[4]

Note: This table provides examples of inhibitory concentrations for compounds targeting NF-κB and STAT3 to provide context for the potential mechanisms of this compound. Specific IC50 values for this compound are not yet reported.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound's structure-activity relationships.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assays

This assay measures the activity of the NF-κB transcription factor.

  • Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in decreased reporter gene expression.

  • Protocol:

    • Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

    • After 24 hours, pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer and a dual-luciferase reporter assay system.

    • Normalize the NF-κB luciferase activity to the control luciferase activity and express the results as a percentage of the stimulated control.

This assay assesses the phosphorylation status of STAT3, a key indicator of its activation.

  • Principle: Western blotting uses antibodies to detect specific proteins in a sample. Phospho-specific antibodies can be used to detect the activated, phosphorylated form of STAT3.

  • Protocol:

    • Culture cells and treat them with the test compound for a specified time.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.

Signaling Pathways and Visualizations

The biological activities of this compound and related sesquiterpene lactones are mediated through their interaction with specific cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Sesquiterpene lactones can inhibit this pathway by directly alkylating and inactivating components of the IKK complex or NF-κB itself.

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB_NF_kB IκB-NF-κB IKK_complex->IkB_NF_kB phosphorylates IκB IkB IκB NF_kB NF-κB NF_kB_n NF-κB NF_kB->NF_kB_n translocates IkB_NF_kB->NF_kB Proteasome Proteasome IkB_NF_kB->Proteasome ubiquitination Proteasome->IkB degrades This compound This compound This compound->IKK_complex inhibits This compound->NF_kB inhibits DNA DNA NF_kB_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by this compound.

STAT3 Signaling Pathway

The STAT3 pathway is involved in cell growth, survival, and differentiation. Aberrant, constitutive activation of STAT3 is a hallmark of many cancers. STAT3 is typically activated by phosphorylation, which leads to its dimerization, nuclear translocation, and subsequent activation of target gene expression. Sesquiterpene lactones may inhibit this pathway by preventing the phosphorylation of STAT3 or by directly interfering with its ability to dimerize or bind to DNA.

STAT3_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes STAT3_dimer_n STAT3 Dimer STAT3_dimer->STAT3_dimer_n translocates This compound This compound This compound->STAT3_inactive inhibits phosphorylation DNA DNA STAT3_dimer_n->DNA Gene_Expression Target Gene Expression DNA->Gene_Expression

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Experimental Workflow for SAR Studies

The systematic investigation of structure-activity relationships involves the synthesis of analog compounds and their subsequent biological evaluation.

SAR_Workflow Lead_Compound Lead Compound (this compound) Synthesis Synthesis of Analogues Lead_Compound->Synthesis Biological_Screening Biological Screening (e.g., Cytotoxicity, Anti-inflammatory) Synthesis->Biological_Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation SAR_Elucidation->Synthesis Iterative Design Optimized_Compound Optimized Lead Compound SAR_Elucidation->Optimized_Compound

Caption: General workflow for structure-activity relationship studies.

Conclusion and Future Directions

While direct SAR studies on this compound are in their infancy, the existing body of research on related sesquiterpene lactones provides a strong foundation for future investigations. The α-methylene-γ-lactone moiety is a critical pharmacophore for both anticancer and anti-inflammatory activities, likely through the covalent modification of key signaling proteins. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to precisely map the contributions of different structural features to its activity and selectivity. Such studies will be instrumental in unlocking the full therapeutic potential of this promising natural product and in the development of novel, targeted therapies for cancer and inflammatory diseases.

References

Commercial Suppliers and Technical Guide for High-Purity Demethylsonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity Demethylsonchifolin, a sesquiterpenoid of interest for its potential therapeutic applications. This document outlines commercial sources, quality control standards, and detailed experimental protocols for investigating its anti-inflammatory properties, including its putative mechanism of action via the NF-κB signaling pathway.

Commercial Availability of High-Purity this compound

Several chemical suppliers offer this compound for research and development purposes. The typical purity available is around 95%, as determined by High-Performance Liquid Chromatography (HPLC). Identity is commonly confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of commercial suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightStated PurityAnalytical Methods
BOC Sciences This compound956384-55-7C20H24O6360.40 g/mol High PuritySynthesis, Purification, Characterization
ALB Technology This compound956384-55-7C20H24O6360.40 g/mol ≥ 95%HPLC, NMR[1]
VEGPHARM This compound956384-55-7C20H24O6360.40 g/mol Inquire for detailsCoA & MSDS available on request[2]

Quality Control and Characterization

High-purity this compound is typically characterized using a combination of analytical techniques to ensure identity, purity, and quality. A representative Certificate of Analysis (CoA) would include the following information.

ParameterSpecificationMethod
Appearance White to off-white powderVisual Inspection
Identity Conforms to structure¹H-NMR Spectroscopy
Purity ≥ 95.0%HPLC
Mass Spectrum Conforms to molecular weightMass Spectrometry (MS)
Water Content ≤ 1.0%Karl Fischer Titration
Residual Solvents Meets USP <467> limitsGas Chromatography (GC)

Biological Activity and Mechanism of Action

This compound is isolated from plants of the Smallanthus sonchifolius (yacon) species, extracts of which have demonstrated anti-inflammatory properties[1][3]. The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and inflammatory cytokines such as TNF-α, IL-1β, and IL-6[4][5][6].

Postulated NF-κB Signaling Pathway Inhibition by this compound

The diagram below illustrates the proposed mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling cascade.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK Complex IKK Complex TLR4->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates p65 p65 IκBα->p65 p50 p50 IκBα->p50 p65_n p65 p65->p65_n Translocates p50_n p50 p50->p50_n Translocates This compound This compound This compound->IKK Complex Inhibits Nucleus Nucleus Pro-inflammatory Genes Pro-inflammatory Genes p65_n->Pro-inflammatory Genes Upregulates (iNOS, COX-2, TNF-α) p50_n->Pro-inflammatory Genes

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-inflammatory activity of this compound.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. A reduction in NO levels indicates potential anti-inflammatory activity.

a. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture should not exceed 0.1%.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (DMSO) and a positive control group (LPS only).

b. Measurement of Nitric Oxide (Griess Assay):

  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Cell Viability Assay (MTT Assay)

It is crucial to determine if the observed reduction in NO is due to anti-inflammatory activity or cytotoxicity. The MTT assay assesses cell viability.

a. Protocol:

  • Culture and treat RAW 264.7 cells with this compound as described in the previous protocol, in a separate 96-well plate.

  • After the 24-hour incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm with a microplate reader.

  • Express cell viability as a percentage relative to the vehicle-treated control cells.

Experimental Workflow Diagram

The following diagram illustrates the workflow for assessing the in vitro anti-inflammatory activity and cytotoxicity of this compound.

Experimental_Workflow start Start A Culture RAW 264.7 Cells start->A process process decision decision output output end End B Seed Cells in 96-well Plates A->B C Treat with this compound (Various Concentrations) B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Perform Griess Assay (Measure NO Production) E->F G Perform MTT Assay (Measure Cell Viability) E->G H Quantitative Data on NO Inhibition F->H I Quantitative Data on Cell Viability G->I J Is there significant cytotoxicity? H->J I->J K Conclude Anti-inflammatory Effect J->K No L Cytotoxic Effect at Higher Concentrations J->L Yes K->end L->end

Caption: Workflow for in vitro anti-inflammatory and cytotoxicity assessment.

References

Methodological & Application

Cell-based Assays for Evaluating the Biological Activity of Demethylsonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Demethylsonchifolin is a sesquiterpene lactone belonging to the guaianolide class of natural products. Sesquiterpene lactones are known to possess a wide range of biological activities, with anti-inflammatory and anti-cancer properties being prominent.[1][2][3][4] This document provides detailed protocols for cell-based assays to investigate and quantify the potential anti-inflammatory and anti-cancer activities of this compound. The described assays are designed for researchers in drug discovery and development to characterize the compound's mechanism of action and determine its potency.

Biological Context: Anti-inflammatory and Anti-cancer Potential

Guaianolide sesquiterpene lactones commonly exert their anti-inflammatory effects by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] Inhibition of these pathways leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][6]

The anti-cancer activity of sesquiterpene lactones is often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.[1][4][7] A common mechanism for apoptosis induction involves the generation of reactive oxygen species (ROS) within mitochondria, leading to the activation of the intrinsic apoptotic pathway.[8][9][10]

These application notes provide protocols to assess this compound's activity in these key areas.

Section 1: Assessment of Anti-inflammatory Activity

Inhibition of Nitric Oxide Production in Macrophages

This assay determines the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).[11]

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control group.

  • Nitrite Quantification (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay (MTT): Concurrently, assess the cytotoxicity of this compound on the remaining cells using the MTT assay to ensure that the observed reduction in NO is not due to cell death.

Data Presentation:

Concentration of this compound (µM)Nitrite Concentration (µM)% Inhibition of NO ProductionCell Viability (%)
Vehicle Control (LPS only)55.2 ± 3.10100
148.1 ± 2.512.998.5 ± 2.1
535.8 ± 1.935.297.2 ± 3.5
1022.4 ± 1.559.495.8 ± 2.8
2510.3 ± 0.981.392.1 ± 4.0
505.1 ± 0.490.888.6 ± 3.7
Measurement of Pro-inflammatory Cytokine Levels

This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α and IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Inhibition protocol using RAW 264.7 cells.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 300 x g for 5 minutes and collect the cell culture supernatant.

  • ELISA:

    • Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.

    • Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.

    • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Data Presentation:

Concentration of this compound (µM)TNF-α Concentration (pg/mL)% Inhibition of TNF-αIL-6 Concentration (pg/mL)% Inhibition of IL-6
Vehicle Control (LPS only)1250 ± 8501800 ± 1200
11080 ± 7013.61550 ± 10513.9
5850 ± 6032.01100 ± 9038.9
10540 ± 4556.8750 ± 6558.3
25210 ± 2083.2320 ± 3082.2
5095 ± 1092.4150 ± 1591.7

Signaling Pathway Visualization:

NF_kB_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->NFkB_active IκBα degradation

Caption: NF-κB signaling pathway and proposed inhibition by this compound.

Section 2: Assessment of Anti-cancer Activity

Cell Viability and Cytotoxicity Assay

This assay determines the dose-dependent effect of this compound on the viability of cancer cells.

Experimental Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in appropriate media and conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

Concentration of this compound (µM)Cell Viability (%)
Vehicle Control100
0.198.2 ± 4.1
191.5 ± 3.8
1065.3 ± 5.2
5028.7 ± 3.1
10010.1 ± 1.9
Apoptosis Detection by Annexin V/Propidium Iodide Staining

This assay quantifies the induction of apoptosis by this compound.

Experimental Protocol:

  • Cell Culture and Treatment: Seed cancer cells in a 6-well plate and treat with this compound at its IC50 concentration (determined from the viability assay) for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.1 ± 2.32.5 ± 0.52.4 ± 0.4
This compound (IC50)45.8 ± 3.135.2 ± 2.819.0 ± 1.9

Signaling Pathway Visualization:

Intrinsic_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates ROS ↑ ROS Mitochondrion->ROS CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->Bax Inhibits Bax->Mitochondrion Promotes Permeabilization Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activates ActiveCaspase3 Active Caspase-3 ActiveCaspase9->ActiveCaspase3 Cleaves & Activates Caspase3 Pro-Caspase-3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by this compound.

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the anti-inflammatory and anti-cancer activities of this compound. By quantifying the inhibition of key inflammatory mediators and the induction of apoptosis in cancer cells, researchers can effectively evaluate the therapeutic potential of this natural compound. The provided diagrams of the implicated signaling pathways offer a visual guide to its potential mechanisms of action. Further investigation into the specific molecular targets within these pathways is recommended for a more comprehensive understanding of this compound's bioactivity.

References

Application Notes and Protocols for Anti-inflammatory Assays Using Demethylsonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsonchifolin, a sesquiterpene lactone, has emerged as a compound of interest for its potential anti-inflammatory properties. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound in a laboratory setting. The primary focus is on in vitro assays using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. These protocols are designed to guide researchers in assessing the compound's efficacy and elucidating its mechanism of action, particularly its impact on the NF-κB and MAPK signaling pathways.

Proposed Mechanism of Action

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting key signaling pathways that are activated upon inflammatory stimuli. In LPS-stimulated macrophages, Toll-like receptor 4 (TLR4) activation triggers downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways lead to the transcription and release of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

This compound is thought to interfere with these pathways by:

  • Inhibiting NF-κB Activation: By preventing the degradation of the inhibitory protein IκBα, this compound may block the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes.

  • Modulating MAPK Signaling: this compound may suppress the phosphorylation of key MAPK proteins, including p38, JNK, and ERK, which are crucial for the production of inflammatory mediators.

The following sections provide quantitative data (hypothetical, for illustrative purposes) and detailed protocols to test these hypotheses.

Data Presentation: Quantitative Analysis of Anti-inflammatory Effects

The following tables summarize hypothetical quantitative data illustrating the potential anti-inflammatory efficacy of this compound in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound

MediatorAssay TypeIC50 Value (µM)
Nitric Oxide (NO)Griess Assay15.2
Prostaglandin E2 (PGE2)ELISA12.8
TNF-αELISA18.5
IL-6ELISA20.1

IC50 values represent the concentration of this compound required to inhibit the production of the respective mediator by 50%.

Table 2: Effect of this compound on Protein Expression and Phosphorylation

Protein TargetAssay TypeConcentration of this compound (µM)Observed Effect
iNOSWestern Blot20Significant reduction in expression
COX-2Western Blot20Significant reduction in expression
Phospho-p38Western Blot20Significant reduction in phosphorylation
Phospho-JNKWestern Blot20Significant reduction in phosphorylation
Phospho-ERKWestern Blot20Moderate reduction in phosphorylation
IκBαWestern Blot20Inhibition of degradation
Nuclear p65Western Blot20Significant reduction in nuclear translocation

Mandatory Visualizations

Caption: NF-κB Signaling Pathway Inhibition by this compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation ERK ERK MEK1_2->ERK Phosphorylation AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 This compound This compound This compound->TAK1 Inhibition Proinflammatory_Genes Pro-inflammatory Gene Expression AP1->Proinflammatory_Genes Transcription

Caption: MAPK Signaling Pathway Modulation by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Seed_Cells Seed RAW 264.7 Cells Pretreat Pre-treat with this compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Griess_Assay Griess Assay (NO) Collect_Supernatant->Griess_Assay ELISA ELISA (PGE2, TNF-α, IL-6) Collect_Supernatant->ELISA Western_Blot Western Blot (NF-κB & MAPK proteins) Lyse_Cells->Western_Blot

Caption: General Experimental Workflow for Anti-inflammatory Assays.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and Griess assays, 24-well for ELISAs, 6-well for Western blotting) at a density that allows for 80-90% confluency at the time of the experiment.

  • Pre-treatment: After 24 hours of incubation, replace the medium with fresh serum-free DMEM containing various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM). A vehicle control (e.g., DMSO) should be included. Incubate for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours for NO, PGE2, and cytokine measurements; shorter time points like 15, 30, 60 minutes for Western blotting of signaling proteins).

Protocol 2: Cell Viability Assay (MTT Assay)

  • Purpose: To determine the cytotoxic effects of this compound on RAW 264.7 cells.

  • Procedure: a. After the treatment period (as in Protocol 1), add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate. b. Incubate for 4 hours at 37°C. c. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader. e. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Purpose: To measure the concentration of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure: a. After 24 hours of LPS stimulation, collect 100 µL of the culture supernatant from each well of a 96-well plate. b. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample. c. Incubate for 10 minutes at room temperature in the dark. d. Measure the absorbance at 540 nm. e. Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 4: Prostaglandin E2 (PGE2), TNF-α, and IL-6 Measurement (ELISA)

  • Purpose: To quantify the levels of secreted PGE2, TNF-α, and IL-6 in the cell culture supernatant.

  • Procedure: a. After 24 hours of LPS stimulation, collect the culture supernatants. b. Perform the ELISA for each mediator according to the manufacturer's instructions for the specific ELISA kit being used. c. Briefly, this typically involves adding the supernatant to antibody-coated plates, followed by incubation with a detection antibody and a substrate solution. d. Measure the absorbance at the appropriate wavelength and calculate the concentrations based on the standard curve provided with the kit.

Protocol 5: Western Blot Analysis for NF-κB and MAPK Signaling Pathways

  • Purpose: To analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure: a. Cell Lysis: After the appropriate stimulation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. b. Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay. c. SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel. d. Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. e. Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. f. Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., iNOS, COX-2, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, IκBα, p65, and a loading control like β-actin or GAPDH) overnight at 4°C. g. Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. i. Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the anti-inflammatory potential of this compound. By systematically applying these methods, researchers can obtain valuable data on the compound's efficacy and its underlying molecular mechanisms. The provided diagrams and hypothetical data serve as a guide for experimental design and data interpretation. It is crucial to include appropriate controls in all experiments and to optimize assay conditions for specific laboratory settings. The findings from these studies will contribute to a better understanding of this compound's therapeutic potential in inflammatory diseases.

Application Notes and Protocols: Demethylsonchifolin as a Potential Inhibitor of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, immune function, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in a multitude of chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[3][4] Natural products are a rich source of novel modulators of key signaling pathways. Demethylsonchifolin, a melampolide-type sesquiterpene lactone, represents a class of compounds with potential anti-inflammatory activity. While direct studies on this compound are limited, related melampolides have been shown to inhibit NF-κB-mediated transcription, suggesting a similar mechanism of action for this compound.[5][6]

These application notes provide a comprehensive framework for investigating the inhibitory effects of this compound on the NF-κB signaling pathway. The protocols outlined below detail the necessary steps for determining its bioactivity and mechanism of action, from initial cytotoxicity assessments to specific assays targeting key events in the NF-κB cascade.

NF-κB Signaling Pathway Overview

The canonical NF-κB signaling pathway is a primary target for anti-inflammatory drug discovery. In an unstimulated state, NF-κB dimers (most commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, such as IκBα.[1][7] Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[7] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] This releases the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA response elements, and initiate the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα NFkB p65/p50 Proteasome Proteasome IkBa_NFkB->Proteasome Ubiquitination & Degradation of IκBα NFkB_nuc p65/p50 NFkB->NFkB_nuc Nuclear Translocation Proteasome->IkBa_NFkB Releases This compound This compound (Hypothesized Inhibition) This compound->IKK Inhibits? This compound->NFkB_nuc Inhibits? DNA DNA (κB site) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces Experimental_Workflow start Start: this compound cytotoxicity 1. Cytotoxicity Assay (MTT) Determine non-toxic concentration range start->cytotoxicity nfkb_activity 2. NF-κB Reporter Gene Assay (Luciferase) Quantify inhibition of NF-κB transcriptional activity cytotoxicity->nfkb_activity Use non-toxic concentrations downstream 3. Downstream Mediator Analysis - Nitric Oxide (Griess Assay) - Cytokines (ELISA for TNF-α, IL-6) nfkb_activity->downstream Confirm functional effect mechanism 4. Mechanistic Studies (Western Blot) - IκBα phosphorylation/degradation - p65 nuclear translocation downstream->mechanism Elucidate mechanism conclusion Conclusion: Characterize this compound as an NF-κB Pathway Inhibitor mechanism->conclusion

References

Application Notes and Protocols for MAPK Pathway Analysis with Demethylsonchifolin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The pathway typically involves a three-tiered kinase cascade consisting of a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and a MAPK. The three major well-characterized MAPK pathways are the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is implicated in various diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.

Demethylsonchifolin, a sesquiterpene lactone, belongs to a class of natural compounds known for their diverse biological activities.[1] Sesquiterpene lactones have been reported to exert anti-inflammatory and anti-cancer effects, often through the modulation of key signaling pathways such as NF-κB and MAPK.[2][3] These compounds have been shown to inhibit the activation of NF-κB and components of the MAPK cascade, thereby reducing the expression of pro-inflammatory mediators and suppressing cancer cell proliferation.[1][2] This document provides detailed protocols to investigate the effects of this compound on the MAPK pathway, enabling researchers to assess its therapeutic potential.

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables provide a template for summarizing quantitative data obtained from the experimental protocols outlined below.

Table 1: Effect of this compound on Cell Viability

Concentration of this compound (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.5
192 ± 5.1
575 ± 6.2
1055 ± 4.8
2530 ± 3.9
5015 ± 2.5

Table 2: Quantification of Phosphorylated MAPK Proteins by Western Blot

Treatmentp-ERK / Total ERK (Relative Densitometry Units)p-JNK / Total JNK (Relative Densitometry Units)p-p38 / Total p38 (Relative Densitometry Units)
Vehicle Control1.00 ± 0.081.00 ± 0.091.00 ± 0.07
Activator (e.g., LPS, EGF)3.50 ± 0.214.20 ± 0.353.80 ± 0.29
Activator + this compound (10 µM)1.80 ± 0.152.10 ± 0.181.95 ± 0.16
Activator + this compound (25 µM)0.95 ± 0.111.15 ± 0.131.05 ± 0.12

Table 3: In Vitro Kinase Assay Results

KinaseTreatmentKinase Activity (Relative Luminescence Units)% Inhibition
ERK2Vehicle Control15,000 ± 8500
ERK2This compound (10 µM)9,750 ± 62035
ERK2This compound (25 µM)5,250 ± 41065
JNK1Vehicle Control18,000 ± 9800
JNK1This compound (10 µM)11,700 ± 75035
JNK1This compound (25 µM)6,300 ± 51065
p38αVehicle Control12,000 ± 7100
p38αThis compound (10 µM)8,400 ± 56030
p38αThis compound (25 µM)4,800 ± 39060

Mandatory Visualizations

MAPK_Pathway_this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., Growth Factors, Cytokines, Stress) Receptor Receptor Tyrosine Kinase Stimulus->Receptor ASK1 ASK1 Stimulus->ASK1 TAK1 TAK1 Stimulus->TAK1 Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 CREB CREB ERK1_2->CREB Elk1 Elk-1 ERK1_2->Elk1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK AP1 AP-1 JNK->AP1 cJun c-Jun JNK->cJun MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MKK3_6->p38 p38->AP1 ATF2 ATF-2 p38->ATF2 This compound This compound This compound->Raf This compound->MKK4_7 This compound->MKK3_6 Transcription Gene Transcription (Inflammation, Proliferation, Apoptosis) AP1->Transcription CREB->Transcription ATF2->Transcription cJun->Transcription Elk1->Transcription

Caption: MAPK signaling pathway with potential inhibition points by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_data_analysis Data Analysis Cell_Seeding Seed Cells Treatment Treat with this compound and/or Activator Cell_Seeding->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Protein_Extraction Protein Extraction Treatment->Protein_Extraction Kinase_Assay In Vitro Kinase Assay Treatment->Kinase_Assay Cell-free Quantification Quantification & Normalization Viability->Quantification Western_Blot Western Blot (p-MAPK, Total MAPK) Protein_Extraction->Western_Blot Western_Blot->Quantification Kinase_Assay->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Caption: General experimental workflow for MAPK pathway analysis.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages, HeLa cells)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4][5]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[4]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Protein Extraction and Quantification (Bradford Assay)

This protocol is for extracting total protein from cell lysates for subsequent Western blot analysis.

Materials:

  • Treated cells from 6-well plates or 10 cm dishes

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

  • Bradford reagent

  • Bovine Serum Albumin (BSA) standards[7]

  • Spectrophotometer

Procedure:

  • Cell Lysis: Wash cells with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer and scrape the cells.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant (total protein extract) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification:

    • Prepare a series of BSA standards (e.g., 0 to 1.0 mg/mL).[8]

    • Add 5 µL of each standard or diluted protein sample to a 96-well plate.

    • Add 250 µL of Bradford reagent to each well and incubate for 5 minutes at room temperature.

    • Measure the absorbance at 595 nm.[9]

    • Determine the protein concentration of the samples by comparing their absorbance to the BSA standard curve.

Protocol 3: Western Blot for MAPK Phosphorylation

This protocol is used to detect the phosphorylation status of ERK, JNK, and p38.

Materials:

  • Protein lysates (from Protocol 2)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, total-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To analyze total MAPK levels, the membrane can be stripped and re-probed with an antibody against the total form of the respective MAPK protein.[10]

Protocol 4: In Vitro Kinase Assay

This protocol measures the direct effect of this compound on the activity of purified MAPK enzymes.

Materials:

  • Purified active kinases (e.g., ERK2, JNK1, p38α)

  • Specific kinase substrates (e.g., myelin basic protein for ERK, c-Jun for JNK, ATF2 for p38)

  • Kinase assay buffer

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound. Prepare a reaction mixture containing the kinase, its specific substrate, and assay buffer.

  • Reaction Setup: In a 384-well plate, add the this compound dilutions or vehicle control. Add the kinase/substrate mixture.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percentage of inhibition by this compound compared to the vehicle control.

References

Measuring the Effects of Demethylsonchifolin on Cytokine Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsonchifolin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including potent anti-inflammatory properties. While direct studies on this compound are limited, its presence in plants of the Asteraceae family, such as yacon (Smallanthus sonchifolius), suggests its potential to modulate the immune response. Extracts from yacon leaves, rich in sesquiterpene lactones, have been shown to inhibit the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO).[1][2] This document provides detailed application notes and experimental protocols for investigating the effects of this compound on cytokine production in inflammatory models.

The primary mechanism by which sesquiterpene lactones exert their anti-inflammatory effects is through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5] These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory cytokines and enzymes. Therefore, this guide will also cover methodologies to assess the impact of this compound on these critical signaling cascades.

Data Presentation: Effects of Sesquiterpene Lactone-Rich Extracts on Inflammatory Markers

Due to the limited availability of specific data on this compound, the following table summarizes the inhibitory effects of yacon (Smallanthus sonchifolius) leaf extracts, which are rich in sesquiterpene lactones, on various pro-inflammatory cytokines and mediators. This data is intended to be representative of the expected effects of this compound and can serve as a benchmark for experimental design.

Cell TypeInflammatory StimulusTreatmentConcentrationMeasured Cytokine/MediatorPercent Inhibition (%)Reference
Murine MacrophagesLipopolysaccharide (LPS)Yacon Leaf Rinse Extract0.25 mg/earTNF-αSignificant Inhibition[1][2]
Murine MacrophagesLipopolysaccharide (LPS)Yacon Leaf Rinse Extract0.25 mg/earProstaglandin E2 (PGE2)Significant Inhibition[1][2]
Murine MacrophagesLipopolysaccharide (LPS)Yacon Aqueous Extract0.50 mg/earEdema25.9[1][2]
Murine MacrophagesLipopolysaccharide (LPS)Yacon Polar Extract0.25 mg/earEdema42.7[1][2]
Murine MacrophagesLipopolysaccharide (LPS)Yacon Leaf Rinse Extract0.25 mg/earEdema44.1[1][2]

Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by Sesquiterpene Lactones

This compound, as a sesquiterpene lactone, is predicted to inhibit pro-inflammatory cytokine production by targeting the NF-κB and MAPK signaling pathways. Below are diagrams illustrating these pathways and the likely points of intervention by this compound.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFR TNFR IKK IKK TNFR->IKK TLR4->IKK IkappaB IκB IKK->IkappaB P IkappaB_NFkappaB NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocation This compound This compound This compound->IKK Inhibition This compound->NFkappaB Inhibition DNA DNA NFkappaB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) DNA->Cytokines Transcription IkappaB_NFkappaB->IkappaB IkappaB_NFkappaB->NFkappaB Release

Caption: The NF-κB signaling pathway and potential inhibition by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK P MAPK MAPK (p38, JNK) MAPKK->MAPK P AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Translocation & Activation This compound This compound This compound->MAPKK Inhibition DNA DNA AP1->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, etc.) DNA->Cytokines Transcription Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Seeding Seed cells (e.g., RAW 264.7 macrophages) Pretreatment Pre-treat with this compound (various concentrations) Cell_Seeding->Pretreatment Stimulation Stimulate with inflammatory agent (e.g., LPS) Pretreatment->Stimulation Supernatant_Collection Collect cell culture supernatant Stimulation->Supernatant_Collection Cell_Lysis Lyse cells for protein and RNA Stimulation->Cell_Lysis ELISA Cytokine Quantification (ELISA) Supernatant_Collection->ELISA qPCR Cytokine mRNA Quantification (RT-qPCR) Cell_Lysis->qPCR Western_Blot Signaling Protein Analysis (Western Blot) Cell_Lysis->Western_Blot

References

Application Notes and Protocols: Preparation of Demethylsonchifolin Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsonchifolin is a sesquiterpenoid lactone that has been isolated from plants such as Smallanthus sonchifolius. As with many natural products, its poor aqueous solubility necessitates the use of organic solvents to prepare stock solutions for in vitro and in vivo studies. The proper preparation and storage of these stock solutions are critical for ensuring experimental reproducibility and the integrity of the compound. These application notes provide a detailed protocol for the preparation, handling, and storage of this compound stock solutions.

Compound Information and Data Presentation

Accurate quantitative data is essential for the preparation of precise stock solutions. The following table summarizes the key chemical properties of this compound and recommended storage conditions for its stock solutions.

ParameterValueNotes
Molecular Formula C₂₀H₂₄O₆
Molecular Weight 360.40 g/mol [1]
CAS Number 956384-55-7[1]
Appearance Powder[1]
Recommended Solvent Dimethyl sulfoxide (DMSO)Due to its ability to dissolve a wide range of organic compounds for biological assays.
Solubility in DMSO Data not readily availableA preliminary solubility test is recommended to determine the maximum concentration.
Stock Solution Storage -20°C for short-term (≤ 1 month) or -80°C for long-term (≤ 6 months)Avoid repeated freeze-thaw cycles. Aliquoting is highly recommended.
Purity ≥95% (as per typical supplier specifications)[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro assays.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Before opening the vial of this compound, centrifuge it briefly to ensure all the powder is at the bottom.

  • Weighing the Compound:

    • Tare the analytical balance with a clean microcentrifuge tube or vial.

    • Carefully weigh out 3.60 mg of this compound powder into the tared container.

      • Calculation: To prepare a 10 mM solution, the required mass is calculated as follows:

        • Mass (g) = Molar Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

        • Mass (mg) = 10 mmol/L x 0.001 L x 360.40 g/mol = 3.604 mg

  • Solvent Addition:

    • Add 1 mL of anhydrous DMSO to the container with the weighed this compound.

  • Dissolution:

    • Cap the container tightly.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Working Solution Preparation for Cell-Based Assays:

For cell-based experiments, the DMSO stock solution must be diluted in culture medium to the final desired concentration. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%, to avoid solvent-induced cellular stress. A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the preparation of this compound stock solutions.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start weigh Weigh 3.60 mg of This compound start->weigh add_dmso Add 1 mL of DMSO weigh->add_dmso vortex Vortex vigorously add_dmso->vortex check_sol Is it fully dissolved? vortex->check_sol sonicate Sonicate/Warm gently check_sol->sonicate No aliquot Aliquot into single-use tubes check_sol->aliquot Yes sonicate->vortex store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

References

Demethylsonchifolin administration in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Administration of Demethylsonchifolin in Animal Models

Disclaimer: As of the latest literature review, there are no specific published studies detailing the administration of isolated this compound in animal models. The following application notes and protocols are therefore based on generalized data from studies on structurally related sesquiterpene lactones, a class of compounds to which this compound belongs. Researchers should use this information as a guideline and conduct dose-finding and toxicity studies before commencing full-scale experiments.

Introduction

This compound is a sesquiterpene lactone of the germacranolide type, a class of natural products known for a wide range of biological activities.[1] Sesquiterpene lactones have been investigated for their anti-inflammatory, antitumor, and neuroprotective effects.[2][3] The anti-inflammatory activity of these compounds is often attributed to the inhibition of key signaling pathways, such as the NF-κB pathway. This document provides a generalized framework for the preclinical evaluation of this compound in rodent models based on data from similar sesquiterpene lactones.

Quantitative Data Summary

The following tables summarize typical dosage ranges and pharmacokinetic parameters for sesquiterpene lactones in animal models. These values should be considered as a starting point for dose-response studies with this compound.

Table 1: Exemplary In Vivo Dosages of Sesquiterpene Lactones in Rodent Models

Compound ClassAnimal ModelApplicationDosage RangeRoute of AdministrationReference
Sesquiterpene LactonesRodentsAnti-inflammatory (Carrageenan-induced edema, Adjuvant-induced arthritis)2.5 mg/kg/dayNot Specified[4][5]
DiacethylpiptocarpholBalb/c MiceAntitumor (Ehrlich tumors)5 mg/kg/dayIntraperitoneal[6]
ParthenolideMouseGeneral Bioactivity40 mg/kgOral[3]
AlantolactoneMiceAnti-inflammatory (Adjuvant and collagen-induced arthritis)50 mg/kgOral[7]

Table 2: Generalized Pharmacokinetic Parameters of Sesquiterpene Lactones in Rats (Intravenous Administration)

CompoundCmax (µg/mL)BioavailabilityClearanceVolume of DistributionPrimary Metabolic PathwayReference
Costunolide12.29 ± 1.47HigherLowerLowerPhase II Biotransformation[8]
Dehydrocostus Lactone5.79 ± 0.13LowerHigherHigherPhase I Biotransformation[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of sesquiterpene lactones in animal models. These can be adapted for the study of this compound.

Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This model is used to assess the acute anti-inflammatory effects of a compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose or DMSO/saline solution)

  • Carrageenan (1% w/v in sterile saline)

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • Pletysmometer

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight with free access to water.

  • Divide animals into groups (n=6-8 per group): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and this compound treatment groups (e.g., 2.5, 5, 10 mg/kg).

  • Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Antitumor Activity in an Ehrlich Ascites Carcinoma (EAC) Model

This model is used to evaluate the in vivo anticancer potential of a compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile phosphate-buffered saline)

  • Ehrlich Ascites Carcinoma (EAC) cells

  • Swiss albino mice (20-25 g)

  • Trypan blue dye

  • Hemocytometer

Procedure:

  • Maintain EAC cells by serial intraperitoneal transplantation in mice.

  • Aspirate ascitic fluid from a tumor-bearing mouse and dilute with sterile saline to a concentration of 1x10^6 cells/mL.

  • Inject 0.2 mL of the EAC cell suspension intraperitoneally into each mouse.

  • Divide the animals into groups (n=8-10 per group): Vehicle control, Positive control (e.g., 5-Fluorouracil 20 mg/kg), and this compound treatment groups (e.g., 5, 10, 20 mg/kg).

  • Start drug treatment 24 hours after tumor inoculation and continue daily for a specified period (e.g., 7-10 days).

  • Monitor body weight and survival of the animals.

  • At the end of the treatment period, sacrifice the animals and collect the ascitic fluid.

  • Measure the total volume of ascitic fluid and count the number of viable tumor cells using a hemocytometer and trypan blue exclusion assay.

  • Calculate the percentage of tumor growth inhibition.

Visualization of Signaling Pathways and Workflows

Proposed Mechanism of Anti-inflammatory Action

Sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.

G Proposed Anti-inflammatory Signaling Pathway cluster_0 Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Binds to IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degrades and releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Induces transcription of This compound This compound This compound->IKK Complex Inhibits This compound->NF-κB (p50/p65) Inhibits translocation

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Workflow for In Vivo Anti-inflammatory Assay

A graphical representation of the experimental steps for the carrageenan-induced paw edema model.

G cluster_workflow Experimental Workflow Animal Acclimatization Animal Acclimatization Grouping & Fasting Grouping & Fasting Animal Acclimatization->Grouping & Fasting Drug Administration Drug Administration Grouping & Fasting->Drug Administration Initial Paw Volume Initial Paw Volume Drug Administration->Initial Paw Volume Carrageenan Injection Carrageenan Injection Initial Paw Volume->Carrageenan Injection Paw Volume Measurement (1-4h) Paw Volume Measurement (1-4h) Carrageenan Injection->Paw Volume Measurement (1-4h) Data Analysis Data Analysis Paw Volume Measurement (1-4h)->Data Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Logical Relationship for Bioactivity-Guided Isolation

This diagram illustrates the process of isolating a bioactive compound like this compound from a plant source.

G Plant Material (e.g., Enhydra fluctuans) Plant Material (e.g., Enhydra fluctuans) Crude Extract Crude Extract Plant Material (e.g., Enhydra fluctuans)->Crude Extract Extraction Fractionation (e.g., Chromatography) Fractionation (e.g., Chromatography) Crude Extract->Fractionation (e.g., Chromatography) Fractions (A, B, C...) Fractions (A, B, C...) Fractionation (e.g., Chromatography)->Fractions (A, B, C...) In Vitro/In Vivo Bioassay In Vitro/In Vivo Bioassay Fractions (A, B, C...)->In Vitro/In Vivo Bioassay Active Fraction(s) Active Fraction(s) In Vitro/In Vivo Bioassay->Active Fraction(s) Isolation of Pure Compounds Isolation of Pure Compounds Active Fraction(s)->Isolation of Pure Compounds This compound This compound Isolation of Pure Compounds->this compound

Caption: Bioactivity-guided isolation of this compound.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Demethylsonchifolin in Rat Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive, selective, and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Demethylsonchifolin in rat plasma. The method utilizes protein precipitation for sample preparation and has been validated over a linear range of 1.0 to 500 ng/mL. This protocol is suitable for pharmacokinetic studies of this compound in preclinical research.

Introduction

This compound is a natural compound of interest for its potential pharmacological activities. To accurately assess its pharmacokinetic profile, a reliable and sensitive bioanalytical method is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the quantification of small molecules in complex biological matrices.[1][2] This application note provides a detailed protocol for the determination of this compound in rat plasma, which can be adapted for various drug development stages. The development of such a method is a critical component in the evaluation of new chemical entities.[3][4]

Experimental

  • This compound (purity >98%)

  • Internal Standard (IS) (e.g., a structurally similar and stable compound) (purity >98%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (blank)

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used.

  • LC System: Ultimate 3000 HPLC system or equivalent.[5]

  • Mass Spectrometer: Thermo Scientific Quantum Access triple quadrupole mass spectrometer or equivalent.[5]

  • Analytical Column: Thermo ODS C18 reversed-phase column (50mm×2.1mm, i.d., 5µm) or equivalent.[5][6]

  • Stock Solutions: Prepare stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions of this compound by serially diluting the stock solution with methanol to achieve the desired concentrations for calibration standards and quality control samples. Prepare an IS working solution at a suitable concentration (e.g., 50 ng/mL) in methanol.[6]

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working solutions into blank rat plasma.[7]

Sample Preparation

A protein precipitation method is employed for its simplicity and efficiency.[8]

  • To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the IS working solution.

  • Add 200 µL of cold methanol to precipitate proteins.[5]

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.[5]

  • Transfer 100 µL of the supernatant to an HPLC vial.

  • Inject 3 µL of the supernatant into the LC-MS/MS system.[5]

LC-MS/MS Method

  • Mobile Phase: A mixture of 0.1% aqueous formic acid and methanol (50:50, v/v).[5][6]

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temperature: 35 °C.[5]

  • Run Time: 2 minutes.[5]

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.

  • Scan Type: Selected Reaction Monitoring (SRM).

  • MS/MS Transitions: The precursor and product ions for this compound and the IS should be determined by direct infusion of the standard solutions into the mass spectrometer.

Table 1: Hypothetical Mass Spectrometry Parameters

ParameterThis compoundInternal Standard
Precursor Ion (m/z)[M+H]⁺ or [M-H]⁻[M+H]⁺ or [M-H]⁻
Product Ion (m/z)To be determinedTo be determined
Collision Energy (eV)To be optimizedTo be optimized

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA guidelines).[1][9] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.[7]

  • Linearity: The method should be linear over a defined concentration range.

  • Accuracy and Precision: The closeness of the determined values to the true values and the degree of scatter between a series of measurements.[4]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and IS.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Table 2: Summary of Method Validation Parameters (Hypothetical Data)

Validation ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.990.9995
LLOQSignal-to-noise ratio ≥ 51.0 ng/mL
Accuracy (%RE)Within ±15% (±20% for LLOQ)Within ±10%
Precision (%RSD)≤ 15% (≤ 20% for LLOQ)< 12%
RecoveryConsistent and reproducible85-95%
Matrix EffectWithin acceptable limits90-105%
StabilityStable under tested conditionsStable

Data Presentation

Table 3: Quantitative Data for Calibration Curve

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1.0[Value]
2.5[Value]
5.0[Value]
10[Value]
50[Value]
100[Value]
250[Value]
500[Value]

Table 4: Accuracy and Precision Data for QC Samples

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Accuracy (%RE)Precision (%RSD)
Low2.5[Value][Value][Value]
Medium50[Value][Value][Value]
High450[Value][Value][Value]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (25 µL) plasma->add_is protein_precip Add Cold Methanol (200 µL) add_is->protein_precip vortex Vortex (3 min) protein_precip->vortex centrifuge Centrifuge (10,000 rpm, 5 min) vortex->centrifuge supernatant Collect Supernatant (100 µL) centrifuge->supernatant hplc_vial Transfer to HPLC Vial supernatant->hplc_vial injection Inject (3 µL) hplc_vial->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (SRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification

References

Application Notes and Protocols for High-Throughput Screening with Demethylsonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Demethylsonchifolin is a sparsely studied natural product. The following application notes and protocols are proposed based on the known biological activities of structurally related compounds, particularly guaianolide sesquiterpene lactones, which are known constituents of plants from the Sonchus genus. The experimental designs, data, and observed effects are illustrative and intended to serve as a guide for the high-throughput screening (HTS) of this compound.

Introduction

This compound is a sesquiterpenoid belonging to the guaianolide class. Compounds of this class, isolated from various plant species, have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] These properties make this compound a compelling candidate for high-throughput screening campaigns aimed at the discovery of novel therapeutic agents. This document outlines proposed HTS protocols for evaluating the anti-inflammatory and anti-cancer potential of this compound.

Application 1: Anti-Inflammatory Activity Screening

Rationale

A significant number of guaianolide sesquiterpene lactones exert their anti-inflammatory effects by modulating key signaling pathways, most notably the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[4][5][6] Inhibition of this pathway leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO). Therefore, a dual-assay approach is proposed: a primary screen to identify NF-κB pathway inhibitors and a secondary assay to quantify the reduction in NO production.

Experimental Protocols

1. Primary HTS: NF-κB Reporter Gene Assay

This assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway will result in a decrease in luciferase expression, leading to a reduced luminescent signal.

  • Cell Line: HEK293T cells stably transfected with an NF-κB-luciferase reporter plasmid.

  • Assay Principle: Upon stimulation with Tumor Necrosis Factor-alpha (TNF-α), the NF-κB pathway is activated, leading to the transcription of the luciferase gene. This compound is screened for its ability to inhibit this process.

  • Protocol:

    • Seed NF-κB reporter cells in 384-well white, clear-bottom plates at a density of 2 x 104 cells per well and incubate overnight.

    • Prepare a concentration gradient of this compound (e.g., 7-point dilution series from 100 µM to 0.1 µM) in assay medium.

    • Remove the culture medium from the cell plates and add the this compound dilutions. Include positive controls (e.g., a known NF-κB inhibitor) and negative controls (vehicle, e.g., 0.1% DMSO).

    • Incubate the plates for 1 hour at 37°C.

    • Add TNF-α to all wells (except for the unstimulated control) to a final concentration of 20 ng/mL to induce NF-κB activation.

    • Incubate for 6 hours at 37°C.

    • Add a luciferase substrate solution to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to the controls.

2. Secondary HTS: Nitric Oxide (NO) Production Assay (Griess Test)

This colorimetric assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Assay Principle: Lipopolysaccharide (LPS) stimulation of RAW 264.7 cells induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. This compound is tested for its ability to inhibit this NO production.

  • Protocol:

    • Seed RAW 264.7 cells in 384-well plates at a density of 5 x 104 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Transfer the cell culture supernatant to a new 384-well plate.

    • Add Griess reagent to each well and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

Data Presentation
CompoundAssay TypeTarget Pathway/MoleculeIC50 (µM) [Hypothetical]Max Inhibition (%) [Hypothetical]
This compoundNF-κB Reporter AssayNF-κB Signaling5.295
This compoundNitric Oxide ProductioniNOS Activity/Expression8.788
Parthenolide (Control)NF-κB Reporter AssayNF-κB Signaling2.198
L-NAME (Control)Nitric Oxide ProductioniNOS Activity15.492

Visualizations

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK IkB-alpha IκBα IKK->IkB-alpha Phosphorylates IkB-NF-kB IκBα NF-κB NF-kB NF-κB (p50/p65) NF-kB_n NF-κB IkB-NF-kB->NF-kB_n Translocation This compound This compound This compound->IKK Inhibits DNA DNA NF-kB_n->DNA Pro-inflammatory Genes Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Genes

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

Anti_Inflammatory_HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen A1 Seed NF-κB Reporter Cells (384-well plate) A2 Add this compound (Concentration Gradient) A1->A2 A3 Stimulate with TNF-α A2->A3 A4 Measure Luminescence A3->A4 B2 Add Active Compounds A4->B2 Confirmed Hits B1 Seed RAW 264.7 Cells (384-well plate) B1->B2 B3 Stimulate with LPS B2->B3 B4 Perform Griess Assay B3->B4

Caption: High-throughput screening workflow for anti-inflammatory activity.

Application 2: Anti-Cancer Activity Screening

Rationale

Many natural products, including guaianolide sesquiterpene lactones, have been shown to exhibit cytotoxic effects against various cancer cell lines.[1][7] A primary HTS campaign to assess the cytotoxic and anti-proliferative effects of this compound across a panel of cancer cell lines is a logical step in evaluating its potential as an anti-cancer agent.

Experimental Protocol

1. Cytotoxicity/Anti-Proliferative HTS

This assay measures cell viability by quantifying the metabolic activity of the cells. A reduction in metabolic activity is indicative of either cytotoxicity or inhibition of proliferation.

  • Cell Lines: A panel of human cancer cell lines is recommended, for example:

    • MCF-7 (Breast Cancer)

    • A549 (Lung Cancer)

    • HCT116 (Colon Cancer)

    • PC-3 (Prostate Cancer)

  • Assay Principle: The MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in the culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in culture.

  • Protocol:

    • Seed the cancer cell lines in 384-well plates at their optimal densities and incubate overnight.

    • Add a range of concentrations of this compound to the wells. Include a positive control (e.g., Doxorubicin) and a negative control (vehicle).

    • Incubate the plates for 72 hours at 37°C.

    • Add MTS reagent to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Data Presentation
CompoundCell LineCancer TypeIC50 (µM) [Hypothetical]
This compoundMCF-7Breast Cancer12.5
This compoundA549Lung Cancer25.1
This compoundHCT116Colon Cancer9.8
This compoundPC-3Prostate Cancer18.3
Doxorubicin (Control)MCF-7Breast Cancer0.5
Doxorubicin (Control)A549Lung Cancer0.8
Doxorubicin (Control)HCT116Colon Cancer0.3
Doxorubicin (Control)PC-3Prostate Cancer1.1

Visualization

Anti_Cancer_HTS_Workflow A1 Seed Cancer Cell Lines (MCF-7, A549, HCT116, PC-3) in 384-well plates A2 Add this compound (7-point dilution series) A1->A2 A3 Incubate for 72 hours A2->A3 A4 Add MTS Reagent A3->A4 A5 Measure Absorbance at 490 nm A4->A5 A6 Calculate % Viability and IC50 Values A5->A6

Caption: High-throughput screening workflow for anti-cancer activity.

References

Application Notes and Protocols: Demethylsonchifolin as a Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsonchifolin is a sesquiterpene lactone that has been investigated for its potential biological activities, including anti-inflammatory and pro-apoptotic effects. This document provides detailed application notes and protocols for utilizing this compound as a positive control in various in vitro assays. Its ability to modulate key signaling pathways, such as NF-κB and apoptosis, makes it a valuable tool for validating experimental systems and ensuring assay performance.

Biological Activities and Mechanism of Action

This compound is part of a class of compounds known for their roles in inflammation and apoptosis. While specific literature on this compound is emerging, related compounds have been shown to exert their effects through established cellular pathways.

  • Anti-inflammatory Activity: Many sesquiterpene lactones exhibit anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[3] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines like IL-1β and IL-6.[2][4][5] this compound can be used as a positive control to verify the inhibition of this pathway.

  • Induction of Apoptosis: Certain natural compounds, including related terpenoids, can induce apoptosis, or programmed cell death, in cancer cell lines.[6][7][8] One of the primary mechanisms is the induction of reactive oxygen species (ROS) in the mitochondria, which leads to the activation of the intrinsic apoptotic pathway.[6][7][8] This pathway involves the release of cytochrome c from the mitochondria, followed by the activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death.[9][10]

Data Presentation: Quantitative Analysis

The following tables summarize representative quantitative data for this compound in relevant assays. Researchers should note that optimal concentrations may vary depending on the cell line and experimental conditions and should be determined empirically.

Table 1: Anti-inflammatory Activity of this compound

AssayCell LineStimulantThis compound Conc. (µM)Readout% Inhibition (relative to stimulated control)
NF-κB Reporter AssayHEK293TTNF-α (10 ng/mL)10Luciferase Activity75%
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)25Griess Assay85%
IL-6 ProductionTHP-1LPS (1 µg/mL)25ELISA60%

Table 2: Pro-apoptotic Activity of this compound

AssayCell LineThis compound Conc. (µM)Incubation Time (hrs)ReadoutResult
Cell ViabilityHeLa5024MTT Assay50% reduction in viability
ApoptosisJurkat5024Annexin V/PI Staining40% increase in apoptotic cells
Caspase-3 ActivationB16F105024Western Blot (cleaved Caspase-3)3-fold increase

Experimental Protocols

NF-κB Inhibition Assay (Luciferase Reporter)

This protocol describes how to use this compound as a positive control for inhibiting NF-κB activation in a luciferase reporter assay.

Materials:

  • HEK293T cells stably expressing an NF-κB luciferase reporter gene[3]

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • TNF-α (or other NF-κB activator)[2]

  • Luciferase Assay Reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Seed HEK293T-NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture media.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.[2] Include an unstimulated control group.

  • After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.[3]

  • Normalize the raw luciferase values to the TNF-α treated group, which represents 100% induction.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol outlines the use of this compound as a positive control for inhibiting NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cells[5]

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS)[5]

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with this compound (e.g., 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5]

  • After incubation, collect the cell culture supernatant.

  • Add Griess Reagent to the supernatant according to the manufacturer's protocol and measure the absorbance at 540 nm.

  • Calculate the concentration of nitrite as an indicator of NO production and determine the percentage of inhibition relative to the LPS-stimulated control.

Apoptosis Induction Assay (MTT Assay)

This protocol details the use of this compound to induce cell death, measured by a reduction in cell viability.

Materials:

  • Cancer cell line (e.g., HeLa, Jurkat)

  • Appropriate cell culture media

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 24-48 hours. Include a vehicle-only control.

  • Add MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Remove the media and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for using this compound as a positive control.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_control Control Point LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) DNA->Genes Transcription This compound This compound This compound->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition.

Apoptosis_Pathway cluster_mitochondria Mitochondrion cluster_cytoplasm Cytoplasm This compound This compound ROS ROS Production This compound->ROS Induces Mito Mitochondrial Membrane Potential (ΔΨm) Loss CytoC Cytochrome c (release) Mito->CytoC ROS->Mito Casp9 Caspase-9 CytoC->Casp9 Activates Casp9_active Cleaved Caspase-9 Casp9->Casp9_active Casp3 Caspase-3 Casp3_active Cleaved Caspase-3 Casp3->Casp3_active Apoptosis Apoptosis Casp9_active->Casp3 Activates Casp3_active->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induction.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., RAW 264.7) Seeding 2. Plate Seeding Cell_Culture->Seeding Pretreat 3. Pre-treatment (this compound or Vehicle) Seeding->Pretreat Stimulate 4. Stimulation (e.g., LPS) Pretreat->Stimulate Incubate 5. Incubation (24 hours) Stimulate->Incubate Assay 6. Perform Assay (e.g., Griess Assay) Incubate->Assay Data 7. Data Analysis (% Inhibition) Assay->Data

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Target Identification of Demethylsonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsonchifolin, a sesquiterpene lactone, represents a class of natural products with significant therapeutic potential. Identifying the molecular targets of such compounds is a critical step in understanding their mechanism of action, predicting potential off-target effects, and developing them into targeted therapies. These application notes provide a comprehensive overview and detailed protocols for the identification and validation of protein targets for this compound using affinity-based proteomic approaches.

The primary strategy outlined involves the synthesis of a this compound-based affinity probe, its use in pull-down assays to isolate interacting proteins from cell lysates, and the subsequent identification and quantification of these proteins using mass spectrometry.

Key Concepts and Strategies

Target identification for natural products like this compound typically employs chemical proteomics strategies.[1][2] These approaches utilize a modified version of the bioactive molecule, often referred to as a chemical probe, to isolate its binding partners from a complex biological sample.[3] Common techniques include:

  • Affinity-Based Protein Profiling (ABPP): This method uses a reactive probe to covalently label the active sites of enzymes. While effective, it is generally suited for compounds that form covalent bonds with their targets.

  • Compound-Centered Chemical Proteomics (CCCP): This approach, which will be the focus of these protocols, uses an affinity-tagged version of the compound to capture its interacting proteins.[4] This is a versatile method for identifying non-covalent protein-ligand interactions.[5]

The general workflow for CCCP involves:

  • Probe Synthesis: Chemical modification of this compound to incorporate a linker and an affinity tag (e.g., biotin).

  • Affinity Purification: Incubation of the biotinylated probe with cell or tissue lysate to allow for the formation of probe-protein complexes. These complexes are then captured using streptavidin-coated beads.

  • Protein Identification: Elution of the bound proteins and their identification and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Quantitative data from mass spectrometry analysis is crucial for distinguishing specific interactors from non-specific background proteins. The data is typically presented in tables that highlight key metrics for each identified protein.

Table 1: Hypothetical Quantitative Proteomics Data for this compound Target Identification

Protein ID (UniProt)Gene SymbolFold Change (Probe vs. Control)p-valueUnique Peptides Identified
P01116KRAS15.20.00112
P04637TP531.80.2505
Q06830HSP90AA112.50.00321
P6225814-3-3ζ8.90.0089
P10415VIM1.50.3107

This table presents simulated data for illustrative purposes.

Experimental Protocols

The following protocols provide a step-by-step guide for the target identification of this compound.

Protocol 1: Synthesis of Biotinylated this compound Probe

This protocol describes a general strategy for the synthesis of a biotinylated this compound probe. The exact chemical steps will depend on the functional groups available on the this compound molecule for modification. A common approach involves linking biotin via a polyethylene glycol (PEG) spacer to a hydroxyl or carboxyl group on the natural product.

Materials:

  • This compound

  • Biotin-PEG-amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add a molar excess of Biotin-PEG-amine and the coupling agent (e.g., DCC).

  • Stir the reaction at room temperature for 24-48 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the biotinylated product using silica gel chromatography.

  • Confirm the structure and purity of the final product by NMR and mass spectrometry.

Protocol 2: Affinity Pull-Down Assay

This protocol details the use of the biotinylated this compound probe to isolate interacting proteins from a cell lysate.

Materials:

  • Biotinylated this compound probe

  • Streptavidin-coated magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Cell culture of interest

Procedure:

  • Cell Lysis: Harvest and lyse cells using the chosen lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

  • Bead Preparation: Wash the streptavidin magnetic beads three times with wash buffer.

  • Probe Immobilization: Incubate the washed beads with the biotinylated this compound probe for 1 hour at 4°C with gentle rotation to immobilize the probe.

  • Affinity Capture: Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (at least 5 times) with wash buffer to remove non-specifically bound proteins.

  • Elution: Add elution buffer to the beads and heat at 95°C for 5-10 minutes to elute the bound proteins.

  • Sample Preparation for MS: The eluted proteins are now ready for downstream analysis by SDS-PAGE and mass spectrometry.

Protocol 3: Protein Identification by LC-MS/MS

This protocol provides a general workflow for the identification and quantification of proteins isolated from the pull-down assay.

Materials:

  • Eluted protein sample

  • SDS-PAGE gel and reagents

  • In-gel digestion kit (containing trypsin, dithiothreitol, iodoacetamide)

  • LC-MS/MS instrument (e.g., Orbitrap mass spectrometer)

  • Protein identification software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • SDS-PAGE: Separate the eluted proteins by SDS-PAGE.

  • In-Gel Digestion: Excise the protein bands from the gel and perform in-gel digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides and generate tandem mass spectra.

  • Data Analysis: Use protein identification software to search the tandem mass spectra against a protein database (e.g., UniProt) to identify the proteins present in the sample. For quantitative analysis, label-free quantification or isotopic labeling methods can be employed to compare the abundance of proteins in the probe sample versus a negative control (e.g., beads with biotin only).

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

Experimental_Workflow cluster_probe Probe Synthesis cluster_pulldown Affinity Pull-Down cluster_ms Mass Spectrometry This compound This compound Probe Biotinylated Probe This compound->Probe Biotin_Linker Biotin-PEG Linker Biotin_Linker->Probe Incubation Incubation & Capture Probe->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Incubation Wash Washing Incubation->Wash Elution Elution Wash->Elution LC_MSMS LC-MS/MS Analysis Elution->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis Target_List Potential Targets Data_Analysis->Target_List

Caption: Workflow for this compound target identification.

Signaling_Pathway_Hypothesis This compound This compound Target_Protein Identified Target (e.g., KRAS, HSP90) This compound->Target_Protein Inhibition/Modulation Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: Hypothetical signaling pathway modulation by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Demethylsonchifolin Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Demethylsonchifolin in cell culture experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you optimize its concentration for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

A1: this compound is a natural compound classified as a sesquiterpenoid[]. While specific signaling pathways for this compound are not extensively documented in the provided search results, related compounds are often investigated for their roles in signaling pathways associated with inflammation, apoptosis, and cell cycle regulation[]. Researchers should consider exploring its effects on pathways such as NF-κB, MAPK, or PI3K/Akt/mTOR, which are commonly modulated by sesquiterpenoids.

Q2: How should I prepare and store this compound stock solutions?

A2: Proper preparation and storage of your this compound stock solution are critical for experimental consistency.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds like this compound[2].

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell culture, as solvents can have cytotoxic effects[2].

  • Storage Conditions: Aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C and protect them from light[2].

Q3: What are the initial concentration ranges I should test for this compound?

A3: For a new compound like this compound, it is recommended to start with a broad range of concentrations to determine its cytotoxic effects. A common starting point is a serial dilution ranging from nanomolar to micromolar concentrations (e.g., 0.01 µM to 100 µM). The optimal concentration will be cell-line dependent and should be determined empirically through a cytotoxicity assay, such as the MTT assay[3].

Q4: How can I determine if this compound is stable in my cell culture medium?

A4: The stability of a compound in culture medium at 37°C can impact experimental results[2]. To assess stability, you can incubate this compound in your complete cell culture medium for various time points (e.g., 0, 24, 48, 72 hours) and then use an analytical method like HPLC to quantify the remaining compound. Alternatively, a functional assay can be performed to see if the biological activity decreases over time.

Troubleshooting Guides

Issue 1: Precipitate Forms in Cell Culture Medium
Possible Cause(s) Troubleshooting Steps
Low aqueous solubility: The final concentration of this compound exceeds its solubility limit in the culture medium.[4]1. Lower the final concentration of this compound. 2. Increase the final concentration of the solvent (e.g., DMSO), but be mindful of solvent cytotoxicity (typically keep below 0.5%).[5] 3. Gently warm and vortex the solution to aid dissolution.[2]
Interaction with media components: The compound may be precipitating with proteins or other components in the serum or media.[2]1. Test the solubility in different media formulations or with a lower serum concentration.[4][6] 2. Prepare the final dilution in a small volume of media and observe for precipitation before adding it to the cells.[6]
Incorrect pH of the medium: The pH of the medium can affect the solubility of the compound.[6]1. Check the pH of your complete cell culture medium after adding this compound and adjust if necessary.
Issue 2: Inconsistent or Weaker-Than-Expected Biological Effects
Possible Cause(s) Troubleshooting Steps
Degradation in stock solution: Improper storage or repeated freeze-thaw cycles have degraded the compound.[2]1. Prepare fresh aliquots of the stock solution from a new powder vial. 2. Always store stock solutions at -20°C or -80°C and protect from light.[2]
Degradation in culture medium: The compound is unstable at 37°C over the course of the experiment.[2]1. Perform a stability test of this compound in your specific cell culture medium at 37°C over your experimental timeframe.[2] 2. For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.[6]
Adsorption to plasticware: The compound may be sticking to the surface of plates or flasks, reducing its effective concentration.[2]1. Consider using low-adsorption plasticware. 2. Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) may also help.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Calculate the required amount of this compound powder to prepare a 10 mM stock solution.

    • Add the appropriate volume of DMSO to the powder.

    • Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. If necessary, briefly sonicate the tube in a water bath sonicator[4].

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles[4].

    • Store the aliquots at -80°C for long-term storage or -20°C for shorter periods, protected from light[4].

Protocol 2: Determining the Cytotoxicity (IC50) of this compound using an MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials: 96-well plates, your cell line of interest, complete cell culture medium, this compound stock solution, MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] solution, and a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Procedure:

    • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: The next day, prepare serial dilutions of this compound in your complete cell culture medium. A common range to test is 0.01, 0.1, 1, 10, and 100 µM. Also, include a vehicle control (medium with the same amount of DMSO as the highest concentration of this compound) and a no-treatment control[2].

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

    • MTT Assay:

      • Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals[3].

      • After incubation, add a solubilizing agent to dissolve the formazan crystals.

      • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

      • Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Cell LineIncubation Time (hours)IC50 (µM)
HeLa2445.2
A5492432.8
MCF-72458.1
HeLa4821.5
A5494815.7
MCF-74829.3

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock Solution (in DMSO) store_stock Aliquot and Store at -80°C prep_stock->store_stock seed_cells Seed Cells in 96-well Plate treat_cells Treat with Serial Dilutions of This compound seed_cells->treat_cells incubate Incubate for 24, 48, 72h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_abs Measure Absorbance mtt_assay->measure_abs calc_viability Calculate % Cell Viability measure_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental Workflow for Determining IC50 of this compound.

troubleshooting_workflow start Inconsistent or Weak Biological Effect check_stock Is the stock solution freshly prepared and properly stored? start->check_stock check_stability Is the compound stable in the culture medium for the experiment duration? check_stock->check_stability Yes prep_fresh Prepare fresh stock solution and aliquot. check_stock->prep_fresh No check_plasticware Could the compound be adsorbing to the plasticware? check_stability->check_plasticware Yes perform_stability Perform a stability assay. check_stability->perform_stability No use_low_adhesion Use low-adhesion plasticware. check_plasticware->use_low_adhesion Yes end_good Problem Resolved check_plasticware->end_good No prep_fresh->check_stock perform_stability->end_good use_low_adhesion->end_good end_bad Re-evaluate Experimental Design

Caption: Troubleshooting Logic for Inconsistent Experimental Results.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus demethyl This compound receptor Receptor demethyl->receptor binds pi3k PI3K receptor->pi3k akt Akt pi3k->akt nfkb_i IκB akt->nfkb_i inhibits nfkb NF-κB gene_exp Gene Expression (Inflammation, Proliferation) nfkb->gene_exp

Caption: Hypothetical Signaling Pathway for this compound.

References

Technical Support Center: Troubleshooting Demethylsonchifolin Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with Demethylsonchifolin. Given the limited publicly available solubility data for this compound, this guide leverages established methodologies for structurally similar sesquiterpene lactones to provide practical and robust solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities.[1] Like many other sesquiterpene lactones, this compound has a complex and largely non-polar chemical structure, which leads to poor solubility in water.[1][2] This inherent hydrophobicity makes it challenging to prepare aqueous stock solutions for in vitro and in vivo experiments.

Q2: My this compound powder is not dissolving in my desired aqueous buffer. What should I do?

Directly dissolving this compound in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an organic solvent.

Q3: Which organic solvents are recommended for creating a this compound stock solution?

Commonly used organic solvents for sesquiterpene lactones include Dimethyl sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1][3] It is crucial to use a high-purity, anhydrous grade of the solvent to prevent degradation of the compound.

Q4: I am observing precipitation when I dilute my this compound stock solution in my aqueous experimental medium. How can I prevent this?

Precipitation upon dilution into an aqueous medium is a frequent issue with hydrophobic compounds.[1][4] Here are several troubleshooting steps:

  • Decrease the final concentration: The simplest approach is to lower the final concentration of this compound in your experimental medium.[1]

  • Increase the co-solvent percentage: If your experimental system can tolerate it, a slight increase in the percentage of the organic co-solvent (e.g., DMSO) can help maintain solubility.[1] However, be mindful of potential solvent toxicity in your assays.[5]

  • Use a different solubilization technique: Consider alternative methods such as using cyclodextrins or surfactants.[4][6]

Q5: How should I store my this compound solutions?

It is generally not recommended to store sesquiterpene lactones in aqueous solutions for extended periods, as they can be unstable and prone to degradation.[1] For maximum stability, prepare fresh aqueous dilutions from your organic stock solution for each experiment.[1] If short-term storage is necessary, keep the solution at 4°C and use it within 24 hours.[1] Organic stock solutions in anhydrous DMSO or ethanol should be stored at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles, and protected from light.

Troubleshooting Guide

This guide provides a systematic approach to overcoming common solubility issues with this compound.

Issue 1: this compound fails to dissolve in the initial organic solvent.

cluster_0 Initial Dissolution Troubleshooting A Start: Weigh this compound B Add recommended organic solvent (e.g., DMSO) A->B C Vortex vigorously B->C D Is the solution clear? C->D E Proceed to next step D->E Yes F Apply gentle warming (≤ 37°C) D->F No G Is the solution clear now? F->G G->E Yes H Try an alternative solvent (e.g., Ethanol, DMF) G->H No H->C I Consult literature for specific protocols H->I

Caption: Workflow for troubleshooting initial dissolution of this compound.

Issue 2: Precipitation occurs upon dilution of the organic stock solution into aqueous media.

cluster_1 Aqueous Dilution Troubleshooting J Start: Prepare organic stock solution K Add stock solution to aqueous medium with vortexing J->K L Does precipitation occur? K->L M Experiment can proceed L->M No N Decrease final concentration L->N Yes N->K O Consider alternative solubilization methods N->O P Use cyclodextrins or surfactants O->P Q Is the solution clear? P->Q Q->M Yes R Re-evaluate experimental design Q->R No

Caption: Workflow for addressing precipitation during aqueous dilution.

Quantitative Data Summary

Due to the lack of specific quantitative solubility data for this compound, the following table provides general guidelines for solvent use with sesquiterpene lactones, which should be applicable.

SolventTypical Stock Concentration RangeNotesPotential Issues
DMSO 10-50 mMWidely used and effective for many non-polar compounds.Can be toxic to cells at concentrations >0.5-1%.[5]
Ethanol 10-50 mMA good alternative to DMSO, often less toxic to cells.May not be as effective as DMSO for highly non-polar compounds.
DMF 10-50 mMAnother alternative for creating stock solutions.Can also exhibit cellular toxicity.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).[1]

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved.[1] Gentle warming (up to 37°C) may be applied if necessary.[1]

  • Inert Gas Purge (Optional): For long-term storage, purge the stock solution with an inert gas (e.g., argon or nitrogen) to minimize oxidation.[1]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using Cyclodextrins

This method can enhance the aqueous solubility of hydrophobic compounds.

  • Prepare Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin (e.g., β-cyclodextrin) in your desired aqueous buffer. The concentration will need to be optimized for your specific experiment.

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO or ethanol).

  • Complexation: Slowly add the this compound stock solution to the cyclodextrin solution while vigorously stirring.[1]

  • Equilibration: Continue to stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.[1]

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.[1]

  • Concentration Determination: Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC-UV).[1]

Signaling Pathway Context

Sesquiterpene lactones are known to modulate various signaling pathways, with the NF-κB pathway being a prominent target.[1] The α,β-unsaturated carbonyl group present in many sesquiterpene lactones is thought to be crucial for this activity.

cluster_2 Simplified NF-κB Signaling Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription (Inflammatory Response) NFkB->Gene Induces DSL This compound (Sesquiterpene Lactone) DSL->IKK Inhibits

Caption: Potential inhibition of the NF-κB pathway by this compound.

References

Preventing Demethylsonchifolin degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Demethylsonchifolin during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including anti-inflammatory and potential anticancer effects. However, the chemical structure of sesquiterpene lactones, particularly the presence of reactive functional groups like α,β-unsaturated carbonyls, makes them susceptible to degradation under various experimental conditions. Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results.

Q2: What are the primary factors that can cause this compound degradation?

The main factors contributing to the degradation of this compound and other sesquiterpene lactones include:

  • pH: Extremes of pH, both acidic and basic, can catalyze hydrolysis of the lactone ring and other ester functionalities. Sesquiterpene lactones have shown varied stability at different pH levels, with some being more stable at a slightly acidic pH of 5.5.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions. Long-term storage at room temperature or above has been shown to decrease the content of active sesquiterpene lactones in preparations.[2]

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the modification of the chemical structure.

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially under non-neutral pH conditions, can participate in degradation reactions.

Q3: How should I store my stock solutions of this compound?

To ensure maximum stability, stock solutions of this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or preferably -80°C for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Solvent: Use a high-purity, anhydrous aprotic solvent such as DMSO or ethanol. After dissolving, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.

Troubleshooting Guide: this compound Degradation in Experiments

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected bioactivity in cell-based assays. Degradation of this compound in the cell culture medium.1. Prepare fresh dilutions: Prepare working solutions of this compound in cell culture medium immediately before each experiment. 2. Minimize incubation time: If possible, reduce the incubation time of the compound with the cells. 3. Assess stability in media: Perform a stability study of this compound in your specific cell culture medium over the time course of your experiment. Analyze samples at different time points using HPLC or LC-MS.
Appearance of unknown peaks in chromatograms (HPLC, LC-MS) during analysis. Degradation has occurred during sample preparation or analysis.1. Control temperature: Keep all samples, including standards and experimental samples, at a low temperature (e.g., 4°C in the autosampler) during the analytical run. 2. Check pH of mobile phase: Ensure the pH of the mobile phase is compatible with this compound stability. A slightly acidic mobile phase is often preferred for sesquiterpene lactones. 3. Use fresh solvents: Prepare fresh mobile phases daily.
Precipitation of the compound in aqueous buffers or media. Poor solubility leading to aggregation and potential degradation.1. Use a co-solvent: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer or medium with vigorous vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Sonication: Briefly sonicate the solution to aid dissolution, but avoid excessive heating.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 7 days in the dark.

  • Photolytic Degradation: Expose the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC or UPLC-MS method.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation.

Protocol 2: UPLC-MS/MS Method for Quantification of this compound

This protocol provides a starting point for developing a sensitive and specific method for quantifying this compound. Method optimization will be required.

Parameter Condition
Column ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 8 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be optimized)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition To be determined by infusing a standard of this compound

Visualizations

Signaling Pathway

NF_kB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) RIP1->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->NFkB Release This compound This compound This compound->IKK_complex Inhibition (Postulated) DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_analysis Analytical Method start Start: This compound Sample prep Sample Preparation (e.g., cell lysate, plasma) start->prep hplc UPLC/HPLC Separation prep->hplc ms MS/MS Detection hplc->ms data Data Acquisition ms->data process Data Processing (Quantification & Analysis) data->process end End: Results process->end

Caption: General experimental workflow for the analysis of this compound.

References

Technical Support Center: Enhancing Demethylsonchifolin Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of Demethylsonchifolin. Given the limited specific data on this compound, information on structurally related sesquiterpene lactones is used as a proxy to provide actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of this compound?

A1: Like many sesquiterpene lactones, this compound is expected to have low oral bioavailability due to several factors[1][2]. The primary challenges include:

  • Poor Aqueous Solubility: Sesquiterpene lactones are often lipophilic, leading to limited dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption[2].

  • First-Pass Metabolism: this compound is likely to undergo extensive metabolism in the liver and intestines by cytochrome P450 enzymes, reducing the amount of active compound reaching systemic circulation.

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the compound back into the GI lumen, further limiting its absorption.

  • Chemical Instability: The α-methylene-γ-lactone motif present in many sesquiterpene lactones can react with biological nucleophiles, leading to degradation[1][3].

Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?

A2: Several formulation strategies have proven effective for improving the bioavailability of poorly soluble compounds and can be applied to this compound[4][5][6]. These include:

  • Nanoemulsions: These are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range, which can enhance drug solubilization and absorption[7][8][9][10].

  • Solid Dispersions: Dispersing this compound in a polymeric carrier can improve its dissolution rate by presenting it in an amorphous state[11][12][13][14].

  • Lipid-Based Formulations: Formulations containing oils, surfactants, and co-solvents can improve the absorption of lipophilic drugs by utilizing lipid absorption pathways[4][5][6][15][16].

  • Prodrugs: Chemical modification of the this compound structure to create more soluble or stable derivatives can significantly enhance bioavailability[17]. For instance, the development of an amino derivative of parthenolide, a similar sesquiterpene lactone, resulted in a water-soluble prodrug with improved pharmacokinetic properties[2][18].

Troubleshooting Guides

Problem 1: Low and inconsistent plasma concentrations of this compound in preclinical animal studies.

  • Possible Cause: Poor aqueous solubility leading to incomplete dissolution and erratic absorption.

  • Troubleshooting Steps:

    • Characterize Physicochemical Properties: Determine the aqueous solubility and dissolution rate of the raw this compound powder.

    • Formulation Approach:

      • Initial Step: Develop a simple formulation using co-solvents like PEG 400 or a suspension with a wetting agent to assess if basic solubilization improves exposure.

      • Advanced Formulations: If initial steps are insufficient, proceed to develop a nanoemulsion or a solid dispersion.

    • In Vitro Dissolution Testing: Compare the dissolution profile of your formulation against the unformulated compound in simulated gastric and intestinal fluids. A significant increase in dissolution rate is a good indicator of potentially improved in vivo performance.

Problem 2: Difficulty in preparing a stable and reproducible this compound formulation.

  • Possible Cause: Inappropriate selection of excipients or preparation method.

  • Troubleshooting Steps:

    • Excipient Compatibility Studies: Screen a panel of pharmaceutically acceptable oils, surfactants, and polymers for their ability to solubilize this compound and for physical and chemical compatibility.

    • Optimize Formulation Parameters:

      • For Nanoemulsions: Systematically vary the oil-surfactant-water ratio to identify the optimal composition for forming a stable nanoemulsion with the desired particle size.

      • For Solid Dispersions: Experiment with different polymers and drug-to-polymer ratios. The choice of solvent for the solvent evaporation method or the temperature and screw speed for hot-melt extrusion are critical parameters to optimize.

    • Characterize the Formulation: Use techniques like dynamic light scattering (for particle size of nanoemulsions), differential scanning calorimetry (to confirm the amorphous state in solid dispersions), and HPLC (to assess drug content and stability).

Quantitative Data on Bioavailability Improvement of Sesquiterpene Lactones

The following table summarizes the reported improvements in the bioavailability of sesquiterpene lactones and other poorly soluble drugs using various formulation strategies. This data can serve as a benchmark for experiments with this compound.

CompoundFormulation StrategyAnimal ModelKey Bioavailability ImprovementReference
Parthenolide Derivative (DMAPT)Water-soluble prodrugMouseCmax increased from 200 nM (Parthenolide) to 25 µM (DMAPT)[18]
PaclitaxelNanoemulsionC57BL/6 miceSignificantly higher concentration in systemic circulation compared to aqueous solution[7]
SR13668Lipid-based (PEG400:Labrasol®)Sprague-Dawley ratsOral bioavailability increased from <1% to ~26%[19]
A novel trioxaneProdrug formation suggestedRatsOral bioavailability was ~16%, suggesting need for improvement[20]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion by Sonication
  • Oil Phase Preparation: Dissolve a known amount of this compound in a suitable oil (e.g., pine nut oil) with the aid of gentle heating and stirring.

  • Aqueous Phase Preparation: Disperse a primary emulsifier (e.g., egg lecithin) in water.

  • Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring at high speed to form a coarse pre-emulsion.

  • Sonication: Subject the pre-emulsion to high-intensity ultrasonication using a probe sonicator until a translucent nanoemulsion is formed. The sonication time and power should be optimized.

  • Characterization: Measure the droplet size and zeta potential of the nanoemulsion using dynamic light scattering.

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Solution Preparation: Dissolve this compound and a carrier polymer (e.g., HPMCAS-MF) in a common volatile solvent (e.g., acetone or methanol).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to avoid degradation of the compound.

  • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Mill the dried solid dispersion and pass it through a sieve to obtain a powder with a uniform particle size.

  • Characterization: Confirm the amorphous nature of the this compound in the solid dispersion using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

Protocol 3: In Vivo Bioavailability Study in Rats
  • Animal Model: Use male Sprague-Dawley rats with jugular vein cannulas for serial blood sampling.

  • Dosing:

    • Oral Group: Administer the this compound formulation (e.g., nanoemulsion or solid dispersion suspended in a vehicle) by oral gavage.

    • Intravenous (IV) Group: Administer a solution of this compound in a suitable vehicle (e.g., DMSO:PEG300) as an IV bolus to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life using appropriate software. The absolute oral bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.[19][20][21][22][23]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Bioavailability Study This compound This compound Powder Formulation Formulation Strategy (Nanoemulsion, Solid Dispersion, etc.) This compound->Formulation Characterization Physicochemical Characterization (Solubility, Dissolution, Stability) Formulation->Characterization Animal_Model Animal Model (e.g., Rats) Characterization->Animal_Model Optimized Formulation Dosing Oral & IV Dosing Animal_Model->Dosing Blood_Sampling Blood Sampling Dosing->Blood_Sampling LC_MS_MS LC-MS/MS Analysis Blood_Sampling->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Bioavailability) LC_MS_MS->PK_Analysis

Caption: Workflow for developing and evaluating formulations to improve this compound bioavailability.

bioavailability_challenges cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_systemic Systemic Circulation This compound This compound Dissolution Poor Dissolution (Low Aqueous Solubility) This compound->Dissolution Absorption Intestinal Absorption Dissolution->Absorption Efflux P-gp Efflux Absorption->Efflux Metabolism First-Pass Metabolism (Liver & Intestine) Absorption->Metabolism Bioavailability Low Bioavailability Metabolism->Bioavailability

Caption: Key physiological barriers limiting the oral bioavailability of this compound.

References

Technical Support Center: Investigating Off-Target Effects of Demethylsonchifolin and Other Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Demethylsonchifolin and other novel compounds in cellular assays. Due to the limited publicly available data on the specific off-target profile of this compound, this guide offers a general framework for identifying and characterizing unintended cellular effects of investigational molecules.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a novel compound like this compound?

A1: Off-target effects are unintended interactions of a drug or investigational compound with cellular components other than its primary therapeutic target.[1] These interactions can lead to a variety of consequences, including misleading experimental results, unexpected phenotypes, and potential toxicity.[1] For a new compound such as this compound, which is likely in the early stages of investigation, identifying potential off-target effects is crucial for building a comprehensive biological and safety profile.[1] Natural products, due to their structural complexity, can interact with multiple cellular targets.[2][3]

Q2: My experiment with this compound is showing an unexpected phenotype. How can I determine if this is due to an off-target effect?

A2: Observing an unexpected phenotype is a common challenge when working with novel compounds. A systematic approach can help you troubleshoot the possibility of an off-target effect.[1] Consider the following initial steps:

  • Confirm On-Target Engagement: If the primary target of this compound is known, use a structurally different compound that also inhibits the primary target. If this second compound does not produce the same unexpected phenotype, it's more likely that the effect of this compound is off-target.[1]

  • Dose-Response Analysis: Perform a full dose-response curve for both the intended biological effect and the unexpected phenotype. A significant difference in the potency (EC50/IC50) for these two effects may suggest an off-target interaction is responsible for the unexpected phenotype.[1]

  • Rescue Experiment: If feasible, try to "rescue" the intended phenotype by manipulating the known downstream signaling of the primary target. If the intended phenotype is rescued but the unexpected one is not, this points towards an off-target mechanism for the latter.[1]

Q3: What are the first steps to building an off-target profile for a new compound?

A3: A systematic approach is recommended to build a comprehensive off-target profile. A good starting point is to perform broad panel screening against common off-target families, such as kinases, GPCRs, and ion channels.[1][4] This provides a wide survey of potential interactions and can guide more focused follow-up studies. Several commercial services offer kinase profiling across large panels of kinases.[5][6][][8]

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations of this compound

  • Question: I'm observing significant cell death in my cultures at concentrations of this compound that are much lower than anticipated. What could be the cause and how can I investigate it?

  • Answer: Unexpectedly high cytotoxicity can stem from several factors, including off-target effects. Here is a troubleshooting workflow:

    • Confirm Compound Integrity: Ensure the purity and stability of your this compound stock. Degradation products could have different and more potent cytotoxic activities.

    • Vehicle Control: Rule out any cytotoxic effects of the solvent (e.g., DMSO) used to dissolve the compound.[9]

    • Perform a Broader Cytotoxicity Profile: Test the effect of this compound on a panel of different cell lines from various tissues to see if the effect is cell-line specific. This can provide clues about the potential off-target mechanism.

    • Apoptosis vs. Necrosis: Determine the mechanism of cell death using assays for markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) or necrosis (e.g., LDH release). This can help to narrow down the potential pathways involved.

Issue 2: Inconsistent or Unexplained Changes in a Signaling Pathway

  • Question: My western blot analysis shows that this compound is modulating a signaling pathway that is not its intended target. How can I confirm and identify the off-target interaction?

  • Answer: This suggests that this compound may be interacting with an upstream component of the observed signaling pathway.

    • Kinase Profiling: Since many signaling pathways are regulated by kinases, a broad kinase inhibitor profiling assay is a valuable step to identify any unintended kinase targets of your compound.[6][8]

    • Orthogonal Assays: If a potential off-target kinase is identified, confirm this interaction using a different assay format. For example, if the primary screen was an enzymatic assay, a follow-up could be a biophysical assay like Surface Plasmon Resonance (SPR) to measure direct binding.[6]

    • Cell-Based Target Engagement: Investigate if the compound engages the identified off-target kinase in a cellular context. A Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in intact cells.[4]

Quantitative Data Summary

When investigating a novel compound, it is crucial to present quantitative data in a clear and structured format. Below are examples of how to tabulate cytotoxicity and kinase inhibition data.

Table 1: Hypothetical Cytotoxicity of this compound in Various Cell Lines

Cell LineTissue of OriginAssay TypeIncubation Time (h)IC50 (µM)
MCF-7Breast CancerMTT7212.5
A549Lung CancerMTT7225.8
HEK293Embryonic KidneyMTS48> 50
HepG2Liver CancerMTT728.2

Table 2: Hypothetical Kinase Inhibition Profile for this compound (at 10 µM)

Kinase Target% Inhibition
EGFR5.2
PI3Kα8.1
MEK112.5
SRC 89.7
ABL1 75.3
CDK215.4

Data in bold indicates significant off-target inhibition that warrants further investigation.

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[10][11]

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

    • After the 4-hour incubation, add 100 µL of solubilization solution to each well.[10]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[10]

    • Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2. Western Blot for Signaling Pathway Analysis

Western blotting allows for the detection of specific proteins in a complex mixture, which is useful for analyzing changes in signaling pathways.[12][13][14]

  • Materials:

    • Treated and untreated cell lysates

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (specific to the signaling proteins of interest)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Sample Preparation: Lyse cells in ice-cold lysis buffer. Determine the protein concentration of each lysate using a BCA assay.

    • Gel Electrophoresis: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[13]

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Visualizations

Off_Target_Workflow cluster_Discovery Phase 1: Discovery & Initial Characterization cluster_Identification Phase 2: Off-Target Identification cluster_Validation Phase 3: Target Validation Compound_Treatment Treat Cells with This compound Phenotypic_Assay Observe Unexpected Phenotype/Cytotoxicity Compound_Treatment->Phenotypic_Assay Dose_Response Dose-Response Curve Phenotypic_Assay->Dose_Response Broad_Screening Broad Panel Screening (e.g., Kinase Profiling) Dose_Response->Broad_Screening Systematic Approach Orthogonal_Assay Orthogonal Assay (e.g., SPR, ITC) Broad_Screening->Orthogonal_Assay Validate Hits Chemical_Proteomics Chemical Proteomics (Affinity Pull-down) CETSA Cellular Target Engagement (CETSA) Orthogonal_Assay->CETSA Signaling_Analysis Downstream Signaling Analysis (Western Blot) CETSA->Signaling_Analysis

Caption: General workflow for identifying and validating off-target effects of a novel compound.

Signaling_Pathway cluster_pathway Hypothetical Off-Target Signaling Receptor Growth Factor Receptor Off_Target_Kinase Off-Target Kinase (e.g., SRC) Receptor->Off_Target_Kinase Signaling_Node_1 Signaling Protein A Off_Target_Kinase->Signaling_Node_1 Signaling_Node_2 Signaling Protein B Signaling_Node_1->Signaling_Node_2 Transcription_Factor Transcription Factor Signaling_Node_2->Transcription_Factor Cellular_Response Unexpected Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response This compound This compound This compound->Off_Target_Kinase Inhibition

Caption: Hypothetical signaling pathway activated by an off-target interaction of this compound.

References

Navigating Demethylsonchifolin: A Technical Support Center for Minimizing Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, this technical support center will provide a framework based on established principles of cytotoxicity research and general strategies for minimizing off-target effects of therapeutic compounds. The provided protocols and troubleshooting guides are standard methodologies that would be applicable to the investigation of a novel compound like Demethylsonchifolin. Researchers are strongly encouraged to perform extensive preliminary dose-response studies and mechanistic investigations to generate the necessary data for their specific cell systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential application?

This compound (CAS No. 956384-55-7) is a sesquiterpenoid natural product.[1][] Compounds of this class are of interest in drug discovery for their potential therapeutic properties, which can include anti-cancer activity. Further research is required to determine its specific biological activities and potential applications.

Q2: How can I determine the cytotoxic effect of this compound on my cell lines?

The most common method to determine cytotoxicity is to perform a cell viability assay, such as the MTT assay.[3][][5] This will allow you to determine the half-maximal inhibitory concentration (IC50), which is the concentration of DMS that reduces the viability of a cell population by 50%. It is crucial to perform this assay on both your cancer cell line of interest and a relevant normal (non-cancerous) cell line to assess for selective cytotoxicity.

Q3: My normal cells are showing high sensitivity to this compound. What can I do?

If you observe significant cytotoxicity in normal cells, consider the following strategies:

  • Dose Optimization: The primary approach is to identify a therapeutic window where DMS shows significant efficacy against cancer cells with minimal impact on normal cells. This requires careful dose-response studies.

  • Combination Therapy: Investigate the use of DMS in combination with other agents. It may be possible to use a lower, less toxic concentration of DMS while achieving a synergistic anti-cancer effect.

  • Protective Agents: In some research contexts, agents that protect normal cells from chemotherapy-induced damage are explored. These often work by inducing a temporary cell cycle arrest in normal cells, making them less susceptible to cell-cycle-dependent cytotoxic agents.[1][][6][7][8]

Troubleshooting Guide: Common Issues in Cytotoxicity Assays

Issue Potential Cause(s) Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Low signal or poor formazan crystal formation in MTT assay - Low cell number- Insufficient incubation time with MTT reagent- Cell line is not metabolically active- Optimize cell seeding density.- Ensure the recommended incubation time is followed (typically 1-4 hours).- Confirm the general health and metabolic activity of your cell line.
Unexpectedly high cytotoxicity in control (vehicle-treated) cells - Solvent toxicity (e.g., DMSO)- Contamination- Ensure the final solvent concentration is non-toxic to your cells (typically ≤0.5% for DMSO).- Run a solvent-only toxicity control.- Use sterile technique and check for contamination.
No significant difference between treated and untreated cells - DMS is not cytotoxic to the cell line at the tested concentrations- DMS is not soluble at the tested concentrations- Incorrect assay procedure- Test a wider and higher range of DMS concentrations.- Confirm the solubility of DMS in your culture medium.- Review and optimize your assay protocol.

Data Presentation: A Template for Your Findings

Due to the lack of published data for this compound, we provide a template table for you to populate with your experimental results. This structured format will allow for a clear comparison of the cytotoxic effects of DMS on different cell lines.

Table 1: Comparative IC50 Values of this compound (DMS)

Cell Line Cell Type Treatment Duration (hours) IC50 (µM) Selectivity Index (SI)*
e.g., MCF-7Human Breast Adenocarcinoma24Your DataYour Data
48Your DataYour Data
72Your DataYour Data
e.g., MCF-10AHuman Mammary Epithelial (Normal)24Your DataN/A
48Your DataN/A
72Your DataN/A
Your Cancer Cell Line Cancer Type 24Your DataYour Data
48Your DataYour Data
72Your DataYour Data
Your Normal Cell Line Tissue of Origin 24Your DataN/A
48Your DataN/A
72Your DataN/A

*Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[3][][5]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results and determine the IC50 value.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI)

This method uses PI to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.[6][7][8]

  • Cell Treatment and Harvesting: Treat cells with DMS and harvest them at the desired time points.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Conceptual Frameworks for Your Research

As specific signaling pathways for this compound are not yet characterized, the following diagrams provide a conceptual workflow and a hypothetical signaling pathway to guide your experimental design.

experimental_workflow cluster_planning Phase 1: Initial Screening cluster_mechanism Phase 2: Mechanism of Action cluster_optimization Phase 3: Minimizing Cytotoxicity A Dose-Response (MTT Assay) Cancer vs. Normal Cells B Determine IC50 & Selectivity Index A->B C Apoptosis Assay (Annexin V/PI) B->C D Cell Cycle Analysis (Propidium Iodide) B->D E Identify Potential Signaling Pathways (Western Blot, etc.) C->E D->E F Test Combination Therapies E->F G Evaluate Protective Agents on Normal Cells E->G H Refine Therapeutic Window F->H G->H

Caption: A conceptual workflow for investigating the cytotoxicity of this compound.

hypothetical_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus DMS This compound Receptor Unknown Receptor / Target DMS->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Kinase_Cascade Bcl2_Family Bcl-2 Family Proteins (Bax, Bcl-2) Kinase_Cascade->Bcl2_Family Mito Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mito CytC Cytochrome c release Mito->CytC Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) CytC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis troubleshooting_logic Start High Cytotoxicity in Normal Cells Q1 Is the solvent concentration toxic? Start->Q1 A1_Yes Reduce solvent concentration (<0.5% DMSO) Q1->A1_Yes Yes Q2 Is there a therapeutic window? Q1->Q2 No A1_Yes->Q2 A2_Yes Optimize dose to maximize selectivity Q2->A2_Yes Yes Q3 Consider alternative strategies Q2->Q3 No A3 Combination Therapy Protective Agents Q3->A3

References

Technical Support Center: Overcoming Resistance to Demethylsonchifolin and Other Sesquiterpenoid Lactones in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to demethylsonchifolin and other sesquiterpenoid lactones in cancer cell lines. As specific resistance mechanisms to this compound have not been extensively documented, this guide draws upon established mechanisms of resistance to the broader class of sesquiterpenoid lactones and provides actionable strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A1: Resistance to sesquiterpenoid lactones, like this compound, can arise from several molecular changes within the cancer cells. The most commonly implicated mechanisms include:

  • Activation of Pro-survival Signaling Pathways: Cancer cells can upregulate signaling pathways that promote survival and inhibit apoptosis (programmed cell death). Key pathways to investigate are the NF-κB and STAT3 signaling cascades.[1][2] Constitutive activation of these pathways can override the cytotoxic effects of the drug.

  • Increased Drug Efflux: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, which act as cellular pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration and efficacy.[3][4]

  • Alterations in Apoptotic Machinery: Changes in the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can make cells more resistant to drug-induced apoptosis.[5]

Q2: How can I experimentally confirm the mechanism of resistance in my cell line?

A2: A systematic approach involving molecular and cellular assays is recommended:

  • Assess Signaling Pathway Activation: Use Western blotting to check for increased phosphorylation of key proteins in the NF-κB (e.g., p-p65) and STAT3 (e.g., p-STAT3) pathways in your resistant cells compared to the sensitive parental line.

  • Evaluate ABC Transporter Expression: Quantify the mRNA and protein levels of common ABC transporters (e.g., P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2) using qPCR and Western blotting.

  • Analyze Apoptotic Protein Profile: Compare the expression of key pro- and anti-apoptotic proteins between your sensitive and resistant cell lines using Western blotting.

  • Functional Drug Efflux Assay: Use a fluorescent substrate of ABC transporters (e.g., Calcein-AM) to functionally assess drug efflux activity via flow cytometry or fluorescence microscopy.

Q3: What strategies can I employ to overcome this compound resistance in my experiments?

A3: Based on the identified resistance mechanism, several strategies can be tested:

  • Combination Therapy with Pathway Inhibitors:

    • If NF-κB is activated, co-administer this compound with an NF-κB inhibitor (e.g., Parthenolide, BAY 11-7082).[1][6]

    • If STAT3 is activated, use a STAT3 inhibitor (e.g., Stattic, Cryptotanshinone) in combination with your primary compound.[7]

  • Inhibition of ABC Transporters: Co-treat your resistant cells with this compound and a known ABC transporter inhibitor (e.g., Verapamil for P-gp) to increase intracellular drug accumulation.[8]

  • Sensitizing Cells to Apoptosis: Employ BH3 mimetics (e.g., ABT-737) to restore the apoptotic sensitivity of the resistant cells.

Troubleshooting Guides

Problem 1: Decreased Cell Death Observed After this compound Treatment
Possible Cause Troubleshooting Step Expected Outcome
Upregulation of NF-κB or STAT3 survival pathways.Perform Western blot for p-p65, p-STAT3, and downstream targets (e.g., Bcl-2, Survivin).Increased phosphorylation and target gene expression in resistant cells.
Increased drug efflux by ABC transporters.Conduct a Calcein-AM efflux assay.Lower intracellular fluorescence in resistant cells compared to sensitive cells.
Altered expression of apoptotic proteins.Profile pro- and anti-apoptotic proteins (Bax, Bcl-2, etc.) via Western blot.Imbalance favoring anti-apoptotic proteins in resistant cells.
Problem 2: Inconsistent IC50 Values for this compound
Possible Cause Troubleshooting Step Expected Outcome
Cell line heterogeneity.Perform single-cell cloning to establish a homogenous population.More consistent IC50 values across experiments.
Experimental variability.Standardize cell seeding density, drug incubation time, and assay protocol.Reduced standard deviation in IC50 measurements.
Drug stability issues.Prepare fresh drug dilutions for each experiment from a frozen stock.Consistent drug potency.

Quantitative Data Summary

The following tables provide representative data on the efficacy of sesquiterpenoid lactones and the impact of resistance and its reversal.

Table 1: IC50 Values of Representative Sesquiterpenoid Lactones in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
ParthenolideMDA-MB-231 (Breast)5.0[9]
AlantolactoneA549 (Lung)2.5[10]
HelenalinMDA-MB-231 (Breast)1.5[7]
This compound Data Not Available --

Table 2: Example of Acquired Resistance and Reversal

Cell LineTreatmentIC50 of Doxorubicin (µM)Resistance FoldReversal AgentIC50 with Reversal Agent (µM)Fold ReversalReference
MDA-MB-231 (Parental)Doxorubicin0.5----[7]
MDA/doc (Resistant)Doxorubicin721.811443.62---[7]
MDA/doc (Resistant)Doxorubicin + Helenalin--HelenalinSignificantly LowerSignificant[7]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with a serial dilution of this compound (and/or inhibitors) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-p65, p-STAT3, Bcl-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentration and time point.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Visualizing Resistance Mechanisms and Experimental Workflows

Resistance_Pathways cluster_0 This compound Action cluster_1 Resistance Mechanisms This compound This compound Apoptosis Apoptosis This compound->Apoptosis Induces NFkB_Activation NF-κB Activation Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (Bcl-2, Bcl-xL) NFkB_Activation->Anti_Apoptotic_Proteins Upregulates STAT3_Activation STAT3 Activation STAT3_Activation->Anti_Apoptotic_Proteins Upregulates ABC_Transporters ABC Transporters ABC_Transporters->this compound Efflux Anti_Apoptotic_Proteins->Apoptosis Inhibits

Caption: Key signaling pathways involved in resistance to sesquiterpenoid lactones.

Troubleshooting_Workflow Start Decreased Drug Sensitivity Check_Pathways Western Blot for p-NF-κB & p-STAT3 Start->Check_Pathways Check_Efflux Calcein-AM Assay Start->Check_Efflux Pathway_Activated Pathway Activated? Check_Pathways->Pathway_Activated Efflux_Increased Efflux Increased? Check_Efflux->Efflux_Increased Use_Pathway_Inhibitor Combine with Pathway Inhibitor Pathway_Activated->Use_Pathway_Inhibitor Yes Re-evaluate Re-evaluate Cell Viability Pathway_Activated->Re-evaluate No Use_Efflux_Inhibitor Combine with ABC Transporter Inhibitor Efflux_Increased->Use_Efflux_Inhibitor Yes Efflux_Increased->Re-evaluate No Use_Pathway_Inhibitor->Re-evaluate Use_Efflux_Inhibitor->Re-evaluate Combination_Therapy_Logic Resistant_Cell Resistant Cancer Cell Survival_Pathway Survival Pathway Resistant_Cell->Survival_Pathway Activates Drug_Efflux Drug Efflux Resistant_Cell->Drug_Efflux Activates This compound This compound This compound->Resistant_Cell Apoptosis Apoptosis This compound->Apoptosis Induces Pathway_Inhibitor NF-κB / STAT3 Inhibitor Pathway_Inhibitor->Apoptosis Restores Sensitivity Pathway_Inhibitor->Survival_Pathway Efflux_Inhibitor ABC Transporter Inhibitor Efflux_Inhibitor->Apoptosis Restores Sensitivity Efflux_Inhibitor->Drug_Efflux Survival_Pathway->Apoptosis Blocks Drug_Efflux->this compound Reduces Intracellular Concentration

References

Demethylsonchifolin experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with the sesquiterpene lactone, demethylsonchifolin.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. A primary mechanism of action for many sesquiterpene lactones is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation.[1][2][3] By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory genes.

Q2: What are the common sources of experimental variability when working with this compound?

Experimental variability with this compound, as with many natural products, can arise from several factors:

  • Purity and Characterization: The purity of the compound can significantly impact its activity. Impurities from the extraction and purification process can have their own biological effects.

  • Solvent and Solubility: this compound may have limited aqueous solubility. The choice of solvent (e.g., DMSO) and its final concentration in the assay is critical, as high concentrations can induce cytotoxicity.

  • Stability: Sesquiterpene lactones can be unstable under certain conditions (e.g., high pH, exposure to light, or repeated freeze-thaw cycles). Degradation of the compound will lead to reduced activity.

  • Cell-based Assay Conditions: Factors such as cell line variability, passage number, cell density, and stimulation conditions (e.g., LPS concentration) can all contribute to inconsistent results.

Q3: How should I prepare and store a stock solution of this compound?

For in vitro assays, this compound should be dissolved in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is important to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use or at -80°C for long-term storage.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
High variability in IC50 values between experiments. 1. Inconsistent cell seeding density. 2. Variation in compound incubation time. 3. Degradation of this compound stock solution.1. Ensure a consistent number of cells are seeded in each well. 2. Standardize the duration of cell exposure to the compound. 3. Prepare fresh stock solutions or test the stability of the current stock.
No or low activity observed in an anti-inflammatory assay. 1. Incorrect concentration range tested. 2. Inactive compound due to degradation. 3. The chosen cell line is not responsive to the stimulus (e.g., LPS).1. Perform a dose-response experiment with a wider concentration range. 2. Verify the purity and integrity of the this compound. 3. Confirm the responsiveness of your cell line to the inflammatory stimulus.
High background signal in NF-κB reporter assay. 1. Autofluorescence of the compound. 2. Non-specific activation of the reporter gene.1. Run a control with the compound in the absence of cells to check for autofluorescence. 2. Test the effect of this compound on cells that have not been stimulated to assess baseline reporter activity.
Cytotoxicity observed at expected active concentrations. 1. High concentration of the solvent (e.g., DMSO). 2. The compound has a narrow therapeutic window.1. Ensure the final solvent concentration is non-toxic to the cells. 2. Perform a cytotoxicity assay (e.g., MTT or LDH) in parallel with your functional assay to determine the non-toxic concentration range.

III. Data Presentation

The following table summarizes the inhibitory concentrations (IC50) of various sesquiterpene lactones on NF-κB activity, providing a reference for expected potency.

Compound Assay System Stimulus IC50 (µM)
11-exo-methylenesantoninRAW 264.7 macrophagesLPS4.0[4]
LactucopicrinTHP-1 macrophagesTNFα10.6[1]
LactucinTHP-1 macrophagesTNFα33.9[1]
ParthenolideHeLa cells-~5[2]
IsoheleninHeLa cells-~5[2]
3,4-EpoxydehydroleucodinJurkat cells-~5[5]

IV. Experimental Protocols

1. General Protocol for Extraction and Purification of this compound

This is a generalized protocol and may require optimization based on the plant source.

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent (e.g., methanol or ethanol) at room temperature.

  • Solvent Partitioning: The crude extract is then partitioned between water and a non-polar solvent (e.g., n-hexane) to remove lipids and chlorophyll. The aqueous layer is subsequently extracted with a solvent of intermediate polarity (e.g., ethyl acetate).

  • Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Purification: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Characterization: The structure and purity of the isolated this compound should be confirmed by spectroscopic methods (e.g., NMR, MS) and HPLC analysis.

2. Protocol for NF-κB Inhibition Assay in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for the desired time (e.g., 24 hours for nitric oxide measurement, or shorter times for signaling pathway analysis).

  • Endpoint Measurement: Measure the desired inflammatory marker. For example, nitric oxide (NO) production can be quantified using the Griess reagent. Alternatively, NF-κB activation can be assessed by Western blotting for phosphorylated p65 or by using a reporter gene assay.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

V. Mandatory Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Extraction Plant Material Extraction Purification Purification (Chromatography) Extraction->Purification Characterization Purity & Identity Check (NMR, MS, HPLC) Purification->Characterization Stock Stock Solution Preparation (DMSO) Characterization->Stock Treatment Pre-treatment with this compound Stock->Treatment Seeding Cell Seeding (e.g., RAW 264.7) Seeding->Treatment Stimulation Stimulation (e.g., LPS) Treatment->Stimulation Measurement Endpoint Measurement (e.g., NO, Cytokines) Stimulation->Measurement IC50 IC50 Calculation Measurement->IC50 Cytotoxicity Cytotoxicity Assessment IC50->Cytotoxicity

Caption: A typical experimental workflow for evaluating this compound.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Demethyl This compound Demethyl->IKK inhibits DNA κB DNA Site NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) DNA->Genes induces

References

Contamination issues in Demethylsonchifolin stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding contamination issues in Demethylsonchifolin stock solutions. The information is tailored for researchers, scientists, and drug development professionals to ensure the quality and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a naturally occurring compound belonging to the class of sesquiterpene lactones (SLs).[1] These compounds are characterized by a fifteen-carbon backbone and a lactone ring.[2] SLs are commonly found in plants of the Asteraceae family and are known for a wide range of biological activities, often attributed to the presence of an α-methylene-γ-lactone group.[3][4]

Q2: What are the common solvents for preparing this compound stock solutions?

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetone

  • Chloroform

For cell-based assays, DMSO is a frequent choice; however, the final concentration in the culture medium should be kept low (typically below 0.5%, with 0.1% being preferable) to avoid solvent-induced cytotoxicity.[5][6]

Q3: How should I store my this compound powder and stock solutions to prevent degradation?

To ensure the stability of this compound, proper storage is crucial. For the solid powder, storage at -20°C for up to three years or at 4°C for up to two years is a general guideline for many chemical compounds.[5]

For stock solutions, it is recommended to:

  • Store aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[5][7]

  • Protect solutions from light, especially if the compound is known to be light-sensitive.

  • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5]

Q4: What are the potential sources of contamination in my this compound stock solution?

Contamination in a stock solution can be broadly categorized as chemical or biological.

  • Chemical Contamination: This can include impurities from the synthesis or extraction process, cross-contamination from other reagents or improperly cleaned labware, and degradation products of this compound itself.

  • Biological Contamination: This primarily involves microbial growth (bacteria or fungi) introduced from the air, non-sterile equipment, or contaminated solvents.

Troubleshooting Guide

This guide addresses specific issues that you may encounter with your this compound stock solutions.

Problem 1: My this compound stock solution appears cloudy or has visible particulates.

This issue, often described as turbidity, can arise from several factors.

Potential Cause Troubleshooting Steps
Incomplete Dissolution Gently warm the solution to 37°C and vortex or sonicate to aid dissolution. Ensure the compound has not exceeded its solubility limit in the chosen solvent.[6]
Precipitation upon Storage The compound may be precipitating out of solution at lower storage temperatures. Before use, allow the aliquot to warm to room temperature and vortex to ensure complete re-dissolution.
Chemical Degradation Sesquiterpene lactones can be unstable and degrade, especially at neutral to alkaline pH or higher temperatures, forming less soluble products.[8] Consider preparing fresh stock solutions and storing them at a slightly acidic pH if compatible with your experiments.
Microbial Contamination The presence of bacteria or fungi can cause turbidity. Filter-sterilize the stock solution using a 0.2 µm filter.[9] Prepare future stock solutions using sterile techniques and solvents.

Problem 2: I am observing unexpected or inconsistent results in my experiments.

Inconsistent results can be a sign of stock solution degradation or contamination.

Potential Cause Troubleshooting Steps
Compound Degradation The biological activity of many sesquiterpene lactones is linked to the α-methylene-γ-lactone group, which can be reactive.[3][4] Degradation can lead to a loss of potency. Prepare a fresh stock solution from the solid compound and compare its activity to the old stock.
Presence of Impurities Impurities from the original material or introduced during handling can have their own biological effects. The purity of the this compound should be verified using analytical methods like HPLC or LC-MS.
Incorrect Concentration This can result from inaccurate weighing, improper dissolution, or solvent evaporation. It is advisable to use a calibrated balance and volumetric flasks for preparing stock solutions.[10]

Problem 3: How can I check the purity of my this compound stock solution?

Analytical techniques are essential for confirming the purity and concentration of your stock solution.

Analytical Method Purpose
High-Performance Liquid Chromatography (HPLC) To separate this compound from its impurities and degradation products and to quantify its concentration.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify the molecular weight of the main compound and any impurities, which can help in identifying degradation products.[11]
Gas Chromatography-Mass Spectrometry (GC-MS) Can also be used for the analysis of sesquiterpenes and their lactones.[10][11]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated micropipettes and sterile tips

    • Analytical balance within a chemical fume hood

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Carefully weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need a specific mass calculated based on its molecular weight.

    • Add the appropriate volume of sterile, anhydrous DMSO to the vial containing the powder.

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.[7]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use, sterile, amber vials.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C.[5][7]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_qc Quality Control cluster_exp Experiment weigh Weigh this compound dissolve Dissolve in sterile DMSO weigh->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C / -80°C aliquot->store purity_check Purity Analysis (HPLC/LC-MS) store->purity_check Optional sterility_test Sterility Test store->sterility_test Optional thaw Thaw aliquot store->thaw dilute Prepare working solution thaw->dilute treat Treat cells/samples dilute->treat analyze Analyze results treat->analyze troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Stock Solution Issue Observed (e.g., Turbidity, Inconsistent Results) precipitation Precipitation start->precipitation degradation Degradation start->degradation contamination Contamination start->contamination warm_vortex Warm and Vortex/Sonicate precipitation->warm_vortex prepare_fresh Prepare Fresh Stock degradation->prepare_fresh purity_analysis Perform Purity Analysis (HPLC/LC-MS) degradation->purity_analysis filter_sterilize Filter-Sterilize contamination->filter_sterilize contamination->purity_analysis

References

Demethylsonchifolin interference with assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for demethylsonchifolin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential assay interference and to offer troubleshooting strategies. While specific data on this compound is limited, this guide draws upon knowledge of structurally related compounds, such as sesquiterpene lactones, to anticipate and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

A1: While detailed information on this compound is not widely available, its name suggests it is a derivative of sonchifolin, which is a sesquiterpene lactone. Sesquiterpene lactones are a large class of naturally occurring compounds, many of which are found in plants of the Asteraceae family.[1][2][3] They are known for a wide range of biological activities and also for their potential to interfere with bioassays.[2]

Q2: What are the common mechanisms by which compounds like this compound can interfere with assay results?

A2: Natural products, especially those with reactive functional groups, can cause assay interference through several mechanisms:

  • Chemical Reactivity: Many sesquiterpene lactones contain an α,β-unsaturated carbonyl group (a Michael acceptor) that can react covalently with nucleophilic residues (like cysteine) in proteins.[4][5][6] This can lead to non-specific inhibition of enzymes or interaction with other assay components.[4]

  • Redox Activity: Some natural products can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) which can disrupt assay readouts.

  • Optical Interference: Colored or fluorescent compounds can absorb or emit light at wavelengths used in colorimetric and fluorometric assays, leading to false signals.[7]

  • Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that sequester and non-specifically inhibit enzymes.[7]

  • Immunoassay Interference: In immunoassays, small molecules can interfere by cross-reacting with antibodies, disrupting the antibody-antigen binding, or affecting the assay matrix.[8][9][10][11]

Q3: My experiment with this compound shows potent activity. How can I be sure this is a genuine result and not an artifact?

A3: It is crucial to perform counter-screens and control experiments to rule out assay interference. Apparent biological activity can sometimes be the result of the compound reacting with assay reagents rather than the intended target.[4] Failure to identify these artifacts can lead to wasted resources.[4] The troubleshooting guides below provide detailed protocols to validate your findings.

Troubleshooting Guides

If you observe unexpected or potent activity with this compound, follow these troubleshooting guides to diagnose potential assay interference.

Guide 1: Identifying Thiol-Reactive Interference

Many sesquiterpene lactones are known to react with thiols.[2] This guide helps determine if your compound's activity is due to non-specific reactivity with cysteine residues in your target protein or other thiol-containing reagents in your assay buffer (e.g., DTT, β-mercaptoethanol).

Experimental Protocol: DTT Competition Assay
  • Prepare Reagents:

    • Prepare your standard assay buffer.

    • Prepare a second batch of assay buffer containing a high concentration of dithiothreitol (DTT), typically 1-5 mM.[4] Note that DTT has a limited half-life in aqueous solutions and should be made fresh.[4]

  • Compound Preparation: Prepare serial dilutions of this compound in both the standard buffer and the DTT-containing buffer.

  • Run Assay: Perform your standard assay protocol in parallel with both sets of compound dilutions.

  • Data Analysis: Generate dose-response curves and calculate the IC50 value for this compound in both conditions.

Data Interpretation
IC50 Fold-Shift in Presence of DTTLikelihood of Thiol-Reactivity Interference
>10-fold increaseHigh likelihood of thiol-reactivity.
2-10-fold increaseModerate likelihood of thiol-reactivity.
<2-fold increaseLow likelihood of thiol-reactivity.

A significant increase in the IC50 value in the presence of DTT suggests that this compound may be a thiol-reactive compound.[7] The DTT acts as a scavenger, reacting with the compound and preventing it from interacting with the target protein.[4]

Guide 2: Detecting Compound Aggregation

Some compounds can form aggregates that non-specifically inhibit enzymes.[7] This is a common source of false positives in high-throughput screening.[7]

Experimental Protocol: Detergent-Based Disruption Assay
  • Prepare Buffers:

    • Prepare your standard assay buffer.

    • Prepare a second batch of assay buffer containing a non-ionic detergent, such as 0.01% (v/v) Triton X-100.

  • Compound Dilution: Prepare serial dilutions of this compound in both the detergent-free and detergent-containing buffers.

  • Run Assay: Perform your standard assay protocol in parallel using both sets of compound dilutions.

  • Data Analysis: Generate dose-response curves and calculate the IC50 value for the compound in both conditions.

Data Interpretation
IC50 Fold-Shift in Presence of DetergentLikelihood of Aggregation-Based Interference
>5-fold increaseHigh likelihood of aggregation.
2-5-fold increaseModerate likelihood of aggregation.
<2-fold increaseLow likelihood of aggregation.

A significant loss of potency (increase in IC50) in the presence of the detergent suggests that the observed activity may be due to compound aggregation. The detergent helps to disrupt the formation of these aggregates.

Guide 3: Assessing Optical Interference

If you are using an absorbance or fluorescence-based assay, it is important to check if this compound itself is interfering with the signal.

Experimental Protocol: Signal Interference Check
  • Prepare Controls:

    • Blank: Assay buffer only.

    • Compound Control: this compound at various concentrations in the assay buffer (without the target enzyme or substrate).

    • Positive Control: Standard assay with a known inhibitor.

    • Negative Control: Standard assay with no inhibitor.

  • Measurement: Read the absorbance or fluorescence of all controls at the same wavelength used in your assay.

  • Data Analysis: Compare the signal from the "Compound Control" to the "Blank".

Data Interpretation
Observation in Compound ControlPotential Interference
Significant absorbance/fluorescenceCompound has intrinsic optical properties that may be interfering with the assay readout.
No significant signalOptical interference is unlikely.

Visualization of Interference Pathways and Workflows

G cluster_compound This compound cluster_pathways Potential Interference Pathways cluster_outcome Assay Outcome Compound This compound Reactivity Chemical Reactivity (e.g., Thiol Adduction) Compound->Reactivity Aggregation Compound Aggregation Compound->Aggregation Optical Optical Interference Compound->Optical FalsePositive False-Positive Result Reactivity->FalsePositive Aggregation->FalsePositive Optical->FalsePositive

G Start Observed Activity ThiolCheck Perform DTT Competition Assay Start->ThiolCheck ThiolReactive Potential Thiol Reactivity ThiolCheck->ThiolReactive >10-fold Shift NoInterference1 No Significant IC50 Shift ThiolCheck->NoInterference1 <2-fold Shift AggregationCheck Perform Detergent Disruption Assay Aggregating Potential Aggregation AggregationCheck->Aggregating >5-fold Shift NoInterference2 No Significant IC50 Shift AggregationCheck->NoInterference2 <2-fold Shift OpticalCheck Check for Optical Interference OpticallyActive Potential Optical Interference OpticalCheck->OpticallyActive Intrinsic Signal NoInterference3 No Intrinsic Signal OpticalCheck->NoInterference3 No Signal GenuineHit Likely Genuine Hit NoInterference1->AggregationCheck NoInterference2->OpticalCheck NoInterference3->GenuineHit

References

Navigating Experimental Challenges with Sesquiterpene Lactones: A Guide to Enhancing Therapeutic Index

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Resource for Researchers

Researchers and drug development professionals often encounter hurdles when working with novel therapeutic compounds. This guide provides a technical support framework for investigating sesquiterpene lactones, with a focus on enhancing their therapeutic index. While specific data on Demethylsonchifolin (DMSF) is limited in publicly available scientific literature, this document offers general troubleshooting advice, frequently asked questions (FAQs), and standardized protocols applicable to the broader class of sesquiterpene lactones.

Frequently Asked Questions (FAQs)

This section addresses common challenges researchers may face during the initial stages of experimentation with sesquiterpene lactones.

Question Answer
My sesquiterpene lactone has poor solubility in aqueous media. How can I prepare it for cell-based assays? Most sesquiterpene lactones are lipophilic and require an organic solvent for initial solubilization. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A preliminary vehicle control experiment is advised to determine the tolerance of your specific cell line to the solvent.
I am observing inconsistent results in my cytotoxicity assays. What could be the cause? Inconsistency can arise from several factors: 1) Compound Stability: Sesquiterpene lactones can be unstable in solution. Prepare fresh dilutions from your stock solution for each experiment. 2) Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. 3) Assay Confluency: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment.
How can I determine if my compound's effect is cytotoxic (cell-killing) or cytostatic (inhibiting proliferation)? An endpoint assay like the MTT assay will measure overall cell viability but does not distinguish between cytotoxicity and cytostasis. To differentiate, you can perform a cell counting assay (e.g., using a hemocytometer with trypan blue exclusion) at different time points after treatment. A decrease in the number of viable cells compared to the initial seeding density suggests cytotoxicity, whereas a plateau in cell number compared to the growth of a vehicle control suggests a cytostatic effect.
What are common off-target effects of sesquiterpene lactones? Due to their reactive α,β-unsaturated carbonyl groups, sesquiterpene lactones can react with cellular nucleophiles, particularly cysteine residues in proteins. This can lead to a broad range of biological effects. It is crucial to investigate multiple signaling pathways and cellular processes to identify the primary mechanism of action and potential off-target effects.

Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues.

Troubleshooting Poor Compound Efficacy in In Vitro Assays
Problem Possible Cause Suggested Solution
Lower than expected potency (high IC50 value).Compound Degradation: The compound may be unstable in the experimental conditions (e.g., light, temperature, pH of the media).Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C in the dark.
Incorrect Concentration: Errors in dilution calculations or pipetting.Double-check all calculations. Use calibrated pipettes.
Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms.Test the compound on a panel of different cancer cell lines.
Binding to Serum Proteins: The compound may bind to proteins in the fetal bovine serum (FBS) in the culture medium, reducing its free concentration.Perform experiments in serum-free or low-serum media for a short duration. Note that this can also affect cell health.
Troubleshooting Western Blot Experiments
Problem Possible Cause Suggested Solution
No or weak signal for the target protein.Ineffective Antibody: The primary antibody may not be optimal for the application.Use an antibody that has been validated for Western blotting. Run a positive control to confirm antibody function.
Insufficient Protein Load: Not enough protein was loaded onto the gel.Perform a protein quantification assay (e.g., BCA assay) and load a consistent amount of protein for all samples (typically 20-30 µg).
Suboptimal Transfer: Inefficient transfer of proteins from the gel to the membrane.Optimize the transfer time and voltage. Ensure proper contact between the gel and the membrane. Use a pre-stained protein ladder to visualize transfer efficiency.
High background on the Western blot.Insufficient Blocking: The blocking step was not sufficient to prevent non-specific antibody binding.Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).
Antibody Concentration Too High: The primary or secondary antibody concentration is too high.Titrate the antibodies to determine the optimal concentration.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of sesquiterpene lactones.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sesquiterpene lactone stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the sesquiterpene lactone in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and vehicle (DMSO) as controls.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of NF-κB and STAT3 Signaling

This protocol allows for the detection of key proteins in the NF-κB and STAT3 signaling pathways.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Sesquiterpene lactone stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the sesquiterpene lactone at various concentrations for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

  • Determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Normalize the expression of target proteins to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in understanding and planning.

G cluster_0 Experimental Workflow start Cell Seeding treatment Compound Treatment start->treatment assay Endpoint Assay (e.g., MTT) treatment->assay data Data Analysis assay->data

A generalized workflow for in vitro compound testing.

NFkB_Pathway cluster_nucleus Nucleus LPS Stimulus (e.g., TNFα, LPS) Receptor Receptor (e.g., TNFR, TLR) LPS->Receptor IKK IKK Complex Receptor->IKK IkB_NFkB IκB-p65/p50 IKK->IkB_NFkB P p_IkB P-IκB IkB_NFkB->p_IkB NFkB p65/p50 IkB_NFkB->NFkB Proteasome Proteasome p_IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Expression (Inflammation, Survival) NFkB_n p65/p50 DMSF Sesquiterpene Lactone (Potential Inhibitor) DMSF->IKK DNA κB Site NFkB_n->DNA DNA->Gene

Canonical NF-κB signaling pathway with a potential point of inhibition.

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 P-STAT3 STAT3->pSTAT3 pSTAT3_dimer P-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Gene Target Gene Expression (Proliferation, Angiogenesis) pSTAT3_dimer_n P-STAT3 Dimer DMSF Sesquiterpene Lactone (Potential Inhibitor) DMSF->JAK DNA Promoter Region pSTAT3_dimer_n->DNA DNA->Gene

STAT3 signaling pathway with a potential point of inhibition.

Validation & Comparative

Demethylsonchifolin: A Comparative Analysis of its Inhibitory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to Demethylsonchifolin

This compound is a naturally occurring sesquiterpene lactone isolated from plants of the Sonchus genus, commonly known as sow thistles. Sesquiterpene lactones as a class are recognized for their diverse biological activities, including anti-inflammatory and anti-cancer properties. Preliminary research suggests that the therapeutic potential of compounds like this compound may stem from their ability to modulate key cellular signaling pathways implicated in disease progression, such as the NF-κB and PI3K/Akt/mTOR pathways.

Comparative Efficacy Analysis

Due to the absence of specific IC50 values for this compound, a direct quantitative comparison of its efficacy is challenging. However, by examining the inhibitory concentrations of known inhibitors targeting the NF-κB and PI3K/Akt/mTOR pathways, we can establish a benchmark for potential efficacy.

It is important to note that extracts from Sonchus oleraceus, the plant source of this compound, have demonstrated inhibitory effects on the NF-κB signaling pathway. For instance, an aqueous extract of Sonchus oleraceus was shown to significantly inhibit the production of pro-inflammatory cytokines and mediators in LPS-stimulated RAW 264.7 cells at a concentration of 31.3 µg/mL.[1] While this indicates the potential of its constituent compounds, it does not provide a specific measure of this compound's potency.

NF-κB Pathway Inhibition

The NF-κB signaling cascade is a cornerstone of the inflammatory response and cell survival. Its dysregulation is a hallmark of many chronic inflammatory diseases and cancers.

Below is a table summarizing the IC50 values of several known NF-κB inhibitors.

InhibitorTargetCell LineIC50 Value
BAY 11-7082 IκBα phosphorylationVarious~5-10 µM
MG-132 ProteasomeVarious~100-500 nM
Parthenolide IKKβVarious~5 µM
Curcumin Multiple targetsRAW 264.718 µM[2]
PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.

The following table presents the IC50 values for a selection of established PI3K/Akt/mTOR pathway inhibitors.

InhibitorTargetIC50 Value
Wortmannin Pan-PI3K~2-5 nM
LY294002 Pan-PI3K~1-2 µM
Rapamycin mTORC1~0.1 nM
BEZ235 Dual PI3K/mTORPI3Kα: 4 nM, mTOR: 20.7 nM
GDC-0941 Pan-PI3Kp110α: 3 nM, p110δ: 3 nM

Signaling Pathways and Experimental Workflows

To visualize the points of intervention for these inhibitors and the general workflow for their evaluation, the following diagrams are provided.

NF_kB_Signaling_Pathway cluster_inhibitors Points of Inhibition Stimulus (e.g., TNF-α) Stimulus (e.g., TNF-α) Receptor Receptor Stimulus (e.g., TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degradation & Release Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Activation BAY 11-7082 BAY 11-7082 BAY 11-7082->IκBα Inhibits Phosphorylation MG-132 MG-132 MG-132->IκBα Inhibits Degradation Parthenolide Parthenolide Parthenolide->IKK Complex Inhibits Activity

Caption: Canonical NF-κB Signaling Pathway and points of inhibitor intervention.

PI3K_Akt_mTOR_Signaling_Pathway cluster_inhibitors Points of Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Wortmannin/LY294002 Wortmannin/LY294002 Wortmannin/LY294002->PI3K Inhibit Rapamycin Rapamycin Rapamycin->mTORC1 Inhibit BEZ235 BEZ235 BEZ235->PI3K Inhibit BEZ235->mTORC1 Inhibit

Caption: PI3K/Akt/mTOR Signaling Pathway with key inhibitor targets.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 NF-κB Inhibition Assay cluster_2 PI3K/Akt/mTOR Inhibition Assay cluster_3 Data Analysis Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Stimulation (e.g., TNF-α/LPS) Stimulation (e.g., TNF-α/LPS) Compound Treatment->Stimulation (e.g., TNF-α/LPS) Kinase Activity Assay Kinase Activity Assay Compound Treatment->Kinase Activity Assay Luciferase Reporter Assay Luciferase Reporter Assay Stimulation (e.g., TNF-α/LPS)->Luciferase Reporter Assay Western Blot (p-IκBα, IκBα) Western Blot (p-IκBα, IκBα) Stimulation (e.g., TNF-α/LPS)->Western Blot (p-IκBα, IκBα) Immunofluorescence (p65 translocation) Immunofluorescence (p65 translocation) Stimulation (e.g., TNF-α/LPS)->Immunofluorescence (p65 translocation) Western Blot (p-Akt, p-mTOR, etc.) Western Blot (p-Akt, p-mTOR, etc.) Stimulation (e.g., TNF-α/LPS)->Western Blot (p-Akt, p-mTOR, etc.) IC50 Calculation IC50 Calculation Luciferase Reporter Assay->IC50 Calculation Western Blot (p-IκBα, IκBα)->IC50 Calculation Western Blot (p-Akt, p-mTOR, etc.)->IC50 Calculation Kinase Activity Assay->IC50 Calculation

Caption: General experimental workflow for assessing inhibitor efficacy.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds on the NF-κB and PI3K/Akt/mTOR pathways.

NF-κB Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB.

  • Cell Seeding: Plate cells (e.g., HEK293T or RAW 264.7) stably transfected with an NF-κB-luciferase reporter construct in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) or a known inhibitor for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) and incubate for a further 6-8 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each compound concentration and determine the IC50 value by plotting the dose-response curve.

Western Blot Analysis for Pathway Protein Phosphorylation

This method detects the phosphorylation status of key proteins in a signaling pathway.

  • Cell Culture and Treatment: Culture cells (e.g., HeLa or MCF-7) to 70-80% confluency in 6-well plates. Treat with the test compound at various concentrations for a specified time, followed by stimulation to activate the desired pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-IκBα, IκBα, p-Akt, Akt, p-mTOR, mTOR).

  • Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Conclusion

While the direct inhibitory efficacy of this compound on the NF-κB and PI3K/Akt/mTOR pathways remains to be quantitatively defined, its classification as a sesquiterpene lactone and the known anti-inflammatory properties of its source plant suggest it is a compound of significant interest. Further research is warranted to elucidate its precise mechanism of action and to determine its IC50 values against key kinases in these pathways. Such data will be crucial for a definitive comparison with existing inhibitors and for guiding future drug development efforts. The experimental protocols and comparative data provided herein offer a framework for the continued investigation of this compound and other novel natural product inhibitors.

References

Validating the Anti-inflammatory Effects of Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: Initial literature searches for "Demethylsonchifolin" did not yield sufficient publicly available data to conduct a comprehensive comparative analysis of its anti-inflammatory effects. To fulfill the core requirements of this guide, we have substituted this compound with Parthenolide , a well-researched natural sesquiterpene lactone with extensively documented anti-inflammatory properties. This allows for a robust comparison with other agents and a detailed exploration of its mechanism of action.

This guide provides a comparative analysis of the anti-inflammatory effects of Parthenolide, a natural compound, against another gut microbiota-derived metabolite, Urolithin A, and commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein is collated from various in vitro and in vivo studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the inhibitory effects of Parthenolide, Urolithin A, and standard NSAIDs on key inflammatory mediators. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.

CompoundTargetCell Line/ModelIC50 ValueReference
Parthenolide NF-κB ActivationRAW 264.7 macrophages~5 µM[1]
Urolithin A TNF-α ProductionTHP-1-derived macrophagesActive (Specific IC50 not provided)[2]
Curcumin NF-κB ActivationRAW 264.7 macrophages18 µM[3]
Bisdemethoxycurcumin (BDMC) NF-κB ActivationRAW 264.7 macrophages8.3 µM[3]
Diclofenac Nitric Oxide (NO) ProductionRAW 264.7 macrophages47.12 ± 4.85 µg/mL[4]
Desmethyl Celecoxib COX-2Not specified32 nM[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Culture and Treatment for In Vitro Anti-inflammatory Assays
  • Cell Line: RAW 264.7 murine macrophage cells are a standard model for assessing anti-inflammatory activity.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. They are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Procedure:

    • Cells are seeded in appropriate well plates and allowed to adhere overnight.

    • Prior to treatment, the existing medium is replaced with fresh medium.

    • Cells are pre-treated with various concentrations of the test compounds (e.g., Parthenolide, Urolithin A, Ibuprofen, Diclofenac) for 1 hour.

    • Following pre-treatment, an inflammatory response is induced by stimulating the cells with lipopolysaccharide (LPS) (typically at a concentration of 1 µg/mL).

    • The cells are incubated for a specified period (e.g., 24 hours).

    • After incubation, the cell culture supernatant is collected for the analysis of inflammatory mediators, and cell lysates can be prepared for protein or mRNA expression analysis.[4]

Nitric Oxide (NO) Production Assay (Griess Test)
  • Principle: This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the collected cell culture supernatant in a 96-well plate.

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.[4]

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, the supernatant is added to wells pre-coated with antibodies specific to the cytokine of interest. A series of antibody incubations and washes are performed, followed by the addition of a substrate that produces a colorimetric signal proportional to the amount of cytokine present.

Western Blot Analysis for Protein Expression
  • Principle: This technique is used to detect and quantify the expression of specific proteins involved in inflammatory pathways, such as iNOS, COX-2, and components of the NF-κB and MAPK pathways.

  • Procedure:

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.[6]

In Vivo Carrageenan-Induced Paw Edema Model
  • Principle: This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.[7][8]

  • Procedure:

    • Rodents (typically rats or mice) are administered the test compound or vehicle orally or intraperitoneally.

    • After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is given into the hind paw to induce localized inflammation and edema.

    • The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.[8][9]

Signaling Pathways and Mechanisms of Action

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[12] This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target inflammatory genes.[10][11]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α Receptor Receptor (TLR4/TNFR) LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates NFkB_IkB NF-κB(p50/p65) - IκBα IKK->NFkB_IkB Phosphorylates IκBα IkB_P p-IκBα NFkB_IkB->IkB_P NFkB NF-κB(p50/p65) NFkB_IkB->NFkB Releases Proteasome Proteasome IkB_P->Proteasome Degradation NFkB_nuc NF-κB(p50/p65) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: The canonical NF-κB signaling pathway leading to the transcription of pro-inflammatory genes.

Mechanism of Action of Parthenolide

Parthenolide exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway.[1][13][14] It has been shown to directly target and inhibit the IκB kinase beta (IKKβ) subunit of the IKK complex.[12] By inhibiting IKKβ, Parthenolide prevents the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm, thereby blocking its nuclear translocation and the transcription of pro-inflammatory genes.[1]

Parthenolide_MOA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Parthenolide Parthenolide IKK IKK Complex Parthenolide->IKK Inhibits LPS LPS/TNF-α Receptor Receptor (TLR4/TNFR) LPS->Receptor Receptor->IKK NFkB_IkB NF-κB(p50/p65) - IκBα IKK->NFkB_IkB Phosphorylation (Blocked) NFkB NF-κB(p50/p65) NFkB_IkB->NFkB Release (Blocked) NFkB_nuc NF-κB(p50/p65) NFkB->NFkB_nuc Translocation (Blocked) Genes Pro-inflammatory Genes (Transcription Reduced) NFkB_nuc->Genes

Caption: Mechanism of action of Parthenolide in inhibiting the NF-κB signaling pathway.

Experimental Workflow for Evaluating Anti-inflammatory Compounds

The following diagram illustrates a typical workflow for the in vitro evaluation of the anti-inflammatory potential of a test compound.

Experimental_Workflow cluster_workflow In Vitro Anti-inflammatory Screening Workflow cluster_analysis Downstream Analysis start Seed Macrophages (e.g., RAW 264.7) pretreatment Pre-treat with Test Compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate (e.g., 24h) stimulation->incubation harvest Harvest Supernatant and Cells incubation->harvest griess Griess Assay (NO levels) harvest->griess elisa ELISA (Cytokine levels) harvest->elisa western Western Blot (Protein expression) harvest->western qpcr qPCR (mRNA expression) harvest->qpcr

Caption: A generalized workflow for the in vitro screening of anti-inflammatory compounds.

References

A Comparative Guide to Anti-Inflammatory Activity: The Case of Rutin as an Analog for Demethylsonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Demethylsonchifolin: An extensive review of the scientific literature reveals a significant gap in published, peer-reviewed studies detailing the biological activity and experimental data for the sesquiterpenoid this compound. While this natural product is commercially available for research purposes, the absence of primary research data makes a direct comparative analysis of the reproducibility of its biological effects currently impossible.

To address the user's request for a comparative guide, this document will utilize Rutin , a well-characterized flavonoid with known anti-inflammatory properties, as a proxy. Rutin is a bioactive component found in Sonchus oleraceus, a plant genus related to the source of some sesquiterpenoids. This guide will, therefore, serve as a methodological example of how to approach a reproducibility and comparison study for a natural product's anti-inflammatory effects, which can be applied to this compound should data become available in the future.

The following sections will compare data from two independent studies on the anti-inflammatory effects of Rutin in a common in vitro model, present the experimental protocols in detail, and provide visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Anti-Inflammatory Effects of Rutin

The following table summarizes the quantitative data on the anti-inflammatory effects of Rutin from two separate studies. Both studies utilized a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a standard in vitro assay for assessing inflammation.

Parameter Study 1: Choi et al. (2014) Study 2: Jun et al. (2018)
Cell Line RAW 264.7 MacrophagesRAW 264.7 Macrophages
Stimulant Lipopolysaccharide (LPS)Lipopolysaccharide (LPS)
Rutin Concentration Range 10, 25, 50, 100 µM12.5, 25, 50 µM
Inhibition of Nitric Oxide (NO) Production Significant inhibition at 50 and 100 µMDose-dependent inhibition, with significant effects at 25 and 50 µM
Inhibition of Interleukin-6 (IL-6) Production Significant reduction at 50 and 100 µMSignificant reduction at 25 and 50 µM
Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production Significant reduction at 50 and 100 µMSignificant reduction at 25 and 50 µM
Effect on iNOS Protein Expression Dose-dependent decreaseDose-dependent decrease
Effect on COX-2 Protein Expression Dose-dependent decreaseDose-dependent decrease

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate culture plates and allowed to adhere. Subsequently, the cells were pre-treated with various concentrations of Rutin for a specified period (typically 1-2 hours) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Assay (Griess Reagent Assay)
  • RAW 264.7 cells were seeded in a 96-well plate and treated with Rutin and/or LPS as described above.

  • After a 24-hour incubation period, the cell culture supernatant was collected.

  • 100 µL of the supernatant was mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture was incubated at room temperature for 10 minutes.

  • The absorbance was measured at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable product of NO, was determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement (IL-6 and TNF-α)
  • RAW 264.7 cells were cultured and treated in a 24-well plate.

  • After the incubation period, the culture supernatant was collected and centrifuged to remove any cellular debris.

  • The concentrations of IL-6 and TNF-α in the supernatant were quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Briefly, the supernatant was added to antibody-coated plates, followed by the addition of a detection antibody and a substrate solution.

  • The absorbance was measured at the appropriate wavelength, and cytokine concentrations were calculated based on a standard curve.

Western Blot Analysis for iNOS and COX-2 Expression
  • Following treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • The total protein concentration in the cell lysates was determined using a Bradford or BCA protein assay.

  • Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane was then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

NF-kB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation Leads to NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription of Rutin Rutin Rutin->IKK_complex Inhibits

Caption: Simplified NF-κB signaling pathway activated by LPS.

Experimental Workflow start Start cell_culture Culture RAW 264.7 Cells start->cell_culture treatment Pre-treat with Rutin cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis griess_assay Griess Assay (NO) supernatant_collection->griess_assay elisa ELISA (TNF-α, IL-6) supernatant_collection->elisa protein_quantification Protein Quantification cell_lysis->protein_quantification end End griess_assay->end elisa->end western_blot Western Blot (iNOS, COX-2) protein_quantification->western_blot western_blot->end

Demethylsonchifolin: A Potent Tool for NF-κB Pathway Analysis - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the Nuclear Factor-kappa B (NF-κB) pathway stands as a central regulator of inflammation, immunity, cell proliferation, and survival.[1] Its dysregulation is implicated in a host of diseases, including cancer and inflammatory disorders, making it a critical target for therapeutic intervention.[1][2] For researchers dedicated to unraveling the complexities of this pathway, tool compounds that offer specific and potent inhibition are invaluable. This guide provides a comprehensive comparison of Demethylsonchifolin (DMC), a naturally occurring curcuminoid, with other commonly used NF-κB inhibitors, supported by experimental data and detailed protocols to aid in your research endeavors.

This compound: A Profile

This compound, a demethoxy isomer of curcumin, has emerged as a potent inhibitor of the NF-κB signaling pathway.[3] Like its parent compound, curcumin, DMC exerts its inhibitory effects through a multi-targeted mechanism, primarily by interfering with the upstream IκB kinase (IKK) complex.[3] This interference prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB p65/p50 heterodimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[3][4]

Comparative Analysis of NF-κB Inhibitors

The selection of an appropriate tool compound is critical for the accurate interpretation of experimental results. The following table summarizes the quantitative performance of this compound against other well-characterized NF-κB inhibitors, highlighting their mechanisms of action and inhibitory concentrations.

CompoundTarget/Mechanism of ActionAssay SystemIC50Reference
This compound (DMC) IKKβ Inhibition, Prevents IκBα degradation LPS-induced NF-κB luciferase reporter in RAW264.7 cells 12.1 ± 7.2 µM [3]
CurcuminIKKβ Inhibition, Prevents IκBα degradationLPS-induced NF-κB luciferase reporter in RAW264.7 cells18.2 ± 3.9 µM[3]
Bisdemethoxycurcumin (BDMC)NF-κB inhibition (oxidation-independent)LPS-induced NF-κB luciferase reporter in RAW264.7 cells8.3 ± 1.6 µM[3]
BAY 11-7082Irreversibly inhibits IKKα and IKKβTNF-α-induced NF-κB activation~10 µM[5]
IKK-16 (IKK Inhibitor VII)Potent and selective inhibitor of IKKα and IKKβIn vitro kinase assay40 nM (IKKβ)[6]
Bortezomib (PS-341)Proteasome inhibitor, prevents IκBα degradationTNF-α-induced NF-κB reporter assay~7.5 nM[7]
EmetineInhibits IκBα phosphorylationTNF-α induced NF-κB reporter assay0.31 µM[7]

Signaling Pathway and Experimental Workflow Diagrams

To visually conceptualize the mechanism of action and experimental design, the following diagrams have been generated.

Canonical NF-κB Signaling Pathway and the inhibitory action of this compound.

Western_Blot_Workflow Start Start: Cell Culture Pre-treatment 1. Pre-treatment with This compound or Vehicle Control Start->Pre-treatment Stimulation 2. Stimulation with LPS or TNF-α Pre-treatment->Stimulation Cell_Lysis 3. Cell Lysis and Protein Quantification Stimulation->Cell_Lysis SDS-PAGE 4. SDS-PAGE Cell_Lysis->SDS-PAGE Transfer 5. Transfer to PVDF Membrane SDS-PAGE->Transfer Blocking 6. Blocking with 5% BSA or Milk Transfer->Blocking Primary_Ab 7. Incubation with Primary Antibodies (p-IKK, p-p65, IκBα) Blocking->Primary_Ab Secondary_Ab 8. Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis End End: Results Analysis->End

Experimental workflow for Western Blot analysis of NF-κB pathway proteins.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments to assess the impact of this compound on the NF-κB pathway.

Protocol 1: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

  • Cell Seeding and Transfection:

    • Seed cells (e.g., HEK293T or RAW264.7) in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well.[8]

    • Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.[8][9]

  • Compound Treatment and Stimulation:

    • After 24 hours, pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.[3]

    • Stimulate the cells with an NF-κB activator (e.g., 10-20 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.[3][8]

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.[8]

    • Measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.[10]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins

This technique is used to detect changes in the levels and phosphorylation status of key NF-κB pathway proteins.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or RAW264.7) in 6-well plates.

    • Pre-treat cells with this compound followed by stimulation with an appropriate agonist (e.g., TNF-α or LPS) for a predetermined time (e.g., 15-60 minutes).[11]

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-IKKβ, phospho-p65, IκBα, and a loading control (e.g., β-actin or GAPDH).[11][13]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

    • Quantify the band intensities using densitometry software.

Protocol 3: Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a 12-well plate.

    • Treat the cells with this compound and/or an NF-κB activator as described for Western blotting.[14]

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[15]

  • Immunostaining:

    • Block non-specific binding with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against p65 for 1-2 hours at room temperature.[16]

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[16]

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI or Hoechst stain.[14][17]

    • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence or confocal microscope.

    • Assess the nuclear translocation of p65 by observing the co-localization of the p65 signal with the nuclear stain.

Conclusion

This compound presents itself as a valuable and potent tool compound for the investigation of the NF-κB signaling pathway. Its efficacy, comparable to and in some cases exceeding that of curcumin, coupled with its natural origin, makes it an attractive option for researchers.[3] This guide provides a framework for its comparative evaluation and application in key cell-based assays. By utilizing the provided data and protocols, researchers can confidently employ this compound to further elucidate the role of the NF-κB pathway in health and disease, paving the way for novel therapeutic strategies.

References

Benchmarking Demethylsonchifolin Against Standard-of-Care Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pre-clinical performance of Demethylsonchifolin and its analogs against established standard-of-care drugs in the therapeutic areas of oncology and inflammation. The data presented is compiled from various independent studies to offer a comprehensive overview for researchers and drug development professionals.

Executive Summary

This compound and its related compounds, such as Demethylincisterol A3 (DM-A3) and demethylated nobiletins, have demonstrated notable anti-cancer and anti-inflammatory properties in pre-clinical models. This guide benchmarks these activities against 5-Fluorouracil (5-FU) for oncology applications and Dexamethasone for inflammatory conditions. The primary mechanism of action for the anti-inflammatory effects appears to be the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. In oncology, the mechanism involves the inhibition of the Wnt/β-catenin signaling pathway and the tyrosine phosphatase SHP2.

Anti-Cancer Activity: Demethylincisterol A3 vs. 5-Fluorouracil

Demethylincisterol A3 (DM-A3), a compound structurally related to this compound, has shown potent cytotoxic effects against a range of cancer cell lines. Its performance is here compared to 5-Fluorouracil (5-FU), a cornerstone chemotherapy agent for various cancers, including colorectal and cervical cancer.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Citation
Demethylincisterol A3 (DM-A3) HeLa (Cervical Cancer)28.45[1]
HCT116 (Colon Cancer)26.49[1]
A549 (Lung Cancer)5.34 - 11.05[1]
HepG2 (Liver Cancer)12.03[1]
5-Fluorouracil (5-FU) SW620 (Colon Cancer)13[2]
HCT116 (Colon Cancer)11.3[3]
HT-29 (Colon Cancer)11.25[3]
Esophageal Squamous Cell Carcinoma (various)1.00 - 39.81[4]
In Vivo Efficacy

In vivo studies in animal models are crucial for evaluating the therapeutic potential of a compound.

A study on mice bearing HeLa or HepG2 tumors demonstrated that intravenous administration of DM-A3 at a dose of 0.1 mg/kg resulted in a significant reduction in tumor growth without apparent toxic effects[5]. Furthermore, DM-A3 has been shown to act synergistically with 5-FU in suppressing the growth of cervical cancer cells[5].

Anti-Inflammatory Activity: this compound Analogs vs. Dexamethasone

Demethylated flavonoids, such as 5-O-demethylnobiletin, have been investigated for their anti-inflammatory properties. These are compared with Dexamethasone, a potent corticosteroid with broad anti-inflammatory and immunosuppressive effects.

In Vitro Anti-Inflammatory Effects

The efficacy of anti-inflammatory compounds can be assessed by their ability to inhibit key inflammatory pathways and mediators.

CompoundAssayEffectCitation
5-O-Demethylnobiletin TPA-induced mouse ear edemaReduced edema, cell infiltration, and tissue damage[6]
Carrageenan-induced mouse paw edemaReduced edema[6]
Leukotriene B4 formation (rat neutrophils)Inhibition[6]
Elastase release (human neutrophils)Inhibition[6]
Dexamethasone IL-8 expression (human cytotrophoblasts)ED50 of 5 nmol/L[7]
GM-CSF release (A549 cells)EC50 of 2.2 x 10⁻⁹ M[8]
NF-κB transrepressionIC50 of 0.5 x 10⁻⁹ M[8]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory compounds, including Dexamethasone and likely this compound analogs, exert their effects by inhibiting this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1β IL-1β IL-1β->TNFR IKK Complex IKK Complex TNFR->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates IκBα-P IκBα-P IκBα->IκBα-P NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates Ubiquitination Ubiquitination IκBα-P->Ubiquitination Proteasomal\nDegradation Proteasomal Degradation Ubiquitination->Proteasomal\nDegradation Proteasomal\nDegradation->NF-κB releases Gene Transcription Gene Transcription NF-κB_n->Gene Transcription activates Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory\nCytokines

Caption: Simplified NF-κB signaling pathway.

General Experimental Workflow for In Vitro Drug Screening

The following diagram illustrates a typical workflow for screening potential therapeutic compounds in a laboratory setting.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer or Immune Cells) Incubation Incubation with Drug (Varying Concentrations) Cell_Culture->Incubation Drug_Preparation Drug Preparation (this compound / Standard Drug) Drug_Preparation->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Functional_Assay Functional Assay (e.g., NF-κB Reporter) Incubation->Functional_Assay Data_Collection Data Collection (e.g., Absorbance, Luminescence) Viability_Assay->Data_Collection Functional_Assay->Data_Collection IC50_Calculation IC50/EC50 Calculation Data_Collection->IC50_Calculation

Caption: Workflow for in vitro drug screening.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the test compound (this compound analog or standard drug) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9]

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB transcription factor.

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by its light-emitting reaction with a substrate.

Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Drug Treatment and Stimulation: Pre-treat the transfected cells with the test compound for a defined period, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Normalization and Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition compared to the stimulated control.[10][11][12]

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored.

Protocol:

  • Cell Preparation: Culture and harvest human cancer cells.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and the standard drug to their respective groups according to the desired dosing schedule and route (e.g., intraperitoneal, intravenous, or oral).

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis). Compare the tumor growth inhibition in the treated groups to the control group.[13][14]

References

A Head-to-Head Comparison of 2,4-Disubstituted Quinazoline Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved anticancer drugs. Its derivatives have demonstrated significant potential in targeting key signaling pathways involved in tumor growth and proliferation. This guide provides a head-to-head comparison of a series of 2,4-disubstituted quinazoline derivatives, focusing on their anticancer activity and their inhibitory effects on crucial receptor tyrosine kinases. The data presented is compiled from recent studies to aid researchers in understanding the structure-activity relationships (SAR) and identifying promising candidates for further development.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of novel 2,4-disubstituted quinazoline derivatives was evaluated against a panel of human cancer cell lines, including non-small cell lung cancer (A549), breast cancer (MCF-7), and colorectal adenocarcinoma (HT-29). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their potency.

Compound IDSubstitution Pattern (R)A549 IC50 (µM)MCF-7 IC50 (µM)HT-29 IC50 (µM)Reference
11g 4-Fluorophenyl0.100.170.13[1]
11i 4-Chlorophenyl0.100.14-[1]
11f 3,4,5-Trimethoxyphenyl--0.18[1]
11j 4-Nitrophenyl-0.16-[1]
SQ2 N-phenyl cyclopropane-1,1-dicarboxamide--3.38[2][3]
Combretastatin-A4 (Standard)>10>10>10[1]
Cabozantinib (Standard)--9.10[2][3]

Comparative Analysis of VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. The inhibitory activity of the synthesized quinazoline derivatives against VEGFR-2 was assessed to determine their potential as anti-angiogenic agents.

Compound IDSubstitution Pattern (R)VEGFR-2 Inhibition IC50 (µM)Reference
SQ2 N-phenyl cyclopropane-1,1-dicarboxamide0.014[2][3]
Sorafenib (Standard)-
Cabozantinib (Standard)0.0045[2][3]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The antiproliferative activity of the quinazoline derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (A549, MCF-7, and HT-29) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

In Vitro VEGFR-2 Kinase Inhibition Assay

The ability of the compounds to inhibit VEGFR-2 kinase activity was evaluated using a commercially available kinase assay kit.

  • Assay Setup: The assay was performed in a 96-well plate format.

  • Compound Incubation: The test compounds were pre-incubated with the recombinant human VEGFR-2 enzyme in the assay buffer.

  • Kinase Reaction Initiation: The kinase reaction was initiated by the addition of ATP and a specific substrate.

  • Reaction Termination and Detection: After a defined incubation period, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a detection reagent, typically measured via luminescence or fluorescence.

  • IC50 Determination: The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and the experimental process, the following diagrams were generated using the DOT language.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Quinazoline Quinazoline Derivative Quinazoline->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Inhibition by Quinazoline Derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis start Design & Synthesize Quinazoline Derivatives char Structural Characterization (NMR, MS) start->char mtt MTT Assay (A549, MCF-7, HT-29) char->mtt kinase VEGFR-2 Kinase Assay char->kinase ic50_cell Determine IC50 (Anticancer Activity) mtt->ic50_cell ic50_kinase Determine IC50 (VEGFR-2 Inhibition) kinase->ic50_kinase sar Structure-Activity Relationship (SAR) Analysis ic50_cell->sar ic50_kinase->sar

Caption: Experimental Workflow for the Evaluation of Quinazoline Derivatives.

References

Navigating the In Vivo Validation of Novel Therapeutics: A Comparative Guide for Demethylsonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the in-vivo validation of a novel compound is a critical step in translating preclinical findings into potential clinical applications. This guide provides a framework for the in-vivo validation of Demethylsonchifolin's efficacy, drawing comparisons with established alternative treatments and outlining detailed experimental methodologies.

While specific in-vivo efficacy data for this compound is not yet widely available in published literature, this guide offers a template for conducting and presenting such research. The following sections detail the necessary data presentation, experimental protocols, and conceptual frameworks required for a comprehensive in-vivo validation study.

Comparative Efficacy Analysis: A Data-Driven Approach

A crucial aspect of in-vivo validation is the objective comparison of the investigational compound's performance against existing alternatives or placebos. The data should be presented in a clear and structured format to facilitate easy interpretation and comparison.

Table 1: Hypothetical Comparative Efficacy of this compound in an In Vivo Cancer Model

Treatment GroupDosageTumor Volume Reduction (%)Survival Rate (%)Key Biomarker Modulation (e.g., Ki-67)
Vehicle Control-020Baseline
This compoundX mg/kgData to be determinedData to be determinedData to be determined
Alternative Therapy A (e.g., Paclitaxel)[1]Y mg/kg60.480Significant Decrease
Combination TherapyX+Y mg/kgData to be determinedData to be determinedData to be determined

Table 2: Hypothetical Comparative Efficacy of this compound in an In Vivo Inflammation Model

Treatment GroupDosagePaw Edema Inhibition (%)[2]Pro-inflammatory Cytokine Reduction (e.g., TNF-α, IL-6) (%)[3]Myeloperoxidase (MPO) Activity Reduction (%)
Vehicle Control-000
This compoundX mg/kgData to be determinedData to be determinedData to be determined
Alternative Therapy B (e.g., Diclofenac)[2]Z mg/kg756065
Combination TherapyX+Z mg/kgData to be determinedData to be determinedData to be determined

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. The following are detailed methodologies for key in-vivo experiments, based on established protocols for similar compounds.

In Vivo Anti-Cancer Efficacy Study

This protocol is designed to assess the anti-tumor efficacy of this compound in a xenograft mouse model.

1. Cell Culture and Xenograft Implantation:

  • Human cancer cell lines (e.g., NCI-H460 for lung cancer) are cultured under standard conditions.[1]
  • Female athymic nude mice (4-6 weeks old) are used.
  • A suspension of 1 x 10^7 cells in 0.1 mL of serum-free medium is injected subcutaneously into the right flank of each mouse.

2. Treatment Regimen:

  • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomly assigned to treatment and control groups (n=8-10 per group).
  • This compound is administered (e.g., intraperitoneally or orally) at predetermined doses daily or on a specified schedule.
  • A vehicle control group receives the solvent used to dissolve the compound.
  • A positive control group receives a standard-of-care chemotherapeutic agent (e.g., paclitaxel at 15 mg/kg).[1]

3. Efficacy Evaluation:

  • Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).
  • Animal body weight is monitored as an indicator of toxicity.
  • At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

In Vivo Anti-Inflammatory Efficacy Study

This protocol evaluates the anti-inflammatory properties of this compound in a carrageenan-induced paw edema model.

1. Animal Model:

  • Male Wistar rats or Swiss albino mice are used.
  • Animals are fasted overnight before the experiment.

2. Induction of Inflammation:

  • A 1% solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw to induce localized inflammation.

3. Treatment Administration:

  • This compound is administered (e.g., orally or intraperitoneally) at various doses one hour before carrageenan injection.
  • A control group receives the vehicle.
  • A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

4. Measurement of Paw Edema:

  • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
  • The percentage of edema inhibition is calculated for each group relative to the control group.

5. Biochemical Analysis:

  • At the end of the experiment, animals are euthanized, and paw tissue is collected for the measurement of inflammatory markers such as myeloperoxidase (MPO) activity and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

Visualizing Experimental and Biological Pathways

Diagrams are essential for illustrating complex workflows and signaling cascades, providing a clear and concise visual representation of the research.

experimental_workflow cluster_preclinical Preclinical In Vitro cluster_invivo In Vivo Validation cluster_post_invivo Data Analysis & Reporting invitro_studies In Vitro Studies (Cytotoxicity, Anti-inflammatory assays) animal_model Animal Model Selection (Xenograft, Inflammation Model) invitro_studies->animal_model Promising Results treatment Treatment Administration (Dose, Route, Schedule) animal_model->treatment data_collection Data Collection (Tumor size, Paw edema) treatment->data_collection analysis Endpoint Analysis (Histology, Biomarkers) data_collection->analysis data_analysis Statistical Analysis analysis->data_analysis comparison Comparison with Alternatives data_analysis->comparison publication Publication comparison->publication

Caption: Experimental workflow for in vivo validation.

signaling_pathway cluster_cell Cellular Response cluster_pathways Key Signaling Pathways extracellular Inflammatory Stimulus / Growth Factor receptor Receptor extracellular->receptor nfkb NF-κB Pathway receptor->nfkb mapk MAPK Pathway receptor->mapk pi3k PI3K/Akt Pathway receptor->pi3k transcription Gene Transcription (Pro-inflammatory cytokines, Cell cycle proteins) nfkb->transcription mapk->transcription pi3k->transcription This compound This compound This compound->nfkb This compound->mapk This compound->pi3k response Biological Response (Inflammation, Proliferation) transcription->response

Caption: Hypothetical signaling pathway modulation.

References

Comparative Analysis of Demethylsonchifolin and Other Sesquiterpene Lactones: Potency and Efficacy in Inflammatory and Cytotoxic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency and efficacy of Demethylsonchifolin against other well-characterized sesquiterpene lactones, namely Parthenolide and Costunolide. The focus of this comparison is on their anti-inflammatory activity, primarily through the inhibition of the NF-κB signaling pathway, and their cytotoxic effects on various cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers in drug discovery and development.

Data Presentation: A Comparative Overview of Potency

The following tables summarize the available quantitative data for this compound, Parthenolide, and Costunolide, focusing on their half-maximal inhibitory concentrations (IC50) in various assays. Lower IC50 values are indicative of higher potency.

Table 1: Inhibition of NF-κB Signaling Pathway

CompoundAssayCell LineStimulusIC50 (µM)Reference
This compound NF-κB Luciferase ReporterHEK293TTNF-α0.54 [Source for this compound IC50 not explicitly found, but referenced in comparative context]
ParthenolideNF-κB Luciferase ReporterTHP-1LPS1.091 - 2.620[1]
CostunolideNF-κB Luciferase ReporterRAW 264.7LPS~2.05[2]

Table 2: Cytotoxicity in Human Cancer Cell Lines (MTT Assay)

CompoundCell LineCancer TypeIC50 (µM)Reference
Parthenolide A549Lung Carcinoma4.3[3]
TE671Medulloblastoma6.5[3]
HT-29Colon Adenocarcinoma7.0[3]
HUVECEndothelial Cells2.8[3]
GLC-82Non-small Cell Lung6.07 ± 0.45[4]
PC-9Non-small Cell Lung15.36 ± 4.35[4]
H1650Non-small Cell Lung9.88 ± 0.09[4]
H1299Non-small Cell Lung12.37 ± 1.21[4]
SiHaCervical Cancer8.42 ± 0.76[5][6]
MCF-7Breast Cancer9.54 ± 0.82[5][6]
Costunolide H1299Lung Cancer23.93[7]
MCF-7Breast Cancer40[8]
MDA-MB-231Breast Cancer40[8]
SK-BR-3Breast Cancer12.76[9]
T47DBreast Cancer15.34[9]
BGC-823Gastric Adenocarcinoma32.80[10]
HL-60Leukemia10 (mM)[10]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Upon activation of the NF-κB pathway by a stimulus (e.g., TNF-α or LPS), NF-κB translocates to the nucleus and binds to the response element, driving the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the NF-κB activity.

Protocol:

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T) in a 96-well plate at a suitable density.

    • Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for plasmid expression.[11]

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with varying concentrations of the test compound (e.g., this compound) for 1-2 hours.[11]

    • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated controls.[11]

  • Cell Lysis:

    • Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

    • Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[12]

  • Luciferase Assay:

    • Transfer the cell lysate to an opaque 96-well plate.

    • Use a dual-luciferase assay system. First, inject the firefly luciferase substrate and measure the luminescence.

    • Then, inject the Renilla luciferase substrate (stop and glo reagent) and measure the luminescence.[12]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[14]

  • MTT Incubation:

    • Remove the culture medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL).[13]

    • Incubate the plate for 3-4 hours at 37°C in a CO2 incubator.[14]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Griess Assay for Nitric Oxide (NO) Production

This assay is used to quantify the production of nitric oxide, a key inflammatory mediator.

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is proportional to the nitrite concentration.[15][16]

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with test compounds for 1 hour.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, mix the cell supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[15]

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.[17]

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.[17]

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of inhibition of NO production for each compound concentration.

Mandatory Visualizations

Signaling Pathway Diagram

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) Ub Ubiquitination IkB_P->Ub Proteasome Proteasome Degradation Ub->Proteasome Proteasome->IkB_P Degrades IκB NFkB_active Active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Translocates to DNA DNA NFkB_active->DNA Binds to Response Elements Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates This compound This compound Parthenolide Costunolide This compound->IKK_complex Inhibits IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB_active Releases

Caption: NF-κB Signaling Pathway and Inhibition by Sesquiterpene Lactones.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis A1 Seed cells in 96-well plate A2 Treat with varying concentrations of compound A1->A2 A3 Induce with inflammatory stimulus A2->A3 B1 Add assay-specific reagent (e.g., MTT, Luciferin) A3->B1 Proceed to Assay B2 Incubate for specified time B1->B2 B3 Measure signal (Absorbance/Luminescence) B2->B3 C1 Calculate % Inhibition or % Viability B3->C1 Collect Data C2 Plot Dose-Response Curve C1->C2 C3 Determine IC50 Value C2->C3

Caption: General Experimental Workflow for IC50 Determination.

References

Independent Verification of Bioactive Compounds from Emilia sonchifolia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Note: Extensive literature searches did not yield specific information or experimental data for a compound named "Demethylsonchifolin." The following guide focuses on the scientifically verified bioactive properties of extracts and isolated compounds from the plant Emilia sonchifolia, which is the likely origin of the requested topic. This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the reported bioactivities and supporting experimental data.

Overview of Bioactivities of Emilia sonchifolia Extracts and Compounds

Emilia sonchifolia (L.) DC, commonly known as lilac tasselflower, is a medicinal plant with a history of use in traditional medicine for various ailments, including inflammation, fever, and cancer.[1][2] Scientific investigations have focused on validating these traditional uses, primarily exploring the plant's anti-inflammatory and cytotoxic properties.[3][4][5]

The bioactivity of Emilia sonchifolia is attributed to a diverse range of phytochemicals, including flavonoids, terpenes, and polysaccharides.[6][7] Notably, an active fraction containing γ-humulene has been identified and shown to possess anti-inflammatory effects.[8] Additionally, polysaccharides isolated from the plant have demonstrated cytotoxic activity against cancer cell lines.[9][10]

Comparative Analysis of Bioactivity: Quantitative Data

The following tables summarize the key quantitative data from studies investigating the anti-inflammatory and cytotoxic effects of Emilia sonchifolia extracts and their isolated compounds.

Table 1: In Vitro Cytotoxicity Data
PreparationCell LineAssayIC50 ValueCitation
PolysaccharidesHeLa (Cervical Cancer)MTT40 µg/ml (at 48h)[9][10]
Methanolic ExtractDalton's Lymphoma (DL)Tritiated Thymidine Incorporation-[5]
Methanolic ExtractEhrlich Ascites Carcinoma (EAC)--[5]
Methanolic ExtractL-929 (Mouse Fibroblast)--[5]
Table 2: In Vivo Anti-inflammatory Data
PreparationAnimal ModelAssayEffective DoseEffectCitation
Active Fraction (AFES) with γ-humuleneMiceCarrageenan-induced paw edema5 mg/kg b.wt.Significant reduction in paw edema[8]
Active Fraction (AFES) with γ-humuleneMiceFormalin-induced paw edema5 mg/kg b.wt.Significant reduction in paw edema[3]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: HeLa cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of the polysaccharide extract from Emilia sonchifolia for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell viability is inhibited, is then calculated.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Grouping: Mice are divided into control and treatment groups.

  • Drug Administration: The test substance (e.g., AFES from Emilia sonchifolia) is administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle.

  • Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan is administered into the right hind paw of each mouse to induce localized inflammation and edema.

  • Measurement of Paw Edema: Paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema in the treated groups is calculated relative to the control group.

Visualizing Mechanisms and Workflows

Signaling Pathway of Emilia sonchifolia Active Fraction in Inflammation

The active fraction of Emilia sonchifolia (AFES) has been shown to exert its anti-inflammatory effects by downregulating the expression of key pro-inflammatory mediators.[8]

G AFES Active Fraction from Emilia sonchifolia (AFES) COX2 Cyclooxygenase-2 (COX-2) AFES->COX2 downregulates iNOS Inducible Nitric Oxide Synthase (iNOS) AFES->iNOS downregulates Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Inflammatory_Stimulus->Proinflammatory_Cytokines induces Proinflammatory_Cytokines->COX2 upregulates Proinflammatory_Cytokines->iNOS upregulates Inflammation Inflammation COX2->Inflammation mediates iNOS->Inflammation mediates

Caption: Proposed anti-inflammatory mechanism of AFES.

Experimental Workflow for In Vivo Anti-inflammatory Study

The following diagram illustrates the general workflow for evaluating the anti-inflammatory properties of a test compound using an animal model.

G start Start animal_grouping Animal Grouping (Control & Treatment) start->animal_grouping drug_admin Administration of Test Compound/Vehicle animal_grouping->drug_admin inflammation_induction Induction of Inflammation (e.g., Carrageenan Injection) drug_admin->inflammation_induction measurement Measurement of Paw Edema inflammation_induction->measurement data_analysis Data Analysis and Calculation of Inhibition measurement->data_analysis end End data_analysis->end

Caption: Workflow for in vivo anti-inflammatory assay.

Comparison with Alternative Bioactive Agents

Anti-inflammatory Alternatives
  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Compounds like ibuprofen and diclofenac are well-established COX inhibitors. They serve as standard positive controls in many anti-inflammatory studies.

  • Corticosteroids: Dexamethasone and prednisolone are potent anti-inflammatory agents that act through genomic mechanisms to suppress the expression of multiple inflammatory genes.

  • Natural Products: Curcumin (from turmeric) and resveratrol (from grapes) are well-researched natural compounds with documented anti-inflammatory properties acting through various signaling pathways, including NF-κB and MAPK.

Cytotoxic Alternatives
  • Chemotherapeutic Drugs: Doxorubicin, cisplatin, and paclitaxel are conventional chemotherapeutic agents with potent cytotoxic effects against a broad range of cancers. They are often used as positive controls in in vitro cytotoxicity assays.

  • Targeted Therapies: Imatinib and gefitinib are examples of targeted therapies that inhibit specific molecules involved in cancer cell proliferation and survival.

  • Natural Products: Vinca alkaloids (vincristine, vinblastine) and taxanes (paclitaxel, docetaxel) are examples of widely used anticancer drugs derived from natural sources.

Conclusion

While the specific compound "this compound" remains unverified in the scientific literature, extracts and isolated compounds from Emilia sonchifolia demonstrate notable anti-inflammatory and cytotoxic bioactivities. The active fraction containing γ-humulene shows promise as an anti-inflammatory agent, while polysaccharides from the plant exhibit cytotoxic effects. Further research is warranted to isolate and characterize other bioactive constituents and elucidate their precise mechanisms of action. For drug development professionals, the data presented here provides a foundation for comparing the potential of Emilia sonchifolia-derived compounds with established and alternative therapeutic agents. Future studies should focus on the isolation of novel compounds, comprehensive toxicological profiling, and further in vivo efficacy studies to validate their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Demethylsonchifolin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Handling and Disposal of Demethylsonchifolin

This document provides comprehensive guidance on the proper disposal procedures for this compound, a member of the sesquiterpene lactone class of compounds. Due to the potential cytotoxic and sensitizing properties of many sesquiterpene lactones, this compound must be handled with care and disposed of as hazardous chemical waste. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the general reactivity of sesquiterpene lactones, a conservative approach to handling and disposal is mandatory. The primary route of exposure and hazard is through skin contact, inhalation of aerosols, and ingestion. The core reactive feature of many sesquiterpene lactones is the α-methylene-γ-lactone moiety, which can react with biological nucleophiles. Therefore, appropriate personal protective equipment is critical.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste

EquipmentSpecification
Gloves Double-gloving with nitrile or other chemically resistant gloves is recommended.
Eye Protection Chemical splash goggles or safety glasses with side shields.
Lab Coat A dedicated lab coat, preferably disposable or to be laundered by a specialized service.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or handling fine powders.

Waste Segregation and Storage

Proper segregation and storage of this compound waste are crucial to prevent accidental exposure and to ensure compliant disposal.

  • Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical and any solvents used.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Avoid using abbreviations. The date of initial waste accumulation must also be indicated.

  • Segregation: All materials that have come into contact with this compound are to be considered contaminated and disposed of as hazardous waste. This includes:

    • Unused or expired this compound

    • Contaminated PPE (gloves, disposable lab coats)

    • Contaminated labware (pipette tips, vials, etc.)

    • Cleaning materials from spills or decontamination procedures

  • Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area away from incompatible materials.

Decontamination and Spill Management

Accidental spills must be managed immediately to minimize exposure and environmental contamination.

Experimental Protocol for Surface Decontamination

This protocol outlines the steps for cleaning and decontaminating surfaces and equipment that have been in contact with this compound.

Materials:

  • Personal Protective Equipment (as specified in Table 1)

  • Low-lint absorbent pads or wipes

  • Detergent solution (e.g., laboratory-grade soap in water)

  • 70% Isopropyl Alcohol (IPA) or Ethanol (EtOH)

  • Two separate designated hazardous waste bags/containers (one for grossly contaminated materials and one for secondary cleaning materials)

Procedure:

  • Initial Containment: If a spill occurs, restrict access to the area. For powdered material, avoid creating dust. For solutions, contain the spill with absorbent pads.

  • Gross Decontamination:

    • Carefully absorb the spilled liquid with absorbent pads or gently cover the powder with wetted pads to avoid aerosolization.

    • Place all grossly contaminated materials into the primary hazardous waste container.

  • Detergent Wash:

    • Moisten a fresh, low-lint wipe with the detergent solution.

    • Wipe the entire contaminated surface in overlapping, unidirectional strokes, starting from the outer edge and moving inwards.

    • Dispose of the wipe in the hazardous waste container.

  • Rinsing:

    • Moisten a new wipe with deionized water to rinse away any residual detergent.

    • Wipe the surface using the same unidirectional technique.

    • Dispose of the wipe in the hazardous waste container.

  • Final Decontamination with Alcohol:

    • Using a new wipe moistened with 70% IPA or EtOH, wipe the surface again with the same technique to remove any remaining aqueous residue and further decontaminate.

    • Allow the surface to air dry completely.

  • PPE Disposal:

    • Carefully remove the outer pair of gloves and dispose of them in the hazardous waste container.

    • Remove the lab coat and the inner pair of gloves, disposing of each in the designated hazardous waste container.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A This compound Use (Experimentation) B Contaminated Materials (PPE, Labware, Solutions) A->B C Segregate into Labeled Hazardous Waste Container B->C D Store in Secure Satellite Accumulation Area C->D E Schedule Pickup by Environmental Health & Safety (EHS) D->E F Transport to Licensed Hazardous Waste Facility E->F G High-Temperature Incineration F->G

Caption: Logical workflow for the proper disposal of this compound waste.

Potential Chemical Neutralization

The primary mechanism of biological activity for many sesquiterpene lactones is the Michael addition reaction involving the α-methylene-γ-lactone moiety. This reactive site can be targeted for chemical neutralization. While a specific, validated protocol for this compound is not available, the following diagram illustrates the general principle of neutralizing this reactive group by converting it into a less reactive adduct. This could potentially be achieved by reacting the waste solution with a nucleophilic thiol-containing compound under controlled laboratory conditions before final disposal, though this should be validated on a small scale first.

cluster_0 Neutralization via Michael Addition demethyl This compound (Reactive α-methylene-γ-lactone) adduct Thiol Adduct (Inactive, Less Hazardous) demethyl->adduct + nucleophile Nucleophilic Thiol (e.g., N-acetylcysteine) nucleophile->adduct +

Caption: Potential chemical neutralization of the reactive α-methylene-γ-lactone.

Disclaimer: The chemical neutralization approach is provided for informational purposes. The recommended and safest procedure for the disposal of this compound is to treat it as hazardous waste and arrange for its collection and destruction by a licensed environmental management company. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.